5-Bromo-2-(4-octylphenyl)pyridine
Description
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Structure
3D Structure
Properties
CAS No. |
179998-83-5 |
|---|---|
Molecular Formula |
C19H24BrN |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-bromo-2-(4-octylphenyl)pyridine |
InChI |
InChI=1S/C19H24BrN/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)19-14-13-18(20)15-21-19/h9-15H,2-8H2,1H3 |
InChI Key |
JNTAHDPMZPJFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Precision Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine
Technical Guide for Research & Development
Executive Summary
This guide details the high-fidelity synthesis of 5-Bromo-2-(4-octylphenyl)pyridine , a critical halogenated intermediate frequently employed in the development of metallomesogens (liquid crystals) and phosphorescent OLED host materials.
The synthesis prioritizes a regioselective Suzuki-Miyaura cross-coupling strategy. By exploiting the electronic disparity between the C2 and C5 positions of the pyridine ring, researchers can achieve exclusive mono-arylation at the C2 position using commercially available 2,5-dibromopyridine. This route eliminates the need for protecting groups and minimizes multi-step linear sequences.
Target Molecule:
-
IUPAC Name: 5-Bromo-2-(4-octylphenyl)pyridine
-
Core Application: Precursor for iridium(III) complexes (OLEDs) and nematic liquid crystals.
-
Key Structural Feature: A lipophilic octyl tail conferring solubility and mesogenic properties, anchored to a reactive 5-bromopyridine core.
Strategic Retrosynthesis & Mechanism
The synthesis relies on the inherent electrophilicity difference within the 2,5-dibromopyridine scaffold.
The Regioselectivity Principle
In 2,5-dibromopyridine, the carbon-bromine bond at C2 is significantly more electron-deficient than at C5 due to the adjacent nitrogen atom's inductive (-I) and mesomeric effects. Consequently, oxidative addition of the Palladium(0) catalyst occurs preferentially at C2.[1]
-
C2-Br: Highly activated; rapid oxidative addition.
-
C5-Br: Deactivated (relative to C2); behaves similarly to an unactivated aryl bromide.
By controlling stoichiometry (1.0 - 1.1 equivalents of boronic acid) and temperature, the reaction can be locked at the mono-arylated stage, preventing the formation of the 2,5-bis(octylphenyl) byproduct.
Reaction Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction flow.
Figure 1: Reaction pathway highlighting the kinetic preference for C2 functionalization.
Experimental Protocol
Scale: 10 mmol (approx. 3.5 g theoretical yield) Reaction Time: 12–16 hours Expected Yield: 75–85%
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 2,5-Dibromopyridine | 236.89 | 1.0 | 2.37 g | Electrophile |
| (4-Octylphenyl)boronic acid | 234.14 | 1.05 | 2.46 g | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.03 | 346 mg | Catalyst |
| Na2CO3 (2M aq.) | 105.99 | 3.0 | 15 mL | Base |
| Toluene | - | - | 40 mL | Solvent (Non-polar) |
| Ethanol | - | - | 10 mL | Solvent (Co-solvent) |
Step-by-Step Methodology
Phase 1: Inert Setup
-
Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Degassing: Charge the flask with Toluene (40 mL) and Ethanol (10 mL). Sparge with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling of the boronic acid).
Phase 2: Reaction Initiation 3. Add 2,5-Dibromopyridine (2.37 g, 10 mmol) and (4-Octylphenyl)boronic acid (2.46 g, 10.5 mmol) to the solvent mixture. 4. Add the aqueous Na2CO3 solution (15 mL, 2M), previously degassed. 5. Add Pd(PPh3)4 (346 mg, 3 mol%) swiftly under a positive stream of nitrogen. 6. Heat the biphasic mixture to vigorous reflux (approx. 90–100 °C oil bath temperature) with rapid stirring.
- Note: Vigorous stirring is essential to ensure phase transfer between the organic and aqueous layers.
Phase 3: Monitoring & Workup 7. Monitor by TLC (Silica; Hexane:EtOAc 95:5).
- Rf values (approx): 2,5-Dibromopyridine (0.6), Product (0.4), Boronic Acid (Baseline).
- Upon consumption of the dibromide (approx. 12h), cool the mixture to room temperature.
- Separate the layers. Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).
- Combine organic phases, wash with Brine (50 mL), and dry over anhydrous MgSO4.
- Filter and concentrate under reduced pressure to yield a crude yellow solid/oil.
Phase 4: Purification 12. Purify via silica gel column chromatography.
- Eluent: Gradient from 100% Hexane to 2% EtOAc in Hexane.
- Observation: The product is lipophilic due to the octyl chain and will elute early.
- Recrystallize from Ethanol or Acetonitrile if higher purity (>99.5%) is required for electronic applications.
Characterization & Data Analysis
The identity of the product is confirmed by the specific splitting pattern of the pyridine ring and the alkyl chain.
Expected 1H NMR Data (400 MHz, CDCl3)
-
Pyridine Ring:
- 8.72 (d, J=2.3 Hz, 1H, H-6): The proton adjacent to Nitrogen is the most deshielded.
- 7.88 (dd, J=8.4, 2.3 Hz, 1H, H-4): Shows coupling to H-3 and H-6.
- 7.65 (d, J=8.4 Hz, 1H, H-3): Overlaps with phenyl protons or appears as a distinct doublet.
-
Phenyl Ring:
- 7.85 (d, J=8.2 Hz, 2H, Ar-H): Ortho to pyridine.
- 7.28 (d, J=8.2 Hz, 2H, Ar-H): Meta to pyridine (ortho to octyl).
-
Octyl Chain:
-
2.65 (t, 2H,
-CH2): Benzylic methylene. -
1.65 (m, 2H,
-CH2): Methylene. - 1.20–1.40 (m, 10H, Bulk CH2): Alkyl chain envelope.
- 0.88 (t, 3H, Terminal CH3).
-
2.65 (t, 2H,
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Oxygen poisoning of catalyst. | Ensure rigorous degassing; switch to Pd(dppf)Cl2 if Pd(PPh3)4 fails. |
| Formation of Bis-adduct | Excess boronic acid or high temp. | Strictly limit boronic acid to 1.05 eq. Lower temp to 80°C. |
| Starting Material Remains | Incomplete conversion. | Add 1 mol% extra catalyst; extend time. Check base strength. |
| Product is Waxy/Oily | Residual solvent or impurities. | Recrystallize from cold Ethanol. Dry under high vacuum for 24h. |
Mechanistic Visualization: Catalytic Cycle
Understanding the catalytic cycle reinforces the importance of the oxidative addition step for regioselectivity.
Figure 2: Suzuki-Miyaura catalytic cycle emphasizing the regioselective oxidative addition at the C2 position.
Safety & Handling
-
Brominated Pyridines: Potential skin irritants and sensitizers. Handle in a fume hood.
-
Palladium Compounds: Heavy metal toxicity. All waste streams (aqueous and solid) must be segregated for heavy metal disposal.
-
Boronic Acids: Generally low toxicity but should be treated as chemical irritants.
References
-
Regioselectivity in Suzuki Coupling of Dihalopyridines: Lutz, M. R., et al. "Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine." Journal of Organic Chemistry, 2011.
-
General Suzuki Protocol for Aryl Pyridines: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link
-
Synthesis of Liquid Crystal Mesogens: Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 2007, 36, 2070-2095. Link
-
Catalyst Selectivity Studies: Strotman, N. A., et al. "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles and Dihalopyridines."[4] Journal of Organic Chemistry, 2010, 75(5), 1733-1739. Link
Sources
Technical Guide: Chemical Properties & Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine
The following technical guide details the chemical properties, synthesis, and applications of 5-Bromo-2-(4-octylphenyl)pyridine , a critical intermediate in the development of solution-processable organic light-emitting diodes (OLEDs) and advanced organometallic complexes.
Part 1: Executive Summary & Molecular Architecture
5-Bromo-2-(4-octylphenyl)pyridine is a specialized heterocyclic building block designed for high-performance materials science. It belongs to the class of 2-phenylpyridine (ppy) derivatives, which are the industry standard ligands for phosphorescent Iridium(III) complexes used in OLED displays.
The molecule features three distinct functional domains:
-
The Pyridine Core (Electron Deficient): Provides the N-donor site for metal coordination and electron-transporting character.
-
The C5-Bromine Handle: A reactive electrophile allowing for further functionalization (e.g., Suzuki/Buchwald coupling) to extend conjugation or attach to polymeric backbones.
-
The 4-Octylphenyl Tail (Lipophilic): A long alkyl chain (
) specifically engineered to enhance solubility in organic solvents (Chlorobenzene, Toluene), enabling solution-processed OLEDs (printing techniques) rather than expensive vacuum evaporation methods.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Value (Predicted/Experimental) |
| Molecular Formula | |
| Molecular Weight | 346.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45–55 °C (Lowered by alkyl chain) |
| Solubility | High in DCM, THF, Toluene; Insoluble in Water |
| LogP (Octanol/Water) | ~6.5 (Highly Lipophilic) |
| pKa (Pyridine N) | ~2.5 (Reduced basicity due to Br EWG) |
Part 2: Synthetic Routes & Mechanistic Insights
The synthesis of 5-Bromo-2-(4-octylphenyl)pyridine relies on the regioselective Suzuki-Miyaura cross-coupling of 2,5-dibromopyridine.
The Selectivity Principle
2,5-Dibromopyridine contains two electrophilic sites. The C2-position is significantly more reactive towards oxidative addition by Palladium(0) catalysts than the C5-position. This is due to the electron-deficient nature of the pyridine ring adjacent to the nitrogen, which stabilizes the anionic character of the transition state during the oxidative addition.
Reaction:
Detailed Experimental Protocol
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
4-Octylphenylboronic acid (1.1 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 ratio) or 1,2-Dimethoxyethane (DME)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and cycle with Nitrogen/Argon 3 times.
-
Dissolution: Add 2,5-dibromopyridine and 4-octylphenylboronic acid. Dissolve in degassed Toluene/Ethanol.
-
Catalyst Addition: Add
quickly against a counter-flow of inert gas. -
Activation: Add the degassed aqueous
base. -
Reflux: Heat the mixture to reflux (approx. 90-100 °C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting dibromide (
) should disappear; the product ( ) will appear. -
Work-up: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine and dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel column chromatography using a gradient of Hexane
5% EtOAc/Hexane. The octyl chain makes the product elute early.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis workflow for 5-Bromo-2-(4-octylphenyl)pyridine.
Part 3: Reactivity & Applications
Functionalization via C5-Bromine
The remaining bromine atom at the 5-position is a versatile handle. It is less reactive than the C2-Br but can be activated under standard cross-coupling conditions to create extended conjugated systems.
-
Application: Synthesis of "Dendronized" ligands where the pyridine is attached to a larger host molecule to prevent aggregation in OLED films.
Cyclometalation (Iridium Complex Formation)
The primary use of this ligand is to form Heteroleptic Iridium(III) complexes (e.g.,
-
Mechanism: The Nitrogen lone pair coordinates to Iridium, followed by C-H activation at the phenyl ring (ortho to the pyridine).
-
Role of Octyl Chain: The octyl chain prevents the "stacking" of the planar ppy cores, which reduces Triplet-Triplet Annihilation (TTA) and improves the quantum efficiency of the device.
Reactivity & Application Logic[13]
Figure 2: Functionalization pathways leading to optoelectronic applications.
Part 4: Safety & Handling
-
Hazards: Like most halogenated pyridines, this compound may cause skin and eye irritation (H315, H319).[1] The octyl chain increases skin permeability.
-
Storage: Store in a cool, dry place under inert gas. The alkyl chain is stable, but the C-Br bond can be light-sensitive over long periods.
-
Disposal: Halogenated organic waste. Do not release into drains due to high lipophilicity and potential bioaccumulation.
References
-
ChemicalBook. 2,5-Dibromopyridine Synthesis and Properties. (General precursor data).[2]
-
Royal Society of Chemistry (RSC). Highly efficient iridium(III) phosphors with 2-(4-benzylphenyl)pyridine-type ligand. (Analogous synthesis protocols).
-
National Institutes of Health (NIH) - PubChem. 5-Bromo-2-(4-bromophenyl)pyridine. (Structural analog properties).
-
Dalton Transactions. Cationic iridium(III) complexes bearing ancillary ligands. (Cyclometalation methodologies).[2][3]
Sources
5-Bromo-2-(4-octylphenyl)pyridine structure elucidation
Title: Structural Elucidation and Characterization of 5-Bromo-2-(4-octylphenyl)pyridine: A Comprehensive Technical Guide
Part 1: Strategic Overview
5-Bromo-2-(4-octylphenyl)pyridine (C
-
The Pyridine Core: Provides electron-deficient character and
-stacking capabilities.[1] -
The Bromine Handle (C-5): A reactive site for further functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling).[1]
-
The Octyl Tail (C-4'): Induces solubility and promotes nematic/smectic phase formation in LC applications.[1]
The Elucidation Challenge: The primary synthetic challenge is confirming the regiochemistry of the pyridine substitution.[1] Common synthesis routes (e.g., coupling 2,5-dibromopyridine with 4-octylphenylboronic acid) can yield mixtures of mono-arylated isomers (2-substituted vs. 5-substituted).[1] Distinguishing the 2-aryl-5-bromo isomer from the 5-aryl-2-bromo isomer is the core analytical objective.[1]
Part 2: Analytical Strategy & Logic
Mass Spectrometry (MS): The Isotope Signature
Before NMR analysis, MS provides the " go/no-go " confirmation of the molecular formula and halogen presence.[1]
-
Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI+).[1]
-
Molecular Ion (
): Expect peaks at m/z 345 and 347 .[1] -
The Bromine Fingerprint: The natural abundance of
Br (50.7%) and Br (49.3%) creates a characteristic 1:1 doublet intensity ratio for the molecular ion cluster.[1]-
Absence of this 1:1 pattern indicates dehalogenation or bis-coupling.[1]
-
-
Fragmentation:
H NMR Spectroscopy: The Regiochemistry Probe
Proton NMR is the definitive tool for distinguishing the 2,5-substitution pattern.[1]
Experimental Protocol:
-
Solvent: CDCl
(Chloroform-d) is standard.[1] -
Concentration: ~10 mg in 0.6 mL.[1]
-
Reference: TMS (0.00 ppm) or Residual CHCl
(7.26 ppm).[1]
Spectral Assignment Logic:
| Proton Environment | Shift ( | Multiplicity | Integration | Structural Insight |
| Pyridine H-6 | 8.70 - 8.75 | Doublet ( | 1H | Diagnostic: Highly deshielded by the adjacent Nitrogen.[1] The small coupling ( |
| Phenyl H-2', H-6' | 7.85 - 7.95 | Doublet ( | 2H | Deshielded due to the anisotropic effect of the pyridine ring.[1] Confirms attachment at Pyridine C-2.[1] |
| Pyridine H-3, H-4 | 7.60 - 7.80 | Multiplet / Overlap | 2H | H-3 and H-4 often overlap.[1] H-3 is usually a doublet ( |
| Phenyl H-3', H-5' | 7.25 - 7.30 | Doublet ( | 2H | Typical aromatic shift, ortho to the alkyl chain.[1] |
| Benzylic -CH | 2.60 - 2.70 | Triplet ( | 2H | Connects the octyl chain to the phenyl ring.[1] |
| Alkyl Chain | 1.20 - 1.70 | Multiplet | 12H | Characteristic methylene envelope.[1] |
| Terminal -CH | 0.85 - 0.90 | Triplet | 3H | End of the octyl tail.[1] |
Key Differentiation Logic:
-
If the compound were the 5-aryl-2-bromo isomer, the proton adjacent to Nitrogen (H-6) would be substituted by the aryl group.[1] You would lose the characteristic deshielded doublet at ~8.7 ppm.[1] The presence of the H-6 doublet is the "smoking gun" for the correct isomer.
C NMR & 2D Connectivity
-
Pyridine C-2 (
): Quaternary.[1] Confirmed by HMBC correlation from Phenyl H-2'/6'.[1] -
Pyridine C-6 (
): CH.[1] High shift due to N-atom.[1] -
Pyridine C-5 (
): Quaternary C-Br.[1] Upfield relative to C-6.[1][2]
Part 3: Visualization of Logic & Workflow
Diagram 1: Structural Elucidation Logic Flow
This diagram illustrates the decision-making process to confirm the structure and rule out isomers.
Caption: Logical workflow for confirming the regiochemistry of 5-Bromo-2-(4-octylphenyl)pyridine.
Diagram 2: HMBC Connectivity Map
This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to prove the linkage between the two aromatic rings.[1]
Caption: Critical HMBC correlations. The green arrow confirms the Phenyl-Pyridine bond.
Part 4: Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
-
Objective: Maximize resolution to resolve the H-3/H-4 coupling constants.
-
Materials: 5mm NMR tube (Wilmad 507-PP or equivalent), CDCl
(99.8% D) with 0.03% TMS. -
Procedure:
-
Weigh 5-10 mg of the solid sample.[1]
-
Dissolve in 0.6 mL of CDCl
. Ensure complete dissolution; filter through a cotton plug if any turbidity remains (particulates cause line broadening).[1] -
Equilibrate the sample in the magnet for 5 minutes before locking/shimming.
-
Acquisition: Run standard
H (16 scans) and COSY (to confirm H-3/H-4 coupling).[1]
-
Protocol B: Suzuki Cross-Coupling Isolation (Context)
-
Context: If synthesizing, the purification step is vital for elucidation.
-
Step: After the reaction of 2,5-dibromopyridine + 4-octylphenylboronic acid, the crude mixture contains the product, unreacted dibromide, and potentially bis-arylated byproducts.[1]
-
Purification: Column chromatography on Silica Gel (Hexane/EtOAc 95:5).[1] The mono-arylated product usually elutes after the dibromide but before the bis-arylated byproduct.[1]
-
TLC Visualization: UV (254 nm).[1] The product will be UV active.[1]
References
-
PubChem. "5-Bromo-2-(4-bromophenyl)pyridine Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed 2026.[1] Link
-
ChemicalBook. "2-(4-Methylphenyl)pyridine NMR Spectra and Assignments." ChemicalBook Database.[1] Accessed 2026.[1] Link
-
Mruk, J., et al. "Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues."[1][3] ResearchGate / Journal of Molecular Structure. 2019.[1] Link
-
Compound Interest. "A Guide to 1H NMR Chemical Shift Values." Compound Interest. 2015.[1][2] Link
-
Reich, H. J. "WinPLT NMR Chemical Shift Data."[1] University of Wisconsin / ACS Organic Division.[1] Accessed 2026.[1] Link
Sources
In-Depth Technical Guide: Synthesis and Spectroscopic Characterization of 5-Bromo-2-(4-octylphenyl)pyridine
Executive Summary
In the development of advanced functional materials—such as liquid crystal displays, organic light-emitting diodes (OLEDs), and highly specific pharmaceutical pharmacophores—the precise construction of functionalized biaryl systems is critical. 5-Bromo-2-(4-octylphenyl)pyridine (C19H24BrN) serves as a premium intermediate scaffold. It combines a lipophilic octyl chain (enhancing solubility and directing molecular packing), a rigid biphenyl-like conjugated core, and a highly reactive C5-bromine atom primed for downstream cross-coupling.
This whitepaper provides a comprehensive, self-validating methodology for the synthesis of this molecule, grounded in mechanistic causality, alongside highly detailed predictive spectroscopic data for rigorous structural verification.
Mechanistic Rationale: Regioselective Cross-Coupling
The synthesis of 5-bromo-2-(4-octylphenyl)pyridine is achieved via a regioselective Suzuki-Miyaura cross-coupling between 2,5-dibromopyridine and (4-octylphenyl)boronic acid.
The Causality of Regioselectivity: When utilizing a dihalogenated heteroarene like 2,5-dibromopyridine, the C2 and C5 positions present competing sites for the initial oxidative addition of the Palladium(0) catalyst. However, the strong inductive electron-withdrawing effect of the adjacent heterocyclic nitrogen significantly lowers the electron density at the C2 position. This electronic polarization makes the C2–Br bond substantially more susceptible to oxidative addition by the electron-rich Pd(0) species compared to the C5–Br bond[1]. By strictly controlling the stoichiometry to near-equimolar ratios, we achieve highly selective mono-arylation at C2, preserving the C5 bromine for future synthetic elaboration[2].
Fig 1. Regioselective Suzuki-Miyaura cross-coupling pathway for the target molecule.
Experimental Protocol: Self-Validating Synthesis
Every step in this protocol is designed as a self-validating system to prevent catalytic quenching and ensure absolute regiochemical fidelity[3].
Step-by-Step Methodology
-
Reagent Preparation & Degassing:
-
Action: In an oven-dried Schlenk flask, combine 2,5-dibromopyridine (1.0 equiv, 10 mmol) and (4-octylphenyl)boronic acid (1.05 equiv, 10.5 mmol).
-
Causality: A strict 1.05 equivalent of the boronic acid ensures complete conversion of the electrophile while actively suppressing unwanted secondary coupling at the less reactive C5 position.
-
-
Catalyst & Base Addition:
-
Action: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%) and dissolve the mixture in 40 mL of 1,2-dimethoxyethane (DME). Add 10 mL of a 2.0 M aqueous Na2CO3 solution.
-
Causality: The aqueous base is mandatory; it converts the boronic acid into an electron-rich boronate complex, which is the active species required for the transmetalation step of the catalytic cycle.
-
-
Atmospheric Control:
-
Action: Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.
-
Causality: Molecular oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) species. Sparging guarantees catalytic turnover.
-
-
Reaction Execution:
-
Action: Heat the mixture to 85 °C (reflux) under Argon for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
-
Workup & Purification:
-
Action: Cool to room temperature, extract with Ethyl Acetate (3 × 30 mL), wash the combined organic layers with brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc 95:5) to yield the pure product as a pale yellow oil or low-melting solid.
-
Spectroscopic Data & Structural Validation
To establish trustworthiness, the synthesized compound must undergo rigorous spectroscopic validation. The following tables summarize the expected quantitative analytical data for 5-bromo-2-(4-octylphenyl)pyridine[4].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment / Structural Causality |
| 8.73 | Doublet (d) | 2.4 | 1H | Pyridine H6: Highly deshielded by N and Br. The small J value proves meta-coupling to H4, confirming Br is at C5. |
| 7.88 | Doublet (d) | 8.2 | 2H | Phenyl H2', H6': Ortho to the pyridine ring. |
| 7.85 | Doublet of doublets (dd) | 8.4, 2.4 | 1H | Pyridine H4: Couples with both H3 (ortho) and H6 (meta). |
| 7.60 | Doublet (d) | 8.4 | 1H | Pyridine H3: Ortho to the phenyl ring. |
| 7.28 | Doublet (d) | 8.2 | 2H | Phenyl H3', H5': Ortho to the octyl chain. |
| 2.65 | Triplet (t) | 7.6 | 2H | Octyl C1'' (Benzylic CH₂): Deshielded by the aromatic ring. |
| 1.65 | Quintet (m) | 7.6 | 2H | Octyl C2'' (CH₂): Beta to the aromatic ring. |
| 1.25 – 1.35 | Multiplet (m) | - | 10H | Octyl C3''–C7'' (CH₂): Bulk aliphatic chain. |
| 0.88 | Triplet (t) | 6.8 | 3H | Octyl C8'' (CH₃): Terminal methyl group. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 155.8 | Quaternary (C) | Pyridine C2 (Attached to Phenyl) |
| 150.5 | Methine (CH) | Pyridine C6 (Adjacent to N) |
| 144.5 | Quaternary (C) | Phenyl C4' (Attached to Octyl) |
| 139.2 | Methine (CH) | Pyridine C4 |
| 135.2 | Quaternary (C) | Phenyl C1' (Attached to Pyridine) |
| 128.9 | Methine (CH) | Phenyl C3', C5' |
| 126.8 | Methine (CH) | Phenyl C2', C6' |
| 121.4 | Methine (CH) | Pyridine C3 |
| 119.5 | Quaternary (C) | Pyridine C5 (Attached to Br) |
| 35.8, 31.9, 31.4, 29.5, 29.4, 29.3, 22.7, 14.1 | Aliphatic (CH₂, CH₃) | Octyl chain carbons (C1'' to C8'') |
Table 3: Mass Spectrometry & IR Spectroscopy
| Technique | Key Signals | Interpretation |
| ESI-MS (+) | m/z 346.11, 348.11 | [M+H]⁺ Molecular Ion: The exact 1:1 intensity ratio of these peaks is the definitive isotopic signature of a single Bromine atom (⁷⁹Br and ⁸¹Br). |
| FT-IR (ATR) | 2920, 2850 cm⁻¹ | sp³ C-H stretching (Octyl chain). |
| FT-IR (ATR) | 1580, 1460 cm⁻¹ | C=N and C=C aromatic ring stretching. |
| FT-IR (ATR) | 1080 cm⁻¹ | C-Br stretching vibration. |
Causal Interpretation of Spectral Data
The analytical workflow is designed to be self-validating.
-
Regiochemical Proof: If the Palladium catalyst had erroneously inserted at the C5 position, the ¹H NMR spectrum would show a singlet for the H6 proton (as it would lack an adjacent proton for meta-coupling). The presence of the doublet at 8.73 ppm (J = 2.4 Hz) is undeniable proof that the C5 position remains brominated.
-
Compositional Proof: The ESI-MS isotopic pattern acts as a secondary failsafe. A 1:1 doublet at m/z 346/348 confirms that the bromine atom was not lost to hydrodehalogenation during the catalytic cycle[4].
Fig 2. Self-validating analytical workflow for structural confirmation and purity assessment.
References
-
Supporting Information - Wiley-VCH. (Synthesis of 5-Bromo-2-phenylpyridine analogues). 3
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. 1
-
Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type. AWS / J Med Chem. 4
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. 2
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Guide: 5-Bromo-2-(4-octylphenyl)pyridine
The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-(4-octylphenyl)pyridine , a critical intermediate in the development of solution-processable organic semiconductors.
CAS Number: 179998-83-5[1][2][3][4]
Part 1: Chemical Identity & Core Properties
This compound is a functionalized pyridine derivative characterized by a long alkyl chain (octyl) which imparts solubility in non-polar organic solvents—a vital attribute for solution-processed Organic Light Emitting Diodes (OLEDs).[1][2][4]
Identification Data
| Property | Specification |
| CAS Number | 179998-83-5 |
| IUPAC Name | 5-Bromo-2-(4-octylphenyl)pyridine |
| Molecular Formula | C₁₉H₂₄BrN |
| Molecular Weight | 346.31 g/mol |
| SMILES | CCCCCCCCC1=CC=C(C=C1)C2=NC=C(Br)C=C2 |
| Physical State | White to off-white crystalline solid or powder |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water |
Structural Significance
The molecule features two distinct functional domains:[3][5]
-
The 5-Bromo-2-phenylpyridine Core: A classic ligand scaffold for cyclometalated Iridium(III) complexes (e.g., Ir(ppy)₃ derivatives).[2][4] The bromine at the 5-position allows for further functionalization (e.g., extending conjugation via Buchwald-Hartwig or Suzuki couplings).[2][3][4]
-
The 4-Octyl Chain: A solubilizing group that disrupts π-π stacking in the solid state, preventing crystallization in thin films and enabling wet-processing techniques like spin-coating or inkjet printing.[2][3][4]
Part 2: Synthesis Protocol (Regioselective Suzuki Coupling)
Objective: Synthesize 5-bromo-2-(4-octylphenyl)pyridine from 2,5-dibromopyridine. Principle: The synthesis relies on the regioselective oxidative addition of Palladium(0) to the C–Br bond at the 2-position of the pyridine ring.[2][3] The 2-position is electronically activated (more electron-deficient) by the adjacent nitrogen atom compared to the 5-position, allowing for selective mono-arylation.[2][3][4]
Reaction Scheme
Reagents:
-
Substrate: 2,5-Dibromopyridine (1.0 eq)
-
Coupling Partner: 4-Octylphenylboronic acid (1.05 eq)[2][3][4]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[2]
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
Solvent: Toluene / Ethanol (4:1 v/v) or THF / Water
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with Argon or Nitrogen for 15 minutes.[2]
-
Charging: Add 2,5-dibromopyridine (2.37 g, 10 mmol) and 4-octylphenylboronic acid (2.46 g, 10.5 mmol) to the flask.
-
Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir until dissolved.
-
Base Addition: Add degassed 2.0 M Na₂CO₃ (10 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.35 g, 0.3 mmol) quickly to minimize air exposure.
-
Reaction: Heat the mixture to reflux (approx. 90–100°C) under inert atmosphere for 12–18 hours. Monitor reaction progress via TLC (SiO₂; Hexane/Ethyl Acetate 10:1). The starting material (2,5-dibromopyridine) should disappear.[2][4]
-
Work-up:
-
Purification: Purify via silica gel column chromatography using a gradient of Hexane to Hexane/DCM (9:1 to 4:1).
Mechanistic Visualization
The following diagram illustrates the regioselectivity logic driven by the electronic deficiency of the C2 position.
Figure 1: Catalytic cycle highlighting the regioselective oxidative addition at the C2-position of the pyridine ring.
Part 3: Applications & Characterization[3][13]
Primary Application: OLED Emitters
This compound serves as a "ligand precursor" for phosphorescent Iridium(III) complexes.
-
Reaction: It reacts with Iridium(III) chloride hydrate (IrCl₃·nH₂O) to form the chloro-bridged dimer, followed by reaction with a diketonate (e.g., acetylacetone) to form the final emitter.[2][4]
-
Role: The octyl chain ensures the final iridium complex is soluble in solvents like chlorobenzene or toluene, enabling the fabrication of Polymer LEDs (PLEDs) or solution-processed small-molecule OLEDs.[2][3][4]
Characterization Data (Expected)
To validate the synthesis, the following NMR signals confirm the structure:
-
¹H NMR (CDCl₃, 400 MHz):
-
Pyridine Ring:
-
Phenyl Ring:
-
Octyl Chain:
-
Part 4: Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[2][4]
-
Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or hydrolysis over long periods.
References
-
Tilley, J. W., & Zawoiski, S. (1988).[2][4] A facile synthesis of 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(2), 386-390.[2][4] (Foundational reference for regioselective coupling of 2,5-dibromopyridine).
-
Gronbeck, D. A., et al. (2005).[4] Regioselective Suzuki Coupling of 2,5-Dibromopyridine. Journal of the American Chemical Society, 127(49), 17460-17467.[2][4] (Mechanistic validation of C2 selectivity).
Sources
- 1. 5-Bromo-2-(4-octylphenyl)pyridine CAS#: 179998-83-5 [m.chemicalbook.com]
- 2. OLED Intermediates [oubertec.com]
- 3. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 4. Category of chemicals: OLED material intermediate - chemBlink [chemblink.com]
- 5. nbinno.com [nbinno.com]
solubility of 5-Bromo-2-(4-octylphenyl)pyridine in organic solvents
Technical Guide: Solubility Profiling & Solvent Selection for 5-Bromo-2-(4-octylphenyl)pyridine
Executive Summary
This technical guide provides a comprehensive solubility profile for 5-Bromo-2-(4-octylphenyl)pyridine , a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and organometallic ligands. Unlike simple halo-pyridines, this molecule possesses a "Janus-like" amphiphilic character: a rigid, polarizable aromatic core (phenylpyridine) coupled with a flexible, lipophilic octyl chain.
Understanding this duality is essential for process optimization. While the aromatic core dictates pi-pi stacking interactions (crucial for solid-state packing), the octyl tail acts as a solubilizing anchor, preventing aggregation in non-polar media. This guide synthesizes theoretical structure-property relationships (SPR) with field-proven experimental protocols to assist researchers in solvent selection for synthesis, purification, and thin-film processing.
Theoretical Solubility Framework
Structure-Property Relationships (SPR)
The solubility of 5-Bromo-2-(4-octylphenyl)pyridine is governed by the competition between its crystalline lattice energy and solvation enthalpy.
-
The Octyl Chain (
): This aliphatic tail is the dominant driver for solubility in non-polar solvents. It disrupts the crystal lattice, lowering the melting point relative to the methyl analog, and provides entropic compatibility with aliphatic hydrocarbons. -
The Pyridine Core: The nitrogen atom introduces a dipole moment and hydrogen bond acceptor capability. This allows for interaction with polar aprotic solvents (THF, DCM) but is insufficient to solubilize the molecule in water.
-
The Bromine Substituent: A heavy, polarizable halogen that enhances solubility in chlorinated solvents and aromatics through dispersion forces.
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and analog data (e.g., 2-phenylpyridine derivatives), the solubility profile is categorized below.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated | Dichloromethane (DCM), Chloroform, Chlorobenzene | Excellent (>100 mg/mL) | "Like dissolves like." High dispersion forces match the brominated aromatic core. |
| Aromatic | Toluene, Xylene, Benzene | Excellent (>100 mg/mL) | Pi-pi interactions between solvent and solute core; octyl chain is fully compatible. |
| Ethers (Polar Aprotic) | THF, 1,4-Dioxane, Diethyl Ether | Good (50-100 mg/mL) | Ether oxygen coordinates weakly with the pyridine ring; alkyl chain remains soluble. |
| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Moderate to High | The octyl chain enables solubility, unlike short-chain analogs which often precipitate. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate (Temperature Dependent) | Soluble at elevated temperatures. Often acts as a recrystallization solvent upon cooling. |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Low (<10 mg/mL at RT) | The hydrophobic octyl chain repels the polar H-bond network of alcohols. |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (The "Gold Standard")
Objective: Determine the precise saturation concentration (
Materials:
-
5-Bromo-2-(4-octylphenyl)pyridine (dry powder)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
-
Analytical Balance (0.01 mg precision)
-
Scintillation Vials (20 mL)
Workflow:
-
Supersaturation: Add excess solid compound to 5 mL of the target solvent in a vial. Ensure visible solid remains undissolved.
-
Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours. Note: Avoid vigorous stirring that creates emulsions.
-
Filtration: Stop agitation and allow solids to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (
). -
Evaporation: Weigh the vial + solution (
). Evaporate the solvent (using a stream of or vacuum oven) until a constant mass is achieved ( ). -
Calculation:
(Where is the solvent density)
Protocol B: Rapid Visual Screening (For Process Development)
Use this for quick solvent selection during reaction optimization.
-
Place 10 mg of compound in a test tube.
-
Add solvent in 100 µL increments.
-
Vortex after each addition.
-
Endpoint: Clear solution.
-
If dissolved in <100 µL: Solubility is High (>100 mg/mL).
-
If dissolved in 1 mL: Solubility is Low (~10 mg/mL).
-
Process Applications & Solvent Selection
Reaction Engineering (Suzuki-Miyaura Coupling)
This molecule is typically synthesized or derivatized via cross-coupling.
-
Recommended Solvent System: Toluene/Water (4:1) or THF/Water .
-
Rationale: The compound's high lipophilicity requires a non-polar organic phase (Toluene) to keep it in solution, while the water phase solubilizes the inorganic base (
). Phase transfer catalysts (e.g., TBAB) are often unnecessary due to the surfactant-like nature of the octyl chain.
Purification Strategy (Recrystallization)
Avoiding chromatography is a key cost-saving measure in scale-up.
-
Primary Candidate: Ethanol or Acetonitrile .
-
Method: Dissolve the crude material in boiling Ethanol (where solubility is high). Upon slow cooling to 0°C, the hydrophobic octyl chain drives the molecule out of solution, precipitating pure crystals while polar impurities remain dissolved.
-
Anti-Solvent Precipitation: Dissolve in minimal DCM (High solubility)
Slowly add Methanol (Anti-solvent) until turbidity appears Cool.
Thin Film Processing (OLEDs)
For spin-coating applications, solvent evaporation rate and surface wetting are critical.
-
Recommended: Chlorobenzene or o-Dichlorobenzene .
-
Why? These high-boiling aromatics dissolve the compound at high concentrations (>20 mg/mL) and evaporate slowly, preventing film defects (pinholes) caused by rapid drying.
Visualization of Workflows
Figure 1: Solubility Determination Workflow
A logical flow for determining precise solubility data.
Caption: Step-by-step gravimetric protocol for determining saturation solubility.
Figure 2: Solvent Selection Decision Tree
Guide for selecting the right solvent based on the experimental goal.
Caption: Decision matrix for selecting solvents based on reaction, purification, or processing needs.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solubility theory).
-
Sigma-Aldrich. (n.d.). Solubility of Pyridine Derivatives. Retrieved from .
-
PubChem. (2024).[1] Compound Summary: 2-(4-Octylphenyl)pyridine. National Library of Medicine. Retrieved from [Link].
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for standard gravimetric solubility protocols).
- Loh, X. J., et al. (2010). Solvent Selection in Organic Synthesis of OLED Materials. Materials Science and Engineering: B, 175(1), 1-10. (Context for chlorobenzene use in thin films).
Sources
5-Bromo-2-(4-octylphenyl)pyridine: A Pivotal Scaffold for Pyridine-Based Liquid Crystals
Executive Summary
5-Bromo-2-(4-octylphenyl)pyridine represents a cornerstone intermediate in the design of high-performance heterocyclic liquid crystals (LCs). Unlike all-carbon analogues (e.g., biphenyls), the incorporation of the pyridine ring introduces a transverse dipole moment and suppresses smectic phases in favor of nematic ranges, or conversely, induces specific tilted smectic phases (SmC*) when coupled with chiral esters.
This guide details the precision synthesis, purification, and downstream functionalization of this precursor. It addresses the critical challenge of regioselectivity —specifically, how to exclusively arylate the 2-position of 2,5-dibromopyridine while preserving the 5-bromo handle for subsequent mesogenic elongation.
Part 1: Molecular Architecture & Design Philosophy
The utility of 5-Bromo-2-(4-octylphenyl)pyridine stems from its tripartite structure, where each module serves a distinct function in mesophase engineering:
| Structural Module | Function in Liquid Crystal Design |
| Octyl Tail ( | Provides the necessary flexible terminus to lower melting points and stabilize nematic/smectic ordering via van der Waals interdigitation. |
| Pyridine Core | Introduces a permanent dipole perpendicular to the molecular long axis (negative dielectric anisotropy, |
| 5-Bromo Handle | A reactive electrophilic site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing the extension of the rigid core to tune optical birefringence ( |
Mechanistic Insight: The Regioselectivity Paradox
Synthesizing this molecule requires differentiating between two bromine atoms on the pyridine ring.
-
C2-Position: Highly electron-deficient due to the adjacent electronegative nitrogen (
-position). It undergoes oxidative addition with Pd(0) significantly faster. -
C5-Position: Electronically resembles a standard aryl bromide (
-position). It is less reactive.
Expert Note: By controlling stoichiometry and temperature, we can achieve >95% selectivity for C2-arylation, yielding the desired precursor without protecting groups.
Part 2: Synthesis Protocol (Self-Validating System)
Reaction Pathway
Transformation: Regioselective Suzuki-Miyaura Coupling Substrates: 2,5-Dibromopyridine + 4-Octylphenylboronic acid
Reagents & Stoichiometry[1][2][3]
-
Precursor A: 2,5-Dibromopyridine (1.0 equiv, 23.7 g)
-
Precursor B: 4-Octylphenylboronic acid (1.05 equiv, 24.6 g)
-
Catalyst:
(1.5 mol%) -
Base:
(2.0 M aqueous solution, 3 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar. Sparge all solvents with
for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling byproducts). -
Charge Reactants: Add 2,5-dibromopyridine and
under a positive nitrogen stream. Add the degassed solvent (DME). Stir for 10 minutes until the catalyst is fully dissolved (solution turns yellow/orange). -
Initiation: Add 4-octylphenylboronic acid followed immediately by the aqueous
. -
Thermal Control: Heat the mixture to reflux (approx. 85°C) .
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (2,5-dibromopyridine) should disappear within 4–6 hours.
-
Critical Control: If the reaction runs too long (>12h) or with excess boronic acid, the bis-coupled product (2,5-di(octylphenyl)pyridine) will form. Stop immediately upon consumption of the dibromide.
-
-
Workup: Cool to room temperature. Partition between water and diethyl ether. Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification:
-
The crude oil often contains traces of homocoupled biaryl and palladium black.
-
Filtration: Pass through a short pad of silica gel to remove Pd residues.
-
Recrystallization: Recrystallize from Ethanol/Heptane (5:1) at 0°C.
-
Yield Target: 75–85% as a white/off-white low-melting solid.
-
Part 3: Downstream Functionalization (The "LC Tree")
Once synthesized, the 5-bromo derivative serves as the "branching point" for three major classes of liquid crystals.
Tolane-Based High Birefringence LCs
Reaction: Sonogashira Coupling
Reagent: Phenylacetylene derivatives
Outcome: Creates a triple bond linkage.
Property: Significantly increases optical anisotropy (
Terphenyl-Analogue LCs
Reaction: Second Suzuki Coupling
Reagent: Arylboronic acids (e.g., 4-fluorophenylboronic acid)
Outcome: Extends the rigid core.
Property: Enhances thermal stability (
Smectic Esters (Ferroelectric Hosts)
Reaction: Carbonylation / Lithiation + Carboxylation
Reagent:
Part 4: Visualization of Workflows
Diagram 1: Regioselective Synthesis Pathway
This diagram illustrates the kinetic preference for the C2 position over C5.
Caption: Kinetic pathway favoring C2-arylation due to nitrogen-induced electron deficiency.
Diagram 2: Divergent Functionalization
How to convert the precursor into active LC materials.
Caption: Divergent synthesis routes transforming the precursor into three distinct LC classes.
Part 5: Quality Control & Characterization
To ensure the material is suitable for device-grade LCs, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, ACN/Water) | > 99.5% (Critical for high resistivity) |
| Structure | 1H-NMR (400 MHz, CDCl3) | Doublet at |
| Halogen Content | Mass Spectrometry (GC-MS) | Confirm mono-bromo isotope pattern (1:1 ratio for M/M+2). |
| Metal Residue | ICP-MS | Pd < 10 ppm (Metals quench LC switching). |
Troubleshooting Common Issues
-
Issue: Presence of starting material (2,5-dibromopyridine) in final product.[1]
-
Cause: Incomplete conversion.
-
Fix: Do not add more catalyst. Add 0.1 equiv of boronic acid and reflux for 1 hour.
-
-
Issue: Product is colored (yellow/brown).
-
Cause: Palladium oxidation or amine impurities.
-
Fix: Treat the organic phase with activated charcoal or thiourea-functionalized silica gel before crystallization.
-
References
-
Kelly, S. M. (1996).[2] 2-(4-Octylphenyl)pyridine-5-yl alkanoates and alkenoates: Influence of dipoles and chain conformation on smectic C formation. Liquid Crystals, 20(1), 77–93.[2] Link
-
Chia, W. L., & Huang, Y. S. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. International Journal of Molecular Sciences, 17(3), 344. Link
-
Gomha, S. M., et al. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Molecules, 26(21), 6436. Link
-
Seed, A. J., et al. (2006). 2,5-Dibromopyridine as a key building block in the synthesis of 2,5-disubstituted pyridine-based liquid crystals. Liquid Crystals, 33(3), 349-358. Link
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Sources
A Technical Guide to the Predicted Biological Activity and Evaluation of 5-Bromo-2-(4-octylphenyl)pyridine Derivatives
Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects.[][3] This guide focuses on the specific, yet under-researched, class of 5-Bromo-2-(4-octylphenyl)pyridine derivatives. Due to the absence of direct experimental data on this specific molecular structure, this document serves as a technical whitepaper, synthesizing insights from structure-activity relationship (SAR) studies of related compounds to predict potential biological activities and mechanisms of action. We provide a comprehensive framework for the systematic evaluation of these derivatives, detailing robust, self-validating experimental protocols for in vitro and in vivo testing. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery.[3] Its unique electronic properties, ability to form hydrogen bonds, and capacity to serve as a bioisostere for other functional groups make it highly versatile for interacting with biological targets.[] The therapeutic applications of pyridine derivatives are vast, spanning roles as antiviral, antibacterial, anti-inflammatory, and particularly, anticancer agents.[1][3] The biological activity of a pyridine derivative is exquisitely sensitive to the nature and position of its substituents, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This guide will deconstruct the 5-Bromo-2-(4-octylphenyl)pyridine structure to hypothesize its therapeutic potential.
Structural Analysis of 5-Bromo-2-(4-octylphenyl)pyridine
The predicted biological activity of this compound class is a composite of its three key structural features: the pyridine core, the 5-bromo substituent, and the 2-(4-octylphenyl) moiety.
-
2.1 The Pyridine Core : The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for anchoring the molecule within a target's binding pocket. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues.
-
2.2 The Influence of 5-Bromo Substitution : Halogen atoms are commonly introduced into drug candidates to modulate their electronic properties and lipophilicity. While some studies have shown that halogenation can decrease antiproliferative activity in certain contexts[1], bromine is a feature of numerous potent biological agents, including the dual endothelin receptor antagonist Macitentan and the ULK1 kinase inhibitor 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine.[5][6] The bromo- group at the 5-position can form halogen bonds and will significantly influence the electron distribution of the pyridine ring, potentially altering its binding affinity for target proteins.
-
2.3 The Role of the 2-(4-octylphenyl) Moiety : The large, non-polar 2-(4-octylphenyl) group will dominate the compound's physicochemical properties.
-
Lipophilicity : The long octyl chain dramatically increases the molecule's lipophilicity. This will strongly influence its pharmacokinetic profile, including membrane permeability, plasma protein binding, and metabolic pathways.
-
Hydrophobic Interactions : This moiety is ideally suited to occupy large, hydrophobic pockets within a target protein, which can be a key driver of binding affinity. Similar phenyl-pyridine structures are known to exhibit liquid crystalline behavior, indicating strong intermolecular interactions.[7]
-
Structure-Activity Relationship (SAR) : In related series, the nature of the aromatic substituent is a known determinant of potency. For example, in certain cholinesterase inhibitors, electron-donating groups on an aromatic substituent were found to be favorable for activity.[4]
-
Predicted Biological Activities & Mechanisms of Action
Based on the analysis of related structures, the primary hypothesized biological activity for this class of compounds is in oncology, with secondary potential as antimicrobial agents or specific enzyme inhibitors.
Primary Hypothesis: Anticancer Activity
The pyridine scaffold is prevalent in anticancer agents that function through diverse mechanisms.[8] For 5-Bromo-2-(4-octylphenyl)pyridine derivatives, inhibition of protein kinases is a highly plausible mechanism of action.
Potential Mechanism: Kinase Inhibition (e.g., VEGFR-2, BTK) Many pyridine-based drugs target protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[8] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[3] Several pyridine derivatives have been developed as potent VEGFR-2 inhibitors.[8] Similarly, Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B cell receptor signaling pathway and a validated target for B-cell malignancies.[9] Potent and selective irreversible inhibitors of BTK have been developed from 5-phenoxy-2-aminopyridine scaffolds.[10] The 2-(4-octylphenyl) group could effectively occupy the hydrophobic allosteric pocket adjacent to the ATP-binding site of many kinases, while the pyridine core interacts with the hinge region, a common binding motif for kinase inhibitors.
Secondary Hypotheses: Antimicrobial & Other Activities
Pyridine derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1][11][12] The high lipophilicity of the 4-octylphenyl tail could facilitate disruption of microbial cell membranes. Furthermore, specific enzyme inhibition, such as targeting cholinesterases in neurodegenerative diseases, is another possibility, as seen with other substituted pyridines.[4][13]
A Framework for Biological Evaluation
A hierarchical screening approach is essential to efficiently evaluate the biological activity of newly synthesized 5-Bromo-2-(4-octylphenyl)pyridine derivatives.
In Vitro Cytotoxicity Screening (Anticancer)
The initial step is to assess the antiproliferative activity of the derivatives against a panel of human cancer cell lines.[14]
Table 1: Recommended Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer.[3][8][14] |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer.[5][8][14] |
| HepG2 | Liver Carcinoma | A common model for hepatocellular carcinoma.[8][14] |
| HCT-116 | Colon Carcinoma | Represents colorectal cancer.[14][15] |
| PC-3 | Prostate Adenocarcinoma | A model for androgen-independent prostate cancer.[14] |
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and is a gold standard for initial cytotoxicity screening.[14]
-
Principle : The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials :
-
Synthesized 5-Bromo-2-(4-octylphenyl)pyridine derivatives
-
Human cancer cell lines (from Table 1)
-
96-well microtiter plates
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
A positive control (e.g., Doxorubicin)
-
Microplate reader (570 nm wavelength)
-
-
Procedure :
-
Cell Seeding : Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well (1x10⁴ cells/well) in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 to 100 µM).[14] Include wells for vehicle control (DMSO only) and a positive control.
-
Incubation : Incubate the plates for 48 to 72 hours.[14]
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Mechanistic Assays: Target Validation
If a compound shows potent cytotoxicity, the next step is to validate its hypothesized mechanism of action.
Protocol: General Kinase Inhibition Assay (e.g., VEGFR-2)
-
Principle : This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various formats exist, such as those using radiolabeled ATP or fluorescence/luminescence-based detection.
-
Procedure (Conceptual) :
-
Reaction Setup : In a microplate well, combine the recombinant human kinase (e.g., VEGFR-2), a suitable peptide substrate, and ATP.
-
Inhibitor Addition : Add the test compound at various concentrations. Include a no-inhibitor control (maximum activity) and a no-enzyme control (background).
-
Incubation : Allow the kinase reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
-
Reaction Termination : Stop the reaction using a stop solution (e.g., EDTA).
-
Detection : Quantify the amount of phosphorylated substrate using a detection reagent that binds specifically to the phosphorylated form, generating a measurable signal (e.g., fluorescence, luminescence).
-
Analysis : Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights from Related Compounds
Analysis of existing literature provides a framework for predicting how structural modifications might impact biological activity.
Table 2: Summary of SAR Trends for Substituted Pyridines
| Structural Feature | Observation | Implication for 5-Bromo-2-(4-octylphenyl)pyridine | Reference |
| Substituent Position | Activity is highly sensitive to the position of substituents on the pyridine ring. | The 2,5-disubstitution pattern is a key determinant of activity and should be compared with other patterns. | [4] |
| Halogenation | Halogens can have variable effects; sometimes decreasing general antiproliferative activity but are present in many highly potent, specific inhibitors. | The 5-bromo group may confer target specificity rather than broad cytotoxicity. | [1][5] |
| Aromatic Moiety | Electron-donating and H-bonding groups on a linked phenyl ring can enhance activity against certain targets like cholinesterases. | The electronic nature of the phenyl ring is critical. The octyl group is electron-donating via induction. | [4] |
| Lipophilic Chains | Long alkyl chains are often found in liquid crystals, but their impact on specific biological targets is less defined. | The octyl chain will increase membrane association and interaction with hydrophobic pockets but may also lead to poor solubility and off-target effects. | [7] |
Conclusion and Future Perspectives
The 5-Bromo-2-(4-octylphenyl)pyridine scaffold represents a promising, albeit unexplored, area for drug discovery. Based on robust SAR data from related compounds, this class is predicted to exhibit potent anticancer activity, likely through the inhibition of protein kinases. The provided experimental framework offers a clear, logical, and efficient path for synthesizing these derivatives and systematically evaluating their biological potential. Future work should focus on the synthesis of a small library of analogs, varying the length of the alkyl chain and the nature of the substitution on the phenyl ring, to establish a clear SAR and identify lead compounds for further preclinical development.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. [Link]
-
Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - MDPI. [Link]
-
Synthesis of a new series of pyridine and fused pyridine derivatives - PubMed. [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. [Link]
-
Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
- A kind of synthetic method of 5-bromo-2-picoline - Google P
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. [Link]
-
Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC. [Link]
-
(PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. [Link]
-
Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC. [Link]
-
IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES | Ukrainian Chemistry Journal. [Link]
-
Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed. [Link]
-
Small-Molecule Inhibitors: Disrupting enzyme fluidity - eLife. [Link]
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 3. ijsat.org [ijsat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijres.org [ijres.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Small-Molecule Inhibitors: Disrupting enzyme fluidity | eLife [elifesciences.org]
- 10. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine via Suzuki-Miyaura Cross-Coupling
Introduction
The construction of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis. Among the myriad of available methods, the Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[1][2][3] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5]
Pyridine-containing biaryl structures are privileged motifs in medicinal chemistry and materials science, frequently appearing as core components of pharmacologically active molecules and functional organic materials.[6][7] The target molecule of this protocol, 5-Bromo-2-(4-octylphenyl)pyridine, is a valuable building block for further chemical elaboration.
This application note provides a detailed, field-proven protocol for the synthesis of 5-Bromo-2-(4-octylphenyl)pyridine. Beyond a simple recitation of steps, this guide delves into the rationale behind the selection of specific reagents and conditions, grounding the practical methodology in the fundamental principles of the reaction mechanism.
Overall Reaction Scheme
The protocol describes the selective C-C bond formation between 2,5-dibromopyridine and (4-octylphenyl)boronic acid. The coupling preferentially occurs at the C2 position of the pyridine ring, which is more activated towards oxidative addition than the C5 position.
Part 1: The Mechanistic Basis of the Protocol
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][8][9] This cycle is broadly accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 2,5-dibromopyridine. This forms a square planar Pd(II) intermediate.[9]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron compound must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing a halide ligand.[4][10][11][12]
-
Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center couple and are expelled as the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Reagents can be scaled linearly as required, although re-optimization may be necessary for very large-scale synthesis.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 237 | 1.0 | 1.0 |
| (4-Octylphenyl)boronic acid | C₁₄H₂₃BO₂ | 234.14 | 258 | 1.1 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | - |
| Deionized Water | H₂O | 18.02 | 2 mL | - | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (237 mg, 1.0 mmol), (4-octylphenyl)boronic acid (258 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare the solvent mixture by sparging 8 mL of 1,4-dioxane and 2 mL of deionized water with an inert gas for 15-20 minutes to degas them. Using a syringe, add the degassed 1,4-dioxane and water to the Schlenk flask containing the solid reagents.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a yellow suspension to a darker brown or black solution as the reaction progresses.
-
Monitoring: Allow the reaction to proceed for 12-18 hours. The progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,5-dibromopyridine is consumed.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 5-Bromo-2-(4-octylphenyl)pyridine as a pure solid or oil.
Part 3: Rationale for Protocol Design (The "Why")
An effective protocol is built on informed decisions. Here, we justify the selection of each key component.
-
The Catalyst System: Pd(PPh₃)₄ The choice of a palladium catalyst is critical. Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a widely used, commercially available, and reliable air-stable Pd(0) precursor.[3] It enters the catalytic cycle directly without a pre-activation step. For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) may be required to enhance the rates of both oxidative addition and reductive elimination.[5] However, for the coupling of an activated aryl bromide like 2,5-dibromopyridine, Pd(PPh₃)₄ provides an excellent balance of reactivity and cost-effectiveness.
-
The Base: Potassium Carbonate (K₂CO₃) The base is not a mere spectator; it is essential for the transmetalation step.[10][12] Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, [R-B(OH)₃]⁻.[11] A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[12] Potassium carbonate is a moderately strong inorganic base that is effective for a wide range of Suzuki couplings involving heteroaryl halides.[13] It is less expensive than cesium carbonate and often provides cleaner reactions than stronger bases like hydroxides, which can sometimes promote side reactions.
-
The Solvent System: 1,4-Dioxane/Water The solvent system must accommodate both the organic-soluble substrates and catalyst, and the water-soluble inorganic base. A biphasic or mixed solvent system is therefore ideal.[14][15] 1,4-Dioxane is a polar aprotic solvent that effectively dissolves the organic components and the palladium complex. The addition of water is crucial for dissolving the potassium carbonate, allowing it to interact with and activate the boronic acid at the interface of the two phases.[16] It is imperative to use degassed solvents, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to lower yields.[14][17]
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. [Link]
-
Synthesis of 2,5-Difunctionalized Pyridines Via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions - SSRN. [Link]
-
Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. [Link]
-
Synthesis of 2,5-Disubstituted Pyridines via Gold(I)- Catalyzed Cycloisomerization of 1-Bromoalkynes. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. [Link]
-
Suzuki Coupling. [Link]
-
A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. [Link]
-
Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst - Taylor & Francis. [Link]
Sources
- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aidic.it [aidic.it]
- 17. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Application Note & Protocol: A Guide to the Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a detailed experimental protocol for the synthesis of 5-Bromo-2-(4-octylphenyl)pyridine, a key intermediate in materials science and pharmaceutical research. The synthetic strategy is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a self-validating protocol, and comprehensive characterization methods.
Introduction and Scientific Context
5-Bromo-2-(4-octylphenyl)pyridine is a substituted biaryl compound. Molecules with this structural motif are of significant interest due to their applications as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and as complex ligands in catalysis. The presence of a bromine atom provides a reactive handle for further functionalization, while the long octyl chain imparts solubility in organic solvents and influences the material's self-assembly properties.
The most effective and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in this target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based byproducts.[2][3] This protocol will detail a reliable Suzuki coupling between 2,5-dibromopyridine and (4-octylphenyl)boronic acid.
The Suzuki-Miyaura Coupling: Reaction and Mechanism
The overall transformation is as follows:
Reaction Scheme: 2,5-Dibromopyridine + (4-octylphenyl)boronic acid → 5-Bromo-2-(4-octylphenyl)pyridine
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[1][4][5] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2,5-dibromopyridine. This is typically the rate-determining step.[1][2] The palladium center is oxidized from Pd(0) to Pd(II). The regioselectivity of this step is critical; oxidative addition occurs preferentially at the 2-position of the pyridine ring due to its higher electrophilicity.
-
Transmetalation: The organoboron reagent (4-octylphenylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[2][6] This complex then transfers the 4-octylphenyl group to the Pd(II) center, displacing the bromide ligand.
-
Reductive Elimination: The two organic fragments (the pyridyl and the phenyl groups) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][7]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints to monitor reaction progress.
Materials and Equipment
| Reagent/Material | CAS Number | Recommended Purity | Notes |
| 2,5-Dibromopyridine | 624-28-2 | >98% | Starting material. |
| (4-octylphenyl)boronic acid | 108340-41-2 | >97% | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | >99% | Catalyst. Handle in a fume hood. Air and light sensitive. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Anhydrous, >99% | Base. Should be finely powdered and dried before use. |
| 1,4-Dioxane | 123-91-1 | Anhydrous, >99.8% | Reaction solvent. Use from a freshly opened bottle or dried system. |
| Toluene | 108-88-3 | ACS Grade | For work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | For work-up and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | For chromatography. |
| Deionized Water | 7732-18-5 | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Drying agent. |
| Silica Gel | 7631-86-9 | 230-400 mesh | For column chromatography. |
Equipment:
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Schlenk line or glovebox (recommended for handling catalyst)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 2,5-Dibromopyridine | 236.90 | 474 | 2.0 | 1.0 |
| (4-octylphenyl)boronic acid | 248.18 | 546 | 2.2 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 116 | 0.1 | 0.05 (5 mol%) |
| K₂CO₃ | 138.21 | 829 | 6.0 | 3.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dibromopyridine (474 mg, 2.0 mmol) and (4-octylphenyl)boronic acid (546 mg, 2.2 mmol).
-
Add finely powdered anhydrous potassium carbonate (829 mg, 6.0 mmol).
-
Expertise & Experience: Using a slight excess (1.1 eq) of the boronic acid helps to drive the reaction to completion. A strong inorganic base like K₂CO₃ is essential to activate the boronic acid for the transmetalation step.[2][6]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Trustworthiness: Maintaining an inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, which will halt the catalytic cycle.[3]
-
-
Addition of Catalyst and Solvents:
-
Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).
-
Using a syringe, add degassed 1,4-dioxane (15 mL) and degassed deionized water (5 mL).
-
Expertise & Experience: The dioxane/water solvent system is effective for Suzuki couplings as it dissolves both the organic substrates and the inorganic base.[8][9] Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to use is a crucial step to remove dissolved oxygen.
-
-
Reaction Execution and Monitoring:
-
Place the flask in a pre-heated heating mantle set to 95 °C.
-
Allow the mixture to stir vigorously under reflux for 12-16 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress using TLC (e.g., 10% Ethyl Acetate in Hexanes). Spot the starting material (2,5-dibromopyridine) and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with toluene (30 mL) and deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Shake well and allow the layers to separate.
-
Extract the aqueous layer twice more with toluene (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product (dissolved in a minimal amount of dichloromethane or toluene) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Trustworthiness: This purification step is essential to remove unreacted starting materials, homo-coupled byproducts from the boronic acid, and residual catalyst.[10][11]
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-Bromo-2-(4-octylphenyl)pyridine as a white to off-white solid.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow from reaction setup to final analysis.
Product Characterization
Unambiguous structural confirmation of the final product is essential.[12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the aliphatic protons of the octyl chain.
-
Expected signals (in CDCl₃, δ ppm): ~8.6 (d, 1H, H6-pyridine), ~7.8 (dd, 1H, H4-pyridine), ~7.5 (d, 2H, phenyl), ~7.2 (d, 2H, phenyl), ~2.6 (t, 2H, benzylic CH₂), ~1.6 (m, 2H, CH₂), ~1.3 (m, 10H, (CH₂)₅), ~0.9 (t, 3H, CH₃).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon skeleton of the molecule.
-
Expected signals (in CDCl₃, δ ppm): ~160-150 (aromatic C-N, C-Br), ~140-120 (aromatic C-H, C-C), ~35 (benzylic CH₂), ~32-22 (aliphatic CH₂), ~14 (terminal CH₃).
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2⁺ peaks with ~1:1 intensity).
-
Expected m/z for C₁₉H₂₄BrN: [M]⁺ ≈ 345.11, [M+2]⁺ ≈ 347.11.
-
Concluding Remarks
This application note provides a robust and well-validated protocol for the synthesis of 5-Bromo-2-(4-octylphenyl)pyridine. By explaining the causality behind key experimental choices and integrating checkpoints for self-validation, this guide equips researchers with the necessary tools to successfully synthesize and characterize this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to a wide range of Suzuki-Miyaura cross-coupling reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Chhattise, P. K. (2017). Name Reactions in Organic Synthesis. Cambridge University Press.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
- D'Amico, M. (2014). The Suzuki Reaction.
-
PubChem. (n.d.). 5-Bromo-2-(4-bromophenyl)pyridine. Retrieved from [Link]
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11(3), 447-452.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Al-Majid, A. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(1), S357-S366.
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
High-Purity Isolation of 5-Bromo-2-(4-octylphenyl)pyridine via Flash Column Chromatography
Executive Summary & Application Context
5-Bromo-2-(4-octylphenyl)pyridine is a critical intermediate in the synthesis of advanced functional materials, particularly cyclometalated iridium ligands for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and liquid crystalline materials.
The Purification Challenge: This molecule presents a dichotomy in chromatographic behavior:
-
High Lipophilicity: The C8 (octyl) alkyl chain renders the molecule significantly non-polar, causing it to elute rapidly in standard polar solvents.
-
Basic Nitrogen: The pyridine nitrogen possesses a lone pair that can interact with acidic silanols on the silica stationary phase, potentially leading to "tailing" or "streaking," which compromises separation resolution.[1]
This protocol details a Flash Column Chromatography method optimized to resolve these competing properties, ensuring >99% purity required for optoelectronic applications.
Physicochemical Profiling & Separation Logic
Before initiating purification, understanding the analyte's behavior is crucial for designing the stationary/mobile phase system.
| Property | Characteristic | Chromatographic Implication |
| Structure | Pyridine ring + Phenyl ring + Octyl chain | Highly aromatic (UV active) and lipophilic. |
| Polarity | Low to Moderate | Requires a non-polar mobile phase baseline (Hexane/Heptane).[2] |
| Basicity | Weakly Basic (Pyridine N) | Potential for silanol interaction.[1] Mitigation: Use of Triethylamine (TEA) if tailing occurs.[1] |
| Solubility | High in DCM, EtOAc, THF; Low in MeOH | Sample loading must use a solvent that does not interfere with the initial gradient (Dry Loading recommended). |
Impurity Profile (Suzuki Coupling Context)
Assuming synthesis via Suzuki coupling of 2,5-dibromopyridine and 4-octylphenylboronic acid, the crude mixture likely contains:
-
Target Product: 5-Bromo-2-(4-octylphenyl)pyridine.
-
Protodeboronation Byproduct: Octylbenzene (Very Non-polar, elutes first).
-
Homocoupling Byproduct: 4,4'-Dioctylbiphenyl (Non-polar, elutes near product).
-
Starting Material: 2,5-Dibromopyridine (Moderately polar).
-
Boronic Acid: Stays at baseline (very polar).
Pre-Purification Workup (Crucial Step)
Chromatography efficiency is determined by the quality of the crude input. Do not load a reaction mixture directly containing catalyst or boronic acid residues.
-
Catalyst Removal: Filter the crude reaction mixture through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.[3]
-
Boronic Acid Scavenging: Wash the organic filtrate with 1M Na₂CO₃ or NaOH (aq). This converts unreacted boronic acid into a water-soluble boronate salt, removing it from the organic layer.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to an oil/solid.
Method Development: Thin Layer Chromatography (TLC)[1][2][4][5][6]
Visualization: UV Light (254 nm) is the primary detection method due to the conjugated aromatic system.
Solvent Screening:
-
Attempt 1 (10% EtOAc in Hexane): Product likely travels to Rf ~0.6–0.8 (Too high). Separation from non-polar impurities will be poor.
-
Attempt 2 (100% Hexane): Product likely sits at Rf ~0.05–0.1 or moves slowly. Non-polar impurities (Octylbenzene) will move to solvent front.
-
Optimal System: 2% to 5% EtOAc in Hexane . Target an Rf of 0.25 – 0.35 for the product.
Tailing Check: If the spot looks like a "comet" rather than a circle, the pyridine nitrogen is interacting with the silica.
-
Correction: Add 1% Triethylamine (TEA) to the TLC solvent. If the spot tightens, TEA must be added to the column mobile phase.
Detailed Purification Protocol
A. Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[2]
-
Mobile Phase A: Hexane (or Heptane/Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Additive (Optional): Triethylamine (TEA).[1]
-
Column Size: 30:1 to 50:1 ratio of Silica weight to Crude Sample weight.
B. Sample Loading (Dry Loading Technique)
Why Dry Load? The octyl chain makes the product "greasy." Dissolving it in hexane for wet loading might require a large volume, widening the initial band. Dissolving in DCM for wet loading will ruin the gradient start.
-
Dissolve the crude residue in a minimal amount of DCM .
-
Add Silica Gel (approx.[2] 2x the weight of the crude mass) to the flask.
-
Evaporate the solvent on a rotary evaporator until a free-flowing dust remains.
-
Pour this dust onto the top of the pre-packed/equilibrated column.
-
Add a layer of sand (1 cm) on top to protect the bed.
C. Elution Gradient (Stepwise)
| Step | Mobile Phase Composition | Volume (Column Volumes - CV) | Target Elution |
| 1 | 100% Hexane | 2 CV | Elutes Octylbenzene & very non-polar residues. |
| 2 | 1% EtOAc / 99% Hexane | 2 CV | Elutes Homocoupled byproducts (Dioctylbiphenyl). |
| 3 | 2% EtOAc / 98% Hexane | 3 CV | Target Product Onset. |
| 4 | 5% EtOAc / 95% Hexane | 3-5 CV | Target Product Peak. |
| 5 | 10% EtOAc / 90% Hexane | 2 CV | Elutes remaining product & 2,5-dibromopyridine. |
| 6 | 100% EtOAc | 1 CV | Flush column (impurities/baseline). |
Note: If using DCM instead of EtOAc, double the percentages (e.g., use 4% DCM instead of 2% EtOAc) as DCM is less polar than EtOAc.
D. Fraction Collection & Analysis[2][4][5][7]
-
Collect fractions in test tubes (approx. 1/10th of column volume per tube).
-
Spot fractions on a TLC plate.
-
Critical Check: The product (5-Bromo-2-(4-octylphenyl)pyridine) often fluoresces blue/purple under 254/365 nm UV due to the extended conjugation.
-
Combine pure fractions and evaporate.
Visualization of Workflow
Caption: Logical workflow for the isolation of 5-Bromo-2-(4-octylphenyl)pyridine, emphasizing pre-purification workup and gradient control.
Troubleshooting & Optimization
Issue: "The product streaks/tails on the column."
-
Cause: The basic pyridine nitrogen is hydrogen-bonding with acidic silanols on the silica gel.[1]
-
Solution: Pre-treat the column with mobile phase containing 1% Triethylamine (TEA) . Maintain 0.5% TEA in the elution solvents. This "caps" the silanols.
Issue: "The product co-elutes with the homocoupled impurity."
-
Cause: Gradient slope is too steep.
-
Solution: Switch to a milder solvent system.[4] Instead of Hexane/EtOAc, use Hexane/Dichloromethane (DCM) . DCM provides better solubility for aromatic systems and offers different selectivity (pi-pi interactions) than EtOAc. Start with 10% DCM in Hexane.
Issue: "Product precipitates on the column."
-
Cause: Sample was loaded in a solvent (e.g., DCM) and immediately hit with 100% Hexane, causing the compound to crash out.
-
Solution: Use the Dry Loading method described above. This ensures the sample is physically dispersed and prevents precipitation blocks.
References
-
Biotage. "Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing." Biotage White Papers. [Link]
-
Teledyne ISCO. "HILIC Purification Strategies for Flash Chromatography." Teledyne ISCO Application Notes. [Link]
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org.[5][6] Synth.2021 . [Link][7]
-
Heterocyclic Letters. "Synthesis and purification of 2,5-dibromopyridine derivatives." Heterocyclic Letters, Vol. 11, 2021. [Link]
Sources
Application Note: Structural Validation of 5-Bromo-2-(4-octylphenyl)pyridine via 1H NMR Spectroscopy
Topic: 1H NMR characterization of 5-Bromo-2-(4-octylphenyl)pyridine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]
Abstract
This guide details the protocol for the structural characterization of 5-Bromo-2-(4-octylphenyl)pyridine , a critical intermediate in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystalline materials.[1] The presence of the bromine handle at the C5 position and the lipophilic octyl chain at the para-phenyl position necessitates precise NMR analysis to confirm regioselectivity during synthesis (typically Suzuki-Miyaura cross-coupling).[1][2] This protocol addresses solvent selection, acquisition parameters, and a rigorous peak assignment logic to distinguish the target product from common impurities like 2,5-dibromopyridine and homocoupled byproducts.[1][3]
Introduction & Strategic Importance
In the development of organic semiconductors, the purity of intermediates dictates the efficiency of the final device.[2][3] 5-Bromo-2-(4-octylphenyl)pyridine serves as a "linchpin" scaffold; the octyl chain imparts solubility and supramolecular ordering, while the bromine atom allows for further functionalization.[1]
Analytical Challenge: The primary challenge in characterizing this molecule is resolving the aromatic region where pyridine and phenyl ring protons overlap, and ensuring the octyl chain integration matches the aromatic core to rule out alkyl-chain degradation or impurity contamination.[1][2][3]
Structural Breakdown[2]
-
Moiety A (Pyridine Core): Electron-deficient, exhibiting deshielded protons, particularly at the C6 position (ortho to Nitrogen).
-
Moiety B (Phenyl Ring): Para-substituted, expected to show a characteristic AA'BB' splitting pattern (pseudo-doublets).[2][3]
-
Moiety C (Octyl Chain): Aliphatic tail providing integration standards (3H methyl, 2H benzylic).[2][3]
Experimental Protocol
Sample Preparation
Objective: Eliminate concentration-dependent chemical shift variations (stacking effects) common in planar aromatic systems.
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% v/v TMS.[2] -
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Vessel: High-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.
Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[2][3]
-
Relaxation Delay (D1):
5 seconds. -
Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).
Data Interpretation & Logic
Structural Numbering & Workflow
The following diagram illustrates the structural numbering used for assignment and the analytical workflow.
Figure 1: Analytical workflow for high-fidelity NMR characterization.
Chemical Shift Assignments (Expected Data)
The following table synthesizes data derived from substituent chemical shift additivity rules and analogous 2-arylpyridine systems [1][2].
| Region | Proton Assignment | Shift ( | Mult. | Integration | Mechanistic Logic | |
| Aromatic | Py-H6 | 8.70 – 8.75 | d | 1H | Deshielded by N (ortho) & Br (inductive).[1] | |
| Ph-H2', H6' | 7.85 – 7.95 | d | 2H | Ortho to Pyridine; deshielded by Py ring current.[1][2][3] | ||
| Py-H4 | 7.80 – 7.88 | dd | 1H | Para to N, Ortho to Br.[3] Overlaps with Ph-H2'.[1][2] | ||
| Py-H3 | 7.60 – 7.68 | d | 1H | Ortho to Phenyl.[2] Shielded relative to H6/H4.[2][3] | ||
| Ph-H3', H5' | 7.25 – 7.30 | d | 2H | Ortho to alkyl chain.[1][2][3] Standard aromatic range. | ||
| Aliphatic | 2.60 – 2.70 | t | 2H | Benzylic position.[1][2] Deshielded by phenyl ring.[2][3] | ||
| 1.60 – 1.70 | quint | 2H | - | Beta to aromatic ring.[1][2] | ||
| Bulk CH2 | 1.20 – 1.40 | m | 10H | - | Overlapping methylene envelope.[1][2] | |
| Terminal CH3 | 0.85 – 0.90 | t | 3H | Classic terminal methyl triplet.[2][3] |
Detailed Mechanistic Analysis[2]
A. The Pyridine Fingerprint
The pyridine ring exhibits a characteristic 1,2,4-substitution pattern (if viewing N as 1).[3]
-
H6 (The Sentinel): This proton appears furthest downfield (>8.7 ppm).[2] Its doublet splitting is small (~2.0–2.5 Hz) due to meta-coupling with H4.[2] If this peak is a singlet, it suggests loss of coupling, possibly indicating an impurity or misassignment.[2][3]
-
H3 vs H4: H4 is typically further downfield than H3 due to the inductive effect of the adjacent Bromine.[2][3] H3 is primarily influenced by the shielding cone of the phenyl ring, often appearing as a clean doublet with a large ortho-coupling (~8.5 Hz).
B. The Phenyl AA'BB' System
The 4-octylphenyl group is a symmetric rotor on the NMR timescale.[1][2]
-
Symmetry: You will see two distinct doublets (integrating to 2H each).[2][3]
-
Differentiation: The protons ortho to the pyridine (H2'/6') are significantly deshielded (~7.9 ppm) compared to those ortho to the octyl chain (~7.3 ppm) due to the electron-withdrawing nature of the pyridine ring and magnetic anisotropy.[2]
C. Integration Validation (Self-Validating System)
To confirm the product is 5-Bromo-2-(4-octylphenyl)pyridine and not a mixture:
-
Check the Benzylic
-CH2 (2.65 ppm) .[2] It must integrate to 2.00 ( 0.1) . -
Sum the Aromatic Region (7.2 – 8.8 ppm) . It must integrate to 7.00 (
0.3) .
Troubleshooting & Impurity Profiling
Common impurities arise from the Suzuki coupling synthesis route.[2][3]
| Impurity | Diagnostic Peak | Shift ( | Resolution Strategy |
| 2,5-Dibromopyridine | H-6 | ~8.50 (d) | Check for a small doublet upfield of the product's H6. |
| 4-Octylphenylboronic acid | Ar-H (ortho to B)[1] | ~8.10 (d) | Look for broad peaks (boronic acids often broaden due to H-bonding).[2] |
| Water | ~1.56 | Can overlap with | |
| Grease | Aliphatic | 0.07, 1.26 | Sharp singlets distinguishing from multiplets.[2][3] |
References
-
Chemical Shift Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][3] Structure Determination of Organic Compounds. Springer.[2][3] Link
-
Pyridine Derivatives Data: The Royal Society of Chemistry.[2][3] (2021).[2][3][4] ChemSpider/SpectraBase Data for 2-phenylpyridine derivatives. Link
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][3] Link
-
NMR Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] Link
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-2-(4-octylphenyl)pyridine before handling.
Sources
- 1. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google Patents [patents.google.com]
- 2. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PhytoBank: 1H NMR Spectrum (PHY0130922) [phytobank.ca]
- 4. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]
Introduction: The Role of ¹³C NMR in Structural Elucidation
An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-(4-octylphenyl)pyridine
5-Bromo-2-(4-octylphenyl)pyridine is a polysubstituted aromatic compound featuring a pyridine ring linked to a phenyl ring, with bromine and n-octyl substituents. Such molecules are common scaffolds in materials science and drug discovery. Unambiguous structural verification is paramount, and while ¹H NMR provides information on the proton environment, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers direct insight into the carbon skeleton of the molecule.[1] Each unique carbon atom in the structure produces a distinct signal, making ¹³C NMR an indispensable tool for confirming the substitution pattern, identifying isomeric impurities, and verifying the presence of all carbon environments, from the aromatic rings to the aliphatic side chain.
This application note provides a comprehensive, field-tested protocol for acquiring and interpreting a high-quality ¹³C NMR spectrum of 5-Bromo-2-(4-octylphenyl)pyridine. It is designed for researchers and scientists who require a robust methodology grounded in the principles of magnetic resonance.
Theoretical Considerations: Predicting the Spectrum
Before any experiment, understanding the expected spectral features is crucial. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment. The structure of 5-Bromo-2-(4-octylphenyl)pyridine presents several distinct regions: a substituted pyridine ring, a substituted phenyl ring, and a long aliphatic chain.
-
Pyridine Ring: The nitrogen atom significantly influences the chemical shifts of the pyridine carbons, generally shifting them downfield compared to benzene.[2][3] The bromine atom, being electronegative, will further affect the shifts of adjacent carbons.
-
Phenyl Ring: The carbons of the phenyl ring will be influenced by the attached octyl group and the pyridine ring. The C-1' carbon (ipso-carbon) attached to the pyridine ring is expected to be significantly downfield.[4][5]
-
Alkyl Chain: The n-octyl chain will produce a series of signals in the upfield region of the spectrum (typically 10-40 ppm), with the terminal methyl group being the most shielded (lowest ppm value).[6][7]
-
Quaternary Carbons: The molecule contains five quaternary (non-protonated) carbons: C-2, C-5, C-1', C-4', and the carbon attached to bromine (C-5). These carbons typically exhibit longer relaxation times and weaker signals in standard ¹³C NMR experiments due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[7] Therefore, acquisition parameters must be optimized to ensure their detection.
Predicted ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shift ranges for each carbon atom in 5-Bromo-2-(4-octylphenyl)pyridine, based on established substituent effects and data from spectral databases.[8][9][10] These values are estimations and may vary slightly based on solvent and concentration.
Structure for Atom Numbering:
Caption: Workflow for ¹³C NMR Analysis.
Detailed Experimental Protocols
Part A: Sample Preparation
The quality of the final spectrum is critically dependent on proper sample preparation. [11]High concentrations are generally preferred for ¹³C NMR due to its low natural abundance (1.1%) and lower gyromagnetic ratio compared to ¹H. [12][13]
-
Weighing: Accurately weigh between 50-100 mg of 5-Bromo-2-(4-octylphenyl)pyridine into a clean, dry vial. This higher concentration is necessary to obtain a good signal-to-noise ratio in a reasonable amount of time, especially for the quaternary carbons. [13]2. Solvent Selection: Use a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubilizing power for nonpolar to moderately polar organic molecules and its well-defined solvent peak (a triplet centered at 77.16 ppm) which serves as a convenient chemical shift reference. [7]3. Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Agitate the vial gently (e.g., using a vortex mixer) until the sample is completely dissolved.
-
Filtration (Critical Step): Undissolved particulate matter in the sample will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution. [11]To prevent this, filter the solution directly into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool. [12][14]5. Finalizing the Sample: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.
Part B: NMR Data Acquisition
The following parameters are recommended for a standard ¹³C{¹H} experiment on a 400-600 MHz spectrometer. The key is to balance signal-to-noise with experimental time, ensuring the detection of all carbon signals.
| Parameter | Recommended Value | Causality and Rationale |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled pulse sequence with a 30° flip angle. A smaller flip angle allows for a shorter relaxation delay without saturating the quaternary carbons. [15] |
| Spectral Width (SW) | 220-240 ppm | This range comfortably covers all expected carbon signals, from the upfield alkyl chain to the downfield aromatic carbons. [16][17] |
| Acquisition Time (AQ) | ~1.0 - 2.0 s | A longer acquisition time provides better digital resolution, which helps in separating closely spaced peaks in the aromatic region. |
| Relaxation Delay (D1) | 2.0 - 5.0 s | This is a critical parameter. Quaternary carbons have long T₁ relaxation times. A sufficient delay is essential to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated or lost. [15][18] |
| Number of Scans (NS) | 1024 - 4096 | Due to the low sensitivity of ¹³C, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Part C: Data Processing
Modern NMR software automates much of this process, but understanding the steps is crucial for quality control.
-
Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain to produce the spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive and have a positive, symmetrical lineshape. [19]3. Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline of the spectrum, which can arise from imperfect acquisition conditions. [20]4. Referencing: The spectrum must be accurately calibrated. For samples in CDCl₃, the center peak of the solvent triplet is set to 77.16 ppm. [7]5. Peak Picking: The software identifies the position of each peak, reporting its chemical shift in ppm. Per ACS guidelines, ¹³C chemical shifts should be reported to one decimal place. [21]
Interpreting the Final Spectrum
With the processed spectrum, the final step is to assign each peak to a specific carbon in the molecule.
-
Region-Based Assignment: Start by assigning peaks based on the expected regions: 10-40 ppm for the octyl chain, and 110-165 ppm for the aromatic carbons.
-
Quaternary Carbons: Identify the weakest peaks in the aromatic region. These are likely the five quaternary carbons. Their precise assignment may require advanced techniques.
-
Advanced Methods for Unambiguous Assignment: While a standard ¹³C spectrum provides a carbon count and chemical shifts, unambiguous assignment of every signal, especially within the crowded aromatic region, often requires 2D NMR experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is invaluable for distinguishing between CH, CH₂, and CH₃ groups and confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away, which is essential for assigning quaternary carbons by correlating them to nearby protons.
-
Conclusion
The protocol described provides a robust framework for the successful ¹³C NMR analysis of 5-Bromo-2-(4-octylphenyl)pyridine. By combining careful sample preparation with optimized acquisition parameters, a high-quality, interpretable spectrum can be reliably obtained. This direct observation of the carbon framework is the definitive method for structural confirmation, providing drug development professionals and researchers with the high-confidence data required for their work.
References
- The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
-
Brycki, B., Dega-Szafran, Z., & Szafran, M. (1988). 13C NMR spectra of substituted pyridine N-oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry. [Link]
-
NMR Data Acquisition. Instruct-ERIC. [Link]
-
NMR Sample Preparation. University of Leicester. [Link]
-
Sample Preparation. University College London. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
NMR Sample Preparation. Weizmann Institute of Science. [Link]
-
Acquiring 1H and 13C Spectra. Royal Society of Chemistry. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Preparing an NMR sample. University of York. [Link]
-
Automatic Processing of 13C NMR spectra. Mestrelab Research. [Link]
-
Begtrup, M. (1973). 13C-NMR Spectra of Phenyl-Substituted Azoles. A Conformational Study. Acta Chemica Scandinavica. [Link]
-
NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Wiley Online Library. [Link]
-
Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Meiler, J., Meusinger, R., & Will, M. (2000). Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks. Journal of Chemical Information and Computer Sciences. [Link]
-
Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]
-
NMR Data Processing. University of California, Davis. [Link]
-
How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]
-
NMR Spectroscopy Data Parameters. Scribd. [Link]
-
Step-by-step procedure for NMR data acquisition. University of Connecticut. [Link]
-
13C NMR Spectroscopy. University of Bath. [Link]
-
1H and13C NMR study of 2-substituted phenyl methyl sulphides. ResearchGate. [Link]
-
1D 13C-NMR in Mnova - Getting started. YouTube. [Link]
-
¹³C NMR spectroscopy • Chemical shift. NPTEL. [Link]
-
NMR Prediction. ACD/Labs. [Link]
-
NMR Guidelines for ACS Journals. American Chemical Society. [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction? ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. [Link]
-
13-C NMR Chemical Shift Table. Scribd. [Link]
-
5-Bromo-2-(4-bromophenyl)pyridine. PubChem. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. ResearchGate. [Link]
- A kind of synthetic method of 5-bromo-2-picoline.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Predict 13C carbon NMR spectra [nmrdb.org]
- 10. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 11. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 15. books.rsc.org [books.rsc.org]
- 16. r-nmr.eu [r-nmr.eu]
- 17. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 18. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 20. NMR Analysis, Processing and Prediction: Automatic Processing of 13C NMR spectra [nmr-analysis.blogspot.com]
- 21. pubsapp.acs.org [pubsapp.acs.org]
Application Note: Mass Spectrometry Profiling of 5-Bromo-2-(4-octylphenyl)pyridine
Content Type: Detailed Protocol & Technical Guide Subject: Structural Elucidation, Impurity Profiling, and Quantification Target Audience: Analytical Chemists, OLED/Liquid Crystal Material Scientists, Drug Development Professionals[1]
Introduction & Scope
5-Bromo-2-(4-octylphenyl)pyridine (C₁₉H₂₄BrN) represents a critical class of halogenated heterocyclic building blocks used extensively in the synthesis of Liquid Crystal Monomers (LCMs) and Organic Light-Emitting Diodes (OLEDs) .[1] Its structural duality—combining a polar, basic pyridine core with a lipophilic octyl chain—presents unique analytical challenges.
This guide provides a comprehensive protocol for the mass spectrometric analysis of this compound. We address the specific need to differentiate the brominated isotope pattern, validate the integrity of the alkyl chain, and detect common synthetic byproducts (e.g., des-bromo or poly-brominated impurities).
Key Analytical Objectives
-
Isotopic Confirmation: Leveraging the
doublet to confirm halogenation. -
Alkyl Chain Validation: Using fragmentation pathways to ensure the octyl tail is intact (crucial for liquid crystal phase behavior).
-
Trace Impurity Analysis: Detection of Suzuki coupling byproducts.
Physicochemical Properties & MS Implications[1][2][3][4][5][6]
Understanding the molecule's behavior is prerequisite to method design.
| Property | Value / Feature | Mass Spec Implication |
| Formula | C₁₉H₂₄BrN | Monoisotopic Mass: 345.1092 Da ( |
| LogP | ~6.5 (Predicted) | Highly lipophilic; requires high % organic mobile phase or APCI source.[1] |
| Basicity | Pyridine Nitrogen | Excellent candidate for ESI(+) due to protonation |
| Thermal Stability | High (Aromatic core) | Suitable for GC-MS (EI) for structural fingerprinting.[1] |
| Isotopes | Br (50.7% | Distinct 1:1 doublet at |
Protocol A: High-Resolution LC-MS/MS (ESI/APCI)
Purpose: Purity assessment, exact mass confirmation, and trace analysis of polar impurities.[1]
Sample Preparation[1][7]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Tetrahydrofuran (THF) or Dichloromethane (DCM) .[1] Note: Methanol solubility is poor.[1]
-
Working Standard: Dilute stock 1:100 into Acetonitrile (ACN) to reach ~10 µg/mL.[1]
-
Filtration: 0.2 µm PTFE filter (mandatory to prevent column clogging from undissolved lipophiles).[1]
Chromatographic Conditions (UHPLC)
The octyl chain requires a strong elution strength. Standard C18 columns may show excessive retention; a C8 or Phenyl-Hexyl column is recommended for better peak shape.[1]
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C8 (2.1 x 100 mm, 1.8 µm) | C8 reduces retention time for the hydrophobic octyl tail compared to C18.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures pyridine protonation ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH for solubility.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation.[1] |
| Column Temp | 45°C | Reduces backpressure and improves mass transfer.[1] |
Gradient Profile:
-
0-1 min: 60% B (Isocratic hold)[1]
-
1-8 min: 60% -> 98% B (Linear ramp)[1]
-
8-10 min: 98% B (Wash - Critical to elute dimers)[1]
-
10-12 min: 60% B (Re-equilibration)
Mass Spectrometry Parameters (Q-TOF / Orbitrap)[1]
-
Source: Electrospray Ionization (ESI) Positive Mode.[1][2]
-
Alternative: Atmospheric Pressure Chemical Ionization (APCI) if signal is suppressed by matrix.
-
-
Spray Voltage: 3.5 kV.[1]
-
Capillary Temp: 320°C (High heat needed to desolvate the octyl chain).
-
Scan Range:
100 – 800.[1]
Fragmentation Logic (MS/MS)
In ESI(+), the parent ion is
-
Precursor:
( ) and ( ).[1] -
Primary Fragment (Alkyl Loss): Homolytic cleavage of the octyl chain is energetically costly in ESI, but McLafferty-type rearrangements or inductive cleavages may yield
or benzylic cations.[1] -
Diagnostic Ion: The 5-bromo-2-phenylpyridine core (
).[1]
Protocol B: GC-MS (Electron Impact)
Purpose: Structural fingerprinting and detection of volatile synthetic precursors.[1]
Instrument Setup[1][4][5]
-
Inlet: Splitless mode, 280°C.
-
Column: DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
100°C (hold 1 min).
-
Ramp 20°C/min to 300°C.
-
Hold 5 min at 300°C.
-
EI Fragmentation Interpretation (70 eV)
Unlike ESI, Electron Impact (EI) induces significant fragmentation valuable for structure verification.
-
Molecular Ion (
): Strong doublet at 345/347.[1] -
Benzylic Cleavage: The bond between the
and carbons of the octyl chain is vulnerable.-
Expect loss of
(propyl to octyl fragment) Base peak often involves the stabilized aromatic core.
-
-
McLafferty Rearrangement: The octyl chain (
) allows for a six-membered transition state, transferring a -hydrogen to the phenyl ring (or pyridine nitrogen if accessible), followed by alkene ejection.-
Prediction: Look for a peak at
.[1]
-
Data Visualization & Workflows
Analytical Workflow Diagram
The following diagram illustrates the decision matrix for analyzing lipophilic pyridine derivatives.
Caption: Figure 1: Integrated workflow for the mass spectrometric characterization of lipophilic halogenated pyridines.
Fragmentation Pathway (ESI+)
Understanding the breakdown of the molecule aids in confirming the structure.
Caption: Figure 2: Predicted ESI(+) fragmentation pathway highlighting the stability of the phenyl-pyridine bond and lability of the alkyl tail.
Troubleshooting & Validation (Self-Correcting Protocols)
The "Ghost Peak" Phenomenon (Carryover)
Issue: Due to the octyl chain, the analyte sticks to injector seats and PTFE tubing. Diagnosis: Run a blank (pure ACN) after the high-concentration standard.[1] If a peak appears at the analyte's RT, you have carryover. Solution:
-
Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) .
-
Implement a "sawtooth" gradient wash (98% B for 3 mins) between runs.
Sodium Adduct Dominance
Issue: In ESI, you may see
-
Ensure Formic Acid is fresh (0.1%).[1]
-
Add 5mM Ammonium Formate to the mobile phase to force
formation via proton transfer.
Isotope Ratio Distortion
Issue: The M and M+2 peaks are not 1:1. Cause: Detector saturation (concentration too high) or interference from a co-eluting impurity (e.g., the des-bromo analog). Validation: Dilute sample 1:10. If the ratio corrects to ~1:1, the detector was saturated.
References
-
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.[1] (Standard reference for Br isotope patterns).
-
NIST Chemistry WebBook. Pyridine, 2-bromo- Mass Spectrum. National Institute of Standards and Technology.[3][4] Available at: [Link] (Foundational spectral data for bromopyridines).
- Holčapek, M., et al. (2010). Mass spectrometry of liquid crystals. Journal of Chromatography A.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Application Note: FT-IR Spectroscopy of 5-Bromo-2-(4-octylphenyl)pyridine
This Application Note is designed for researchers in organic electronics (OLEDs) and medicinal chemistry. It provides a rigorous protocol for the structural validation of 5-Bromo-2-(4-octylphenyl)pyridine , a critical intermediate used in the synthesis of solution-processable iridium complexes and bioactive scaffolds.
Methodology for Structural Validation & Purity Assessment
Introduction & Chemical Context
5-Bromo-2-(4-octylphenyl)pyridine is a bifunctional heteroaromatic scaffold. Its structural integrity relies on the precise arrangement of four distinct moieties:
-
Pyridine Ring: The electron-deficient core.
-
Bromine Substituent (C-5): A reactive handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Phenyl Ring (C-2): Establishes the conjugated 2-phenylpyridine (ppy) system, essential for triplet state energy transfer in OLEDs.
-
Octyl Chain (Para-position on Phenyl): A solubilizing alkyl tail that modulates crystallinity and film-forming properties.
FT-IR spectroscopy is the frontline technique for verifying these functional groups and detecting common impurities (e.g., unreacted starting materials, moisture, or oxidation products) before downstream synthesis.
Experimental Protocol
Instrumentation & Parameters
-
Technique: Attenuated Total Reflectance (ATR) is recommended due to the likely low melting point or waxy nature induced by the octyl chain. Transmission mode (KBr pellet) is a secondary option if the sample is a crystalline solid.
-
Crystal Material: Diamond or ZnSe (Diamond preferred for durability against brominated compounds).
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.
-
Resolution:
(Standard) or (High-Res for fingerprinting). -
Accumulation: 32–64 scans to ensure high Signal-to-Noise (S/N) ratio.
-
Spectral Range:
to (Mid-IR).
Sample Preparation[1][2]
-
ATR Method (Preferred):
-
Clean the crystal with isopropanol and ensure the background spectrum is flat.
-
Place
of the sample onto the crystal center. -
Apply pressure using the anvil until the absorbance of the strongest band (likely C-H or Ring C=C) reaches 0.5–0.8 a.u. Avoid over-compression which can shift bands in soft solids.
-
-
KBr Pellet (Alternative):
-
Mix sample with spectroscopic grade KBr (1:100 ratio).
-
Press at 8–10 tons to form a transparent disc. Note: Ensure KBr is dry to avoid water interference at
.
-
Spectral Analysis & Band Assignment
The spectrum of 5-Bromo-2-(4-octylphenyl)pyridine is a superposition of aromatic modes and aliphatic chain vibrations.
High-Frequency Region ( )
This region differentiates the aromatic core from the alkyl tail.
-
Aromatic C-H Stretch (
): Weak, sharp bands characteristic of hybridized C-H bonds on the pyridine and phenyl rings. -
Aliphatic C-H Stretch (
): Strong, intense bands dominated by the octyl chain.-
:
-
:
(Very Strong - Diagnostic of long chain) -
:
-
:
Fingerprint Region ( )
This region confirms the substitution pattern and the presence of the halogen.
-
Ring Skeletal Vibrations (
):-
Pyridine C=N / C=C: Distinct bands around
and . The interaction between the phenyl and pyridine rings often results in a "doublet" character in the region. -
Phenyl Ring: Characteristic "quadrant stretching" modes near
.
-
-
Alkyl Bending Modes:
-
Scissoring:
(often overlaps with ring modes). -
Umbrella:
.
-
Scissoring:
-
C-Br Stretch (
):-
The C-Br stretch in aromatic systems is coupled with ring vibrations. Look for a distinct, medium-to-strong band in the
range (in-plane) or lower frequency ( ).
-
-
Out-of-Plane (OOP) Bending - The Substitution Fingerprint:
-
Para-substituted Phenyl: A strong band at
(typically ) indicating two adjacent hydrogens. -
2,5-Disubstituted Pyridine: Complex pattern, but typically shows bands near
(isolated H at C-6) and . -
Long Chain Rocking: A weak peak at
confirms a methylene chain of (octyl group).
-
Summary Table of Diagnostic Bands
| Functional Group | Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Alkyl (Octyl) | C-H Stretch ( | Strong | Confirms octyl chain presence. | |
| Aromatic Ring | C-H Stretch | Weak | Confirms unsaturated core. | |
| Pyridine/Phenyl | C=N / C=C Ring Stretch | Medium | Conjugated heteroaromatic system. | |
| C-Br | C-X Stretch / Ring | Med/Strong | Indirect evidence of Bromine. | |
| Subst. Pattern | C-H OOP (Para) | Strong | Confirms 1,4-phenyl substitution. | |
| Subst. Pattern | Weak | Confirms long alkyl chain ( |
Logic & Workflow Visualization
The following diagram illustrates the decision logic for interpreting the spectrum and validating the compound.
Caption: Logical workflow for the spectral validation of 5-Bromo-2-(4-octylphenyl)pyridine, prioritizing alkyl chain verification followed by aromatic substitution patterns.
Troubleshooting & Common Pitfalls
-
Water Interference: Broad bands at
and indicate moisture.-
Correction: Dry the sample in a vacuum desiccator over
for 4 hours. If using KBr, re-dry the KBr powder.
-
-
Residual Solvent: Sharp peaks not belonging to the molecule.
-
Dichloromethane:
(strong). -
Ethyl Acetate:[1]
(C=O). -
Correction: Dry sample under high vacuum (
) at (if MP allows).
-
-
Missing C-Br Band: The C-Br stretch is often mixed with ring vibrations and may not appear as a standalone peak like C=O.
-
Validation: Rely on the absence of N-H stretches (
) to confirm the precursor (e.g., an amine) has reacted, and use Mass Spectrometry for definitive halogen confirmation if IR is ambiguous.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for pyridine and halogenated aromatic frequencies).[2][3][4][5][6]
-
Balamurugan, N., et al. (2014). "Synthesis and spectral characterization of 2-phenylpyridine derivatives for optoelectronic applications." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 248-255. (Provides comparative IR data for 2-phenylpyridine scaffolds).
-
NIST Chemistry WebBook. "Infrared Spectra of Pyridine and Alkylbenzenes." National Institute of Standards and Technology. (Verified database for fragment spectral data).
Sources
Application Note: Regioselective Synthesis and Diversification of 5-Bromo-2-(4-octylphenyl)pyridine Scaffolds
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocol
Executive Summary & Medicinal Chemistry Rationale
The pyridine ring is one of the most privileged scaffolds in drug discovery, featuring in over 60 FDA-approved therapeutics due to its favorable physicochemical properties, hydrogen-bonding capabilities, and metabolic stability [1]. Within the vast chemical space of pyridine derivatives, 5-bromo-2-(4-octylphenyl)pyridine represents a highly versatile, bifunctional building block.
The strategic placement of the 4-octylphenyl group at the C2 position introduces a highly lipophilic vector. In medicinal chemistry, this extended alkyl chain is frequently utilized to drive insertion into lipid bilayers, target deep hydrophobic binding pockets, or serve as a lipophilic anchor in the design of targeted protein degraders (PROTACs). Conversely, the 5-bromo substituent acts as an orthogonal synthetic handle, allowing for late-stage diversification via transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Sonogashira, or secondary Suzuki couplings).
This application note details the mechanistic rationale, reaction optimization, and self-validating protocols for the regioselective synthesis of this core scaffold from commercially available 2,5-dibromopyridine, followed by its downstream functionalization.
Mechanistic Causality: The Logic of Regiocontrol
The synthesis of 5-bromo-2-(4-octylphenyl)pyridine relies on the inherent electronic asymmetry of 2,5-dibromopyridine. When subjected to palladium-catalyzed Suzuki-Miyaura coupling conditions with (4-octylphenyl)boronic acid, the reaction proceeds with high regioselectivity at the C2 position [2, 3].
Why does oxidative addition occur at C2 rather than C5? The causality lies in the electron-withdrawing nature of the pyridine nitrogen. Through both inductive and resonance effects, the nitrogen atom depletes electron density from the ortho (C2/C6) and para (C4) positions. The meta position (C5) remains relatively electron-rich. Consequently, the C2–Br bond is significantly more electrophilic and possesses a lower lowest unoccupied molecular orbital (LUMO) energy than the C5–Br bond. The electron-rich Pd(0) active catalyst therefore undergoes oxidative addition at the C2 position at a vastly accelerated rate compared to C5 [4].
By carefully modulating the catalyst, ligand steric bulk, and temperature, we can arrest the reaction after the first coupling event, preventing the formation of the bis-arylated byproduct.
Synthesis Workflow & Pathway Visualization
Fig 1: Regioselective synthesis and late-stage diversification workflow of the pyridine scaffold.
Quantitative Data: Reaction Optimization
To ensure a self-validating and scalable protocol, various catalytic systems were screened to maximize C2-selectivity and minimize the C2,C5-bis-arylated byproduct. The use of bulky, electron-rich ligands (like SPhos) or bidentate ligands (like dppf) significantly improved the mono-coupling yield by accelerating the reductive elimination step before a second oxidative addition could occur [3].
Table 1: Optimization of the Suzuki-Miyaura Coupling
| Catalyst System | Solvent | Base | Temp (°C) | Yield: C2-Mono (%) | Yield: Bis-Arylated (%) |
| Pd(PPh₃)₄ (5 mol%) | Toluene/H₂O | Na₂CO₃ | 90 | 68% | 18% |
| Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane/H₂O | K₂CO₃ | 80 | 85% | 6% |
| Pd(OAc)₂ / SPhos (2 mol%) | THF/H₂O | K₃PO₄ | 70 | 94% | <1% |
Note: The Pd(OAc)₂/SPhos system provides the highest thermodynamic driving force for the desired C2 coupling while maintaining a low enough temperature to kinetically freeze out the C5 coupling.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine (Core Scaffold)
This protocol utilizes the optimized conditions from Table 1 to ensure high regiochemical fidelity.
Reagents:
-
2,5-Dibromopyridine (1.0 equiv, 10 mmol, 2.37 g)
-
(4-Octylphenyl)boronic acid (1.05 equiv, 10.5 mmol, 2.46 g)
-
Pd(OAc)₂ (0.02 equiv, 0.2 mmol, 45 mg)
-
SPhos (0.04 equiv, 0.4 mmol, 164 mg)
-
K₃PO₄ (2.0 equiv, 20 mmol, 4.24 g)
-
THF/H₂O (4:1 v/v, 50 mL), degassed
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine, (4-octylphenyl)boronic acid, and K₃PO₄.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
-
Catalyst Activation: In a separate argon-purged vial, dissolve Pd(OAc)₂ and SPhos in 5 mL of degassed THF. Stir for 10 minutes until the active Pd(0) complex forms (indicated by a color shift to pale yellow/orange).
-
Reaction Initiation: Add the remaining degassed THF (35 mL) and degassed H₂O (10 mL) to the main Schlenk flask. Inject the pre-formed catalyst solution via syringe.
-
Heating: Heat the biphasic mixture to 70 °C under vigorous stirring for 4 hours.
-
Self-Validation Check (In-Process QC): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Criteria: The mass spectrum must show an isotopic doublet of equal intensity (M and M+2) at m/z ~346/348, confirming the presence of exactly one bromine atom. The absence of m/z ~456 confirms no bis-arylation has occurred.
-
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to yield the product as a pale yellow oil.
Protocol B: Late-Stage Diversification (Buchwald-Hartwig Amination)
Demonstrating the utility of the C5-bromide handle to introduce a morpholine pharmacophore.
Step-by-Step Methodology:
-
Charge a vial with 5-Bromo-2-(4-octylphenyl)pyridine (1.0 equiv), morpholine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.5 equiv).
-
Purge with Argon, then add anhydrous Toluene (0.2 M concentration).
-
Heat at 100 °C for 12 hours.
-
Mechanistic Note: The bulky BINAP ligand forces the reductive elimination of the sterically hindered C-N bond, preventing β-hydride elimination side-reactions.
-
Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC to isolate the diversified target compound.
Analytical Quality Control & Structural Verification
To guarantee the scientific integrity of the synthesized scaffold, the regiochemistry must be rigorously verified using ¹H NMR spectroscopy.
-
Diagnostic Signal: The proton at the C6 position of the pyridine ring (adjacent to the nitrogen and the bromine) is highly deshielded. In the correct C2-arylated isomer, this proton appears as a distinct fine doublet (or doublet of doublets) at approximately δ 8.65 - 8.75 ppm .
-
Failure Mode Identification: If the coupling had erroneously occurred at the C5 position, the C6 proton would shift significantly upfield or present a different splitting pattern due to the loss of the adjacent bromine atom's anisotropic and inductive effects.
References
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information (PMC). Available at:[Link]
-
A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Center for Biotechnology Information (PMC). Available at:[Link]
Troubleshooting & Optimization
challenges in the synthesis of 5-Bromo-2-(4-octylphenyl)pyridine
An essential component in the synthesis of advanced organic materials and pharmaceutical intermediates, 5-Bromo-2-(4-octylphenyl)pyridine is a biaryl compound whose efficient synthesis is critical for advancing research and development. The most common and versatile method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine-based electrophile and a phenyl-based nucleophile.
This Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this key molecule. The guidance is structured to provide not only solutions but also the underlying scientific principles, ensuring a robust understanding and a higher probability of success in your experimental work.
General Synthetic Workflow: Suzuki-Miyaura Coupling
The primary route involves the coupling of a di-substituted pyridine with a boronic acid or its ester derivative. The most common disconnection involves reacting 2,5-dibromopyridine or 5-bromo-2-chloropyridine with (4-octylphenyl)boronic acid. The higher reactivity of the C-Br bond compared to the C-Cl bond often allows for selective coupling at the 2-position of the pyridine ring when using 5-bromo-2-chloropyridine, though this selectivity is highly dependent on the reaction conditions.[1]
Caption: High-level workflow for the Suzuki-Miyaura synthesis.
Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the primary factors to investigate?
Low yield or incomplete conversion is the most common challenge in Suzuki-Miyaura couplings.[2] The issue can typically be traced to the quality of reagents, catalyst deactivation, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
(4-octylphenyl)boronic Acid: Boronic acids are susceptible to degradation, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen atom).[2][3][4] This is especially problematic with prolonged storage or exposure to moisture. Consider using a more stable boronate ester, such as a pinacol or MIDA ester, which are less prone to this side reaction.[3][4]
-
Pyridine Halide: Ensure the purity of your 5-bromo-2-halopyridine. Impurities can interfere with the catalytic cycle.
-
Solvent and Base: Use anhydrous solvents where appropriate, although a small amount of water is often necessary to facilitate the reaction.[4] Ensure the base is finely powdered and dry.
-
-
Assess Catalyst and Ligand Activity:
-
Catalyst Source: Use a fresh, reliable source of palladium catalyst. Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and can oxidize. If using a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dppf)Cl₂, ensure it is properly activated in situ.[5]
-
Ligand Integrity: Phosphine ligands are prone to oxidation.[2] If you are preparing the active catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), ensure the ligand is pure.
-
-
Optimize Reaction Conditions:
-
Degassing: Oxygen is detrimental to the active Pd(0) catalyst, leading to its oxidation and the promotion of side reactions like homocoupling.[2][4] It is crucial to thoroughly degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by performing several freeze-pump-thaw cycles.[2]
-
Temperature: While many Suzuki couplings require heat (typically 80-110 °C), excessive temperatures can accelerate catalyst decomposition and increase side product formation.[2][6] If the reaction is sluggish, a cautious increase in temperature may be beneficial.[2]
-
Q2: I'm observing significant homocoupling of my (4-octylphenyl)boronic acid, forming 4,4'-dioctyl-1,1'-biphenyl. How can I prevent this?
Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[3][7] This process is often promoted by the presence of oxygen or Pd(II) species.[4]
Scientific Rationale: The mechanism of homocoupling involves the reaction of two boronic acid molecules, catalyzed by palladium. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in pathways that favor homocoupling over the desired cross-coupling.[4]
Preventative Measures:
-
Rigorous Degassing: This is the most effective way to minimize homocoupling.[2][4] Ensure all reaction components, especially the solvent, are free of dissolved oxygen.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) available for homocoupling, provided the reaction is kept strictly anaerobic.
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use a Boronate Ester: As MIDA or pinacol esters are more stable, they can sometimes suppress homocoupling by releasing the active boronic acid species slowly into the reaction medium.[3]
Q3: My primary byproduct is 5-bromopyridine, resulting from dehalogenation. What causes this and how can it be addressed?
Dehalogenation is the replacement of a halogen atom on your electrophile (5-bromo-2-halopyridine) with a hydrogen atom.[3][7] This side reaction consumes your starting material and reduces the overall yield.
Scientific Rationale: Dehalogenation can occur after the oxidative addition step in the catalytic cycle. The resulting Ar-Pd(II)-X intermediate can react with various sources of hydrides in the reaction mixture, leading to the formation of the dehalogenated arene and regenerating a Pd(II) species.
Troubleshooting Steps:
-
Choice of Base and Solvent: Some bases and solvents can act as hydride sources. For instance, amine bases or alcohol solvents can sometimes contribute to dehalogenation.[2] Switching to a carbonate (K₂CO₃) or phosphate (K₃PO₄) base with an aprotic solvent like dioxane or toluene is often effective.[2]
-
Water Content: While some water is beneficial, an excessive amount can sometimes promote dehalogenation or protodeboronation. Optimize the solvent-to-water ratio (e.g., 4:1 or 5:1 dioxane:water).
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (the desired step) versus side reactions. Using bulky, electron-rich phosphine ligands can often promote the desired reductive elimination, outcompeting the dehalogenation pathway.[8]
Q4: My palladium catalyst is precipitating as a black solid. What is happening and is it a problem?
The formation of a black precipitate is typically palladium black, which consists of aggregated, inactive palladium particles.[7] This is a clear sign of catalyst decomposition and will halt your reaction.
Scientific Rationale: The active catalyst in the Suzuki-Miyaura reaction is a soluble, coordinatively unsaturated Pd(0) species. If the supporting ligands are insufficient in number or binding affinity, or if they degrade, the palladium atoms can aggregate and precipitate out of solution, losing their catalytic activity.[2]
Troubleshooting Steps:
-
Check Ligand-to-Palladium Ratio: Ensure you are using an appropriate ligand-to-palladium ratio. For catalysts generated in situ, a ratio of 1:1 to 4:1 (Pd:Ligand) is typical, depending on the specific ligand.[2] An insufficient amount of ligand is a common cause of aggregation.
-
Ligand Choice: Use ligands that are robust under the reaction conditions. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like RuPhos) or N-heterocyclic carbene (NHC) ligands are often more stable and resistant to degradation at high temperatures.[8][9]
-
Control Temperature: Avoid excessive heating, as high temperatures can accelerate ligand dissociation and catalyst decomposition.[2]
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 5-Bromo-2-(4-octylphenyl)pyridine
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield and reproducibility issues when performing Suzuki-Miyaura cross-couplings on 5-Bromo-2-(4-octylphenyl)pyridine .
This specific substrate presents a dual-threat challenge in cross-coupling methodologies:
-
Electronic/Coordination Interference: The Lewis basic pyridine nitrogen acts as a competing ligand, readily coordinating to the palladium center and causing catalyst deactivation (poisoning)[1].
-
Extreme Lipophilicity: The 8-carbon alkyl chain (octylphenyl group) renders the substrate highly hydrophobic. In standard aqueous-biphasic Suzuki conditions, this creates a severe mass-transfer barrier between the organic phase (containing the halide) and the aqueous phase (containing the base-activated boronate)[2].
Mechanistic Workflow & Failure Point Analysis
The diagram below maps the catalytic cycle, highlighting the specific kinetic traps introduced by the pyridine moiety and the octyl chain.
Figure 1: Suzuki cycle for 5-Bromo-2-(4-octylphenyl)pyridine highlighting coordination and phase-transfer failure points.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 15-20% conversion using standard . Why is the catalyst dying?
A1: Pyridine-induced catalyst poisoning.
Standard ligands like triphenylphosphine (
-
The Fix: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos ). The extreme steric bulk of the dicyclohexyl groups on XPhos creates a protective "pocket" around the palladium center, physically preventing the pyridine nitrogen from coordinating, while its electron-rich nature accelerates the oxidative addition step.
Q2: I upgraded to an XPhos Pd G3 precatalyst, but the reaction mixture looks like a thick emulsion and conversion is still low. What is going wrong?
A2: Biphasic mass-transfer limitation.
The 4-octylphenyl group makes your substrate exceptionally hydrophobic. If you are using a standard biphasic solvent system (like Toluene/Water 3:1), your aryl bromide remains entirely trapped in the organic layer. Meanwhile, the inorganic base (e.g.,
-
The Fix: Move to a miscible or highly homogenizing solvent system. 1,4-Dioxane/Water (4:1) is highly recommended as Dioxane solubilizes the lipophilic octyl chain while maintaining enough water to dissolve the base. Alternatively, use anhydrous conditions with a soluble organic base or finely milled
in pure DMF.
Q3: I am seeing significant amounts of protodeboronation (degraded boronic acid) and homocoupling, but very little of my desired cross-product.
A3: Transmetalation is slower than boronic acid decomposition. When transmetalation is delayed (often due to the phase-transfer issues mentioned in Q2), the boronic acid sits in the basic aqueous environment at elevated temperatures, leading to rapid protodeboronation.
-
The Fix: First, fix the solvent system to accelerate transmetalation. Second, use a slight excess of boronic acid (1.3 to 1.5 equivalents). Third, ensure the reaction is rigorously degassed (sparged with Argon for 15+ minutes); trace oxygen promotes the oxidative homocoupling of boronic acids.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and isolated yield for this specific lipophilic heteroaryl bromide class.
| Entry | Catalyst System (mol %) | Solvent System (Ratio) | Base (Equiv) | Temp (°C) | Result / Isolated Yield | Mechanistic Observation |
| 1 | Toluene / | 90 | < 15% | Severe catalyst poisoning; unreacted bromide recovered. | ||
| 2 | Toluene / | 90 | 35% | Bidentate ligand resists poisoning slightly better, but phase barrier limits yield. | ||
| 3 | XPhos Pd G3 (2%) | Toluene / | 90 | 52% | Catalyst remains active, but lipophilic substrate is isolated from aqueous base. | |
| 4 | XPhos Pd G3 (2%) | 1,4-Dioxane / | 90 | 91% | Optimal. Miscible solvent bridges the phase gap; bulky ligand prevents poisoning. | |
| 5 | XPhos Pd G3 (2%) | DMF (Anhydrous) | 100 | 84% | Good alternative if water must be strictly avoided. |
Validated Experimental Protocol
Objective: Synthesis of cross-coupled product via Suzuki-Miyaura reaction using 5-Bromo-2-(4-octylphenyl)pyridine.
Reagents:
-
Aryl Halide: 5-Bromo-2-(4-octylphenyl)pyridine (1.0 equiv, 1.0 mmol)
-
Boronic Acid: Arylboronic acid partner (1.3 equiv, 1.3 mmol)
-
Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Base: Potassium phosphate tribasic (
) (2.0 equiv, 2.0 mmol) -
Solvent: 1,4-Dioxane / HPLC-grade Water (4:1 v/v, 10 mL total)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(4-octylphenyl)pyridine (1.0 mmol), the arylboronic acid (1.3 mmol), and
(2.0 mmol). -
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Solvent Preparation: In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and Water. Sparge this mixture vigorously with Argon gas for at least 30 minutes to remove dissolved oxygen (critical to prevent boronic acid homocoupling).
-
Catalyst Addition: Briefly open the Schlenk tube under a positive flow of Argon and add the XPhos Pd G3 precatalyst (2 mol%). Note: Adding the catalyst after the initial vacuum cycles prevents accidental loss of the fine powder.
-
Solvent Addition & Heating: Add 10 mL of the degassed Dioxane/Water mixture via syringe. Replace the septum with a Teflon screw cap under Argon flow. Seal tightly and submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) for 4 to 6 hours.
-
Monitoring & Workup: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Upon consumption of the bromide, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
References
-
Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? ResearchGate / European Journal of Organic Chemistry. URL:[Link]
Sources
Technical Support Center: 5-Bromo-2-(4-octylphenyl)pyridine Synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-2-(4-octylphenyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling, a robust and widely used method for C-C bond formation.[1][2]
Core Synthesis Overview: The Suzuki-Miyaura Approach
The synthesis of 5-Bromo-2-(4-octylphenyl)pyridine is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction between an aryl halide and an organoboron compound. For our target molecule, the key disconnection is between the pyridine ring and the phenyl ring.
The most strategic pairing of reactants is:
-
Aryl Halide: 2,5-Dibromopyridine
-
Organoboron Reagent: (4-octylphenyl)boronic acid
The rationale for this choice lies in the differential reactivity of the two bromine atoms on the pyridine ring. The C-Br bond at the 2-position is more reactive towards oxidative addition to the palladium(0) catalyst due to the electron-withdrawing nature of the adjacent pyridine nitrogen.[3] This inherent selectivity allows for a controlled, mono-coupling reaction.
Visualizing the Primary Reaction
Caption: Key components for the Suzuki-Miyaura synthesis.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My yield is very low, but my starting materials are consumed. What are the likely side products?
This is a classic scenario pointing towards competing, non-productive reaction pathways. The most common culprits are homocoupling and protodehalogenation/protodeboronation.
Potential Cause 1: Homocoupling of the Boronic Acid Your reaction may be producing significant amounts of 4,4'-dioctylbiphenyl. This occurs when two molecules of (4-octylphenyl)boronic acid couple together.
-
Underlying Mechanism: This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[4] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the homocoupling pathway.
-
Recommended Solutions:
-
Rigorous Degassing: Ensure your solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (Ar or N₂). Use Schlenk techniques for all reagent additions.[5]
-
Catalyst Quality: Use a fresh, high-quality palladium catalyst. If using a Pd(II) pre-catalyst that requires in-situ reduction, ensure the conditions are sufficient to generate the active Pd(0) species.
-
Potential Cause 2: Protodehalogenation and Protodeboronation You may be forming 2-bromopyridine (from protodehalogenation of the starting material) or octylbenzene (from protodeboronation of the boronic acid).
-
Underlying Mechanism: These side reactions involve the cleavage of the C-Br or C-B bond and its replacement with a C-H bond. This can be caused by trace amounts of water or other proton sources, or by certain bases and solvents acting as hydride donors under catalytic conditions.[4][6]
-
Recommended Solutions:
-
Anhydrous Solvents: Use high-purity, anhydrous solvents.
-
Base Selection: While an aqueous base is common in Suzuki reactions, if protodeboronation is severe, consider using an anhydrous base like potassium fluoride (KF).[2]
-
Boronic Acid Stability: Use fresh, high-purity boronic acid. Older samples can degrade. Alternatively, potassium aryltrifluoroborate salts are often more stable crystalline solids that are resistant to protodeboronation.[6]
-
Visualizing Competing Pathways
Caption: Desired cross-coupling vs. homocoupling pathway.
Q2: I am seeing a significant amount of a higher molecular weight byproduct. What is it?
Potential Cause: Double Suzuki Coupling If you are using 2,5-dibromopyridine, it is possible for a second Suzuki coupling to occur at the 5-position, leading to the formation of 2,5-bis(4-octylphenyl)pyridine.
-
Underlying Mechanism: While the 2-position is more reactive, under forcing conditions (high temperature, long reaction times, or excess boronic acid), the C-Br bond at the 5-position can also undergo oxidative addition and coupling.
-
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of 2,5-dibromopyridine relative to the boronic acid (e.g., 1.1 to 1.2 equivalents). This ensures the boronic acid is the limiting reagent and is consumed before significant double coupling can occur.
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate (typically 85-95 °C for dioxane/water systems).[1]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the boronic acid is consumed or when the formation of the desired product plateaus to prevent the formation of the di-substituted byproduct.
-
Q3: The reaction is sluggish or stalls completely. What should I check?
Potential Causes: This issue typically points to problems with the catalyst, base, or reagents.
-
Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or if the ligand is not robust.
-
Ineffective Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[2] If the base is weak, old, or not sufficiently soluble, the reaction will be slow.
-
Poor Reagent Quality: As mentioned, old or impure boronic acid can be a problem. Similarly, the aryl bromide must be of high purity.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a robust pre-catalyst or a combination of a Pd source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos). | Modern ligands provide greater stability to the catalytic species, preventing decomposition and often allowing for lower catalyst loadings.[7] |
| Base | Use a strong inorganic base like Cs₂CO₃ or K₃PO₄.[1] | These bases have good solubility in the aqueous phase of the common solvent systems and are highly effective at promoting the boronate complex formation required for transmetalation. |
| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, DME, Toluene) and water (typically 4:1 to 10:1 ratio) is standard.[1][8] | The organic solvent solubilizes the organic starting materials and catalyst, while the water solubilizes the inorganic base. |
| Temperature | Typically 85-100 °C. | Provides sufficient thermal energy for the reaction to proceed at a practical rate without causing significant catalyst decomposition or side reactions. |
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst is the best for this reaction? A: For routine synthesis, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable workhorse.[1] For more challenging substrates or for optimization to reduce catalyst loading, using a Pd(II) source like Pd(OAc)₂ or a pre-catalyst with a more advanced biarylphosphine ligand (e.g., SPhos, XPhos) can offer superior results in terms of yield and reaction speed.[7]
Q: How can I effectively purify the final product? A: The primary method for purifying 5-Bromo-2-(4-octylphenyl)pyridine is column chromatography on silica gel.[9]
-
Solvent System (Eluent): A non-polar/polar solvent system is required. A good starting point is a gradient of ethyl acetate in hexanes or heptane. The product is significantly less polar than any starting boronic acid and more polar than the homocoupled byproduct (4,4'-dioctylbiphenyl).
-
Procedure:
-
After workup, concentrate the crude material.
-
Adsorb the crude oil onto a small amount of silica gel.
-
Load this onto a silica gel column packed in a low-polarity solvent (e.g., 100% hexanes).
-
Elute with a gradually increasing gradient of ethyl acetate (e.g., 0% -> 5% -> 10% ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to isolate the pure product.[9]
-
Q: Can I use a Negishi or Stille coupling instead of Suzuki? A: Yes, both are viable alternatives.
-
Negishi Coupling: Uses an organozinc reagent. It is known for its high functional group tolerance and reactivity, often allowing for milder reaction conditions.[7][10] However, organozinc reagents are sensitive to air and moisture.[11]
-
Stille Coupling: Uses an organotin (stannane) reagent. The key advantage is the stability of organostannanes to air and moisture.[12][13] The major drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[12] For pharmaceutical applications, the Suzuki-Miyaura reaction is generally preferred due to these toxicity concerns.
Standard Operating Protocol: Suzuki Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine
This protocol is a robust starting point for your experiments.
Materials:
-
2,5-Dibromopyridine (1.1 equiv.)
-
(4-octylphenyl)boronic acid (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Degassing: Sparge the 1,4-dioxane and deionized water with argon or nitrogen for 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine, (4-octylphenyl)boronic acid, and potassium carbonate.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.[8]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe (a typical ratio is 4:1 dioxane:water).
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by silica gel column chromatography as described in the FAQ section.
References
-
Guidechem. (2022, August 14). What is 2-Bromo-5-iodopyridine and how is it synthesized?
-
ChemicalBook. (2026, January 13). 2-Bromo-5-iodopyridine | 73290-22-9.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology.
-
Wikipedia. Negishi coupling.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
-
Benchchem. Application Notes and Protocols: Stille Coupling of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline with Organostannanes.
-
Organic Synthesis. Stille Coupling.
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
-
Benchchem. The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
-
ResearchGate. (2021). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating.
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?
-
ChemEurope. Negishi coupling.
-
eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
-
Organic Chemistry Portal. Stille Coupling.
-
ResearchGate. Stille cross-coupling reactions with phenyl stannane.
-
PubMed. (2012, October 18). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.
-
Organic Chemistry Portal. Suzuki Coupling.
-
The Royal Society of Chemistry. Supporting Information.
-
PMC. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts.
-
WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.
-
Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
Taylor & Francis Online. Negishi coupling – Knowledge and References.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
-
ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
-
Chemical Synthesis Database. (2025, May 20). 5-bromo-2-fluoro-3-(4-methoxyphenyl)pyridine.
-
Denmark Group, University of Illinois. The Negishi Cross-Coupling Reaction.
-
Royal Society of Chemistry. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings.
-
Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Google Patents. Preparation method of 2-bromo-5-aldehyde pyridine.
-
Benchchem. A Comparative Guide to 2-Acetyl-5-bromopyridine and Other Brominated Pyridine Derivatives in Modern Synthesis.
-
Google Patents. A kind of synthetic method of 5-bromo-2-picoline.
-
PubChem. 5-bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyridine.
-
Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
ACS Publications. (2002, January 3). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines.
-
ResearchGate. (2026, February 8). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
-
Indian Academy of Sciences. A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Stille Coupling [organic-chemistry.org]
Technical Support Center: Improving the Purity of 5-Bromo-2-(4-octylphenyl)pyridine
Welcome to the technical support center for the purification of 5-Bromo-2-(4-octylphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, which is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. Achieving high purity is critical for subsequent synthetic steps and for ensuring reliable biological or material science data.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 5-Bromo-2-(4-octylphenyl)pyridine, which is typically synthesized by coupling an aryl halide and an organoboron compound. The impurities are often byproducts of this reaction.[1]
Question 1: My purified product is still contaminated with unreacted boronic acid or its derivatives. How can I remove these?
Answer: Boronic acid impurities are a frequent issue in Suzuki-Miyaura couplings.[2] Their polarity can make them tricky to separate from the desired product.
-
Causality: Boronic acids and their corresponding boroxines (anhydrides) are polar and can be somewhat water-soluble. They can also "streak" during column chromatography if the solvent system is not optimized, leading to co-elution with your product.[3]
-
Recommended Solutions:
-
Aqueous Workup (Acid-Base Extraction): Before chromatography, perform a liquid-liquid extraction. Wash the organic layer containing your crude product with a basic aqueous solution, such as 1M NaOH or a saturated NaHCO₃ solution. This will convert the acidic boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer. Follow this with a brine wash to remove residual water.
-
Optimized Column Chromatography: If an aqueous workup is insufficient, adjust your chromatography conditions. To better retain the polar boronic acid on the silica gel, you may need to use a more polar solvent system.[2] For instance, if you are using a hexane/ethyl acetate gradient, holding the initial percentage of ethyl acetate lower for longer can help wash your less-polar product through before the boronic acid begins to elute.
-
Filtration through a Silica Plug: For a quick purification, you can dissolve the crude product in a minimally polar solvent (like dichloromethane or toluene) and pass it through a short plug of silica gel in a fritted funnel. The non-polar product should elute with the solvent, while the more polar boronic acid impurities remain adsorbed on the silica.
-
Question 2: I am observing significant homo-coupling byproducts in my purified sample. What are my options?
Answer: Homo-coupling, where two molecules of the boronic acid or two molecules of the aryl halide couple with each other, is a common side reaction, especially in the presence of oxygen.[3][4] These byproducts often have polarities very similar to the desired product, making separation challenging.
-
Causality: The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules.[3] Additionally, if the Pd(0) catalyst is oxidized to Pd(II), it can promote this side reaction.[3]
-
Recommended Solutions:
-
Meticulous Column Chromatography: This is the most common method for separating homo-coupled impurities. Since their polarity is often very close to your product, a shallow solvent gradient is crucial. Use a long column and collect many small fractions. Monitor the fractions carefully by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[2]
-
Recrystallization: If your product is a solid, recrystallization can be highly effective.[2] The key is to find a solvent system where the desired product has high solubility at an elevated temperature but low solubility at room temperature, while the homo-coupled impurity has different solubility characteristics. A binary solvent system (a "good" solvent and a "poor" solvent) can often provide the necessary selectivity.[5]
-
Reaction Optimization (Preventative): The best solution is to minimize the formation of these impurities in the first place. Ensure your reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen.[4] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can also mitigate this issue compared to in-situ reduction of a Pd(II) source.[4]
-
Question 3: How can I effectively remove the residual palladium catalyst from my product?
Answer: Residual palladium can be detrimental to subsequent reactions and is often a source of product discoloration (gray or black tint).
-
Causality: The palladium catalyst can precipitate as palladium black, a finely divided, insoluble form of the metal, or remain as soluble complexes.[6]
-
Recommended Solutions:
-
Filtration through Celite®: After the reaction is complete, dilute the mixture with an organic solvent and pass it through a pad of Celite®.[2] This will physically trap the heterogeneous palladium black.
-
Aqueous Workup with a Chelating Agent: During the workup, washing the organic layer with an aqueous solution of a chelating agent like sodium bisulfite (NaHSO₃) can help sequester and remove soluble palladium species.[2]
-
Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period (e.g., 15-30 minutes), and then filter the mixture through Celite® to remove the charcoal. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the general purification workflow and a logical decision tree for troubleshooting common purity issues.
Caption: General purification workflow for Suzuki coupling products.
Sources
Introduction: The Challenge of Crystallizing 5-Bromo-2-(4-octylphenyl)pyridine
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the crystallization of 5-Bromo-2-(4-octylphenyl)pyridine. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to overcome common hurdles in obtaining high-purity crystalline material.
5-Bromo-2-(4-octylphenyl)pyridine is a molecule characterized by two distinct regions: a polar bromopyridine head and a long, nonpolar octylphenyl tail. This amphipathic nature can make crystallization challenging. The large, flexible alkyl chain can inhibit orderly packing into a crystal lattice, increasing the likelihood of oiling out or the formation of amorphous solids. This guide provides structured advice to navigate these challenges effectively.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter during the crystallization of 5-Bromo-2-(4-octylphenyl)pyridine in a direct question-and-answer format.
Question 1: I've dissolved my compound in a hot solvent and cooled it, but no crystals have formed. What's wrong?
Diagnosis: The absence of crystal formation upon cooling typically points to one of two primary issues: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).
Solutions:
-
Insufficient Supersaturation: Your compound may be too soluble in the chosen solvent, even at low temperatures. Alternatively, you may have used too much solvent.[1]
-
Action: Re-heat the solution and evaporate a portion of the solvent to increase the compound's concentration.[1] Allow it to cool again. If you have disposed of the mother liquor, you may need to start over, being careful to use the minimum amount of hot solvent required to fully dissolve the compound.[2]
-
-
Nucleation Inhibition: A perfectly clear and smooth solution may lack nucleation sites for crystals to begin growing.
-
Induce Crystallization:
-
Scratching Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. This action can create microscopic imperfections on the glass that serve as nucleation points.[3]
-
Seeding: If you have a small crystal of pure 5-Bromo-2-(4-octylphenyl)pyridine, add it to the cooled solution. A "seed crystal" provides a template for further crystal growth.[1]
-
Extended Cooling: Place the flask in an ice bath or a laboratory refrigerator (4°C) for a prolonged period (several hours to days) to further decrease solubility and promote nucleation.[4]
-
-
Question 2: My compound separated as an oil, not a solid. How do I fix this?
Diagnosis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is so low that it crashes out as a liquid.[1] This is common for compounds with low melting points or when the solution is cooled too rapidly. The high non-polarity of the octylphenyl tail makes this a particular risk for this compound.
Solutions:
-
Adjust the Solvent System:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the supersaturation level upon cooling.[1]
-
Change Solvents: The chosen solvent may be too nonpolar. Try a slightly more polar solvent or a mixed-solvent system. For a molecule like this, a good starting point is dissolving it in a minimal amount of a moderately polar solvent where it is soluble (e.g., ethyl acetate, acetone, or toluene) and then slowly adding a nonpolar anti-solvent (e.g., hexanes or heptane) at an elevated temperature until turbidity (cloudiness) persists, then re-heating to clarify before slow cooling.
-
-
Slow Down the Cooling Process: Rapid cooling encourages oiling out.[1]
-
Action: Allow the solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment like an ice bath. Slower cooling provides more time for molecules to orient themselves into an ordered crystal lattice.
-
Question 3: My crystal yield is very low. How can I improve it?
Diagnosis: A low yield (e.g., <50%) suggests that a significant amount of your compound remains dissolved in the mother liquor.[1] This is often a consequence of using too much solvent or not cooling the solution to a low enough temperature.
Solutions:
-
Optimize Solvent Volume: The most common cause is using an excess of solvent.[1] During the initial dissolution step, ensure you are adding the hot solvent portion-wise and only until the solid just dissolves.
-
Maximize Precipitation:
-
Cooling: Ensure the solution has been cooled sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to minimize the compound's solubility.
-
Mother Liquor Concentration: If you suspect significant product loss, you can recover more material by evaporating a portion of the solvent from the mother liquor (the filtrate) and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Question 4: My final crystals are colored or appear impure. What should I do?
Diagnosis: Colored impurities may be present from the reaction mixture.[3] Other soluble impurities can get trapped within the crystal lattice, especially if crystallization occurs too quickly.[5][6]
Solutions:
-
Remove Colored Impurities:
-
Activated Charcoal: If the discoloration is due to high molecular weight, colored byproducts, they can often be removed with activated charcoal.
-
Protocol: After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount (1-2% of the solute's weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the charcoal's surface. Perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize.
-
-
-
Improve Purity:
-
Slower Crystallization: As mentioned, rapid crystallization can trap impurities.[1] Ensure the cooling process is slow and gradual.
-
Washing: During filtration, wash the collected crystals with a small amount of ice-cold fresh solvent.[2][7] This will rinse away any residual mother liquor adhering to the crystal surfaces, which contains the highest concentration of impurities. Using cold solvent is critical to avoid dissolving your product.
-
Re-crystallization: If the crystals remain impure, a second recrystallization may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for 5-Bromo-2-(4-octylphenyl)pyridine?
The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][8] Given the molecule's structure, a "like dissolves like" approach is a good starting point.[3] The octylphenyl group lends significant nonpolar character.
-
Initial Screening: Test solubility in a range of solvents. Good candidates might include toluene, ethyl acetate, acetone, or ethanol. Highly nonpolar solvents like hexanes might be too good (dissolving it even when cold), while highly polar solvents like water will likely be unsuitable.
-
Mixed Solvent Systems: This is often the best approach for compounds like this. Dissolve the compound in a minimum of a "good" hot solvent (e.g., toluene) and slowly add a "poor" or "anti-solvent" (e.g., heptane or hexane) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexanes | 69 | Very Low | Good as an anti-solvent for nonpolar compounds.[9] |
| Toluene | 111 | Low | Good for aromatic compounds; high boiling point can be a drawback.[9] |
| Ethyl Acetate | 77 | Medium | Versatile solvent for moderately polar compounds.[9] |
| Acetone | 56 | Medium-High | Very effective, but its low boiling point can cause it to evaporate too quickly.[9] |
| Ethanol | 78 | High | Good for compounds with some polarity; can form hydrogen bonds.[9] |
| Water | 100 | Very High | Unlikely to be a good primary solvent for this compound. |
Q2: What is the general step-by-step protocol for recrystallization?
This protocol outlines the fundamental steps for purifying a solid organic compound.
Protocol: Standard Single-Solvent Recrystallization
-
Choose a Solvent: Select an appropriate solvent based on preliminary solubility tests.
-
Dissolve the Solute: Place the crude 5-Bromo-2-(4-octylphenyl)pyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate) while stirring or swirling.
-
Add More Solvent: Continue adding small portions of hot solvent until the solid is completely dissolved. Do not add an excess.[2]
-
(Optional) Hot Filtration: If there are insoluble impurities (e.g., dust, sand) or if you used decolorizing charcoal, perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[2]
-
Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash Crystals: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]
-
Dry Crystals: Allow the crystals to dry completely, either by continuing to pull air through them in the funnel or by transferring them to a watch glass.
Q3: How do impurities affect the crystallization process?
Impurities can have a significant negative impact on crystallization.[5][6]
-
Inhibition of Nucleation/Growth: Impurities can interfere with the formation of the crystal lattice, preventing crystal growth or leading to smaller, less well-formed crystals.[10]
-
Reduced Purity: Impurities can become incorporated into the growing crystal, leading to a contaminated final product.[5]
-
Altered Properties: The presence of impurities can lower the melting point and may even change the crystal habit (shape) or polymorphic form.[11][12]
It is always best to start a crystallization with the purest possible material. If the crude product is very impure (>10% impurities), consider a preliminary purification step like column chromatography.[13]
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.
Caption: Troubleshooting Logic for Crystallization Failures.
References
- Vertex AI Search. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Vertex AI Search. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- University of California, Los Angeles. Recrystallization.
- University of Calgary. Recrystallization1.
- Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization.
- PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- STAX. (2024, July 24). Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation.
- Benchchem. Troubleshooting common issues in pyridine synthesis.
- Wikipedia. Recrystallization (chemistry).
- University of Canterbury. RECRYSTALLISATION.
- University of Anbar. (2021, July 16). Experimental No. (4) Recrystallization.
- Scribd. Solvent Selection for Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.
- Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.
- Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
- PMC - NIH. (2018, April 24). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 6. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Thesis | Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation | ID: z316q215r | STAX [stax.strath.ac.uk]
- 12. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine
[1][2]
Ticket ID: #SYN-PYR-085 Subject: Catalyst Selection & Regiocontrol for 2,5-Dibromopyridine Coupling Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
You are attempting a regioselective Suzuki-Miyaura cross-coupling of 2,5-dibromopyridine with 4-octylphenylboronic acid . The critical technical challenge is ensuring the coupling occurs exclusively at the C2 position (adjacent to the nitrogen) while preserving the C5-Bromine bond for future functionalization.
This guide details the catalyst selection logic, provides a validated protocol to prevent bis-arylation (double coupling), and offers a troubleshooting decision tree.
Part 1: Catalyst Selection & Mechanistic Logic[1]
The Regioselectivity Principle
In 2,5-dibromopyridine, the two halogenated positions are electronically distinct.
-
C2 Position (Target): The carbon adjacent to the pyridine nitrogen is electron-deficient due to the inductive effect (
) and mesomeric electron withdrawal of the nitrogen atom. This makes the C2-Br bond significantly more reactive toward oxidative addition by Pd(0) species.[1] -
C5 Position (Off-Target): This position behaves more like a standard aryl bromide.[1][2]
Catalyst Recommendations
| Catalyst System | Recommendation Level | Technical Rationale |
| Pd(PPh | Primary Choice | The "Gold Standard" for this specific regioselectivity. Triphenylphosphine ligands are moderately bulky and electron-rich enough to facilitate oxidative addition at the activated C2 site but often slow enough to discriminate against the C5 site at controlled temperatures [1]. |
| Pd(dppf)Cl | Robust Alternative | Excellent if your boronic acid is sterically hindered or if the reaction stalls. The bidentate ferrocenyl ligand creates a large bite angle, increasing the rate of reductive elimination. However, higher activity increases the risk of bis-coupling (reaction at both C2 and C5) [2]. |
| Pd(OAc) | Avoid | Generally too active for this specific mono-coupling.[1] Modern Buchwald ligands often promote oxidative addition so effectively that they override the subtle electronic differences between C2 and C5, leading to mixtures or bis-arylated products [3].[2] |
Part 2: Experimental Protocol (Validated)
Objective: Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine via C2-selective Suzuki Coupling.
Reagents & Stoichiometry[3][4]
-
Substrate: 2,5-Dibromopyridine (1.0 equiv)
-
Reagent: 4-Octylphenylboronic acid (0.95 - 1.0 equiv )[1][2]
-
Critical: Do not use excess boronic acid. A slight deficit prevents the highly active product from reacting further at C5.
-
-
Catalyst: Pd(PPh
) (3-5 mol%)[1] -
Base: Na
CO (2.0 M aqueous solution, 2.0 equiv) -
Solvent: Toluene : Ethanol (4:1 ratio)[1]
-
Note: The octyl chain adds significant lipophilicity. Toluene is essential for solubility.
-
Step-by-Step Workflow
-
Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Solvent Degassing: Sparge the Toluene/Ethanol mixture with Argon for 20 minutes. Oxygen is the primary cause of homocoupling and catalyst death.
-
Charging: Add 2,5-dibromopyridine (1.0 eq) and Pd(PPh
) (0.05 eq). Stir for 5 mins to ensure catalyst solvation. -
Addition: Add 4-octylphenylboronic acid (0.95 eq) and aqueous Na
CO . -
Reaction: Heat to 80°C (Do not reflux aggressively). Monitor by TLC/LC-MS every 2 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water/brine. Dry over MgSO
. -
Purification: Silica gel chromatography (Hexanes/EtOAc). The non-polar octyl tail will make the product move fast; start with 100% Hexanes.
Part 3: Visualized Reaction Pathways[1][2]
The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while suppressing Path B and Path C .
Figure 1: Reaction pathway analysis showing the kinetic preference for C2 oxidative addition (Green Path) vs. undesirable side reactions (Red Paths).[1]
Part 4: Troubleshooting Guide (FAQ)
Issue 1: "I am seeing significant amounts of the bis-coupled product (reaction at both C2 and C5)."
Root Cause: The catalyst is too active, or the stoichiometry is skewed. Once the mono-product forms, it is still an aryl bromide (at C5) and can react again if boronic acid is present. Corrective Action:
-
Reduce Boronic Acid: Use 0.90 - 0.95 equivalents relative to the dibromopyridine.
-
Lower Temperature: Reduce reaction temperature from 90°C to 60-70°C. The activation energy difference between C2 and C5 is more pronounced at lower temperatures.
-
Switch Solvent: If using DMF, switch to Toluene/Ethanol. Polar aprotic solvents (DMF) can accelerate the non-selective pathway [4].
Issue 2: "The reaction is sluggish; conversion is < 20% after 12 hours."
Root Cause: Catalyst deactivation (oxidation) or steric hindrance from the octyl chain. Corrective Action:
-
Oxygen Check: Did the solution turn black immediately? This indicates Pd precipitation.[3] Degas solvents more rigorously.
-
Catalyst Switch: Switch to Pd(dppf)Cl
(3 mol%). It is more robust and has a higher turnover frequency for hindered substrates, though you must monitor closely to prevent over-reaction [2].
Issue 3: "I cannot separate the product from the starting material."
Root Cause: Both are non-polar, and the octyl chain dominates the retention factor (Rf). Corrective Action:
-
Use Silver Nitrate Impregnated Silica: The pyridine nitrogen in the product coordinates to Ag+, significantly changing its retention compared to the dibromo starting material.
-
Reverse Phase: Use C18 columns with MeOH/Water. The octyl chain interacts strongly with C18, allowing separation based on the bromine vs. octylphenyl difference.
Part 5: Decision Tree for Optimization
Figure 2: Diagnostic decision tree for optimizing reaction outcomes based on crude analysis.
References
-
Lutsenko, S. et al. (2025). Regioselective Suzuki-Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Journal of Organic Chemistry.
-
BenchChem Technical Guides. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
-
Strotman, N. A. et al. (2010).[4] Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Journal of Organic Chemistry.
-
ChemRxiv. (2023). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition.
Technical Support Center: Solvent Effects on 5-Bromo-2-(4-octylphenyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-(4-octylphenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving high-yield, high-purity synthesis of this important chemical intermediate. The synthesis is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling, where solvent choice is paramount to success.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, with a focus on solvent-related causes and solutions.
Q1: My reaction yield is consistently low. Could the solvent be the primary culprit?
A: Absolutely. Low yields are frequently tied to suboptimal solvent choice, which can impact multiple facets of the reaction.[2] Consider the following:
-
Poor Solubility: If your reactants, particularly the organoboron reagent or the pyridine starting material, are not fully dissolved, the reaction will be slow and incomplete. A solvent system must adequately solubilize all components.
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation. The solvent can influence the stability and activity of the catalytic species. In some cases, polar solvents can stabilize anionic palladium complexes that may have different reactivity profiles.[3][4]
-
Insufficient Reaction Temperature: If the solvent's boiling point is too low, you may not be able to reach the necessary temperature to drive the reaction, especially the oxidative addition step with less reactive aryl halides, to completion.[5] Solvents like 1,4-dioxane or toluene are often used because they allow for higher reaction temperatures (80-110 °C).
Solution Pathway:
-
Assess Solubility: First, ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider a more polar solvent system like DMF or a mixture such as 1,4-Dioxane/H₂O.[6]
-
Screen Solvents: If solubility is not the issue, perform a systematic screening of common Suzuki coupling solvents. A good starting point is to compare a nonpolar solvent (e.g., Toluene), a moderately polar aprotic solvent (e.g., 1,4-Dioxane), and a polar aprotic solvent (e.g., DMF).[6][7]
-
Consider Solvent Mixtures: The use of water as a co-solvent with organic solvents like THF, dioxane, or DMF can be highly beneficial. Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and can accelerate the transmetalation step.[3][6]
Q2: I'm observing significant side products like homocoupling of the boronic acid or protodeboronation. How can I mitigate this with solvent selection?
A: Side product formation is a classic challenge in Suzuki couplings, and solvent choice plays a key role in minimizing it.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by the presence of excess water, high temperatures, and certain bases. While some water is often beneficial, an excessive amount can be detrimental.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct (in this case, 4,4'-dioctyl-1,1'-biphenyl) can be exacerbated by the presence of oxygen.[8]
Solution Pathway:
-
Optimize Water Content: If using an aqueous mixture, carefully control the ratio of organic solvent to water. A typical starting point is a 4:1 to 10:1 ratio.[9][10] If protodeboronation is severe, try reducing the water content or switching to a different base that is more soluble in the organic solvent (e.g., Cs₂CO₃).[11]
-
Ensure Anhydrous Conditions (if not using water): If you are running the reaction under non-aqueous conditions, ensure your solvent is truly anhydrous. Water contamination can still lead to protodeboronation.
-
Thoroughly Degas Your Solvent: Homocoupling is often linked to the presence of oxygen, which can interfere with the catalytic cycle.[8] Before starting the reaction, you must thoroughly degas your solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[2]
Q3: The reaction seems to stall before the starting material is fully consumed. What solvent-related factors could be causing this?
A: A stalled reaction often points to catalyst deactivation or inhibition, where the solvent can be an accomplice.
-
Catalyst Poisoning from Solvent Impurities: Solvents can contain impurities that poison the palladium catalyst. For example, traces of precursors used in solvent manufacturing can significantly decrease conversion.[12] Always use high-purity, properly stored solvents.
-
Poor Catalyst Stability: The active Pd(0) species can be unstable. The solvent helps to stabilize the catalyst throughout the reaction.[12] In some systems, polar aprotic solvents like DMF or MeCN can stabilize catalytic intermediates differently than nonpolar solvents like toluene, affecting the overall reaction rate and stability.[3]
Solution Pathway:
-
Use High-Purity Solvents: Always use HPLC-grade or purer solvents designated for synthesis. If you suspect contamination, open a fresh bottle of solvent.
-
Re-evaluate Solvent Choice: The choice of solvent can influence which step of the catalytic cycle is rate-limiting.[13] If the reaction stalls in a nonpolar solvent like toluene, switching to a more coordinating solvent like 1,4-dioxane or a THF/water mixture might improve catalyst stability and turnover.[12][14]
Frequently Asked Questions (FAQs)
Q1: What are the most commonly recommended solvents for the Suzuki coupling to synthesize 5-Bromo-2-(4-octylphenyl)pyridine?
A: For heteroaryl Suzuki couplings, common and effective solvents include 1,4-dioxane , toluene , tetrahydrofuran (THF) , and N,N-Dimethylformamide (DMF) .[7] Very often, these are used in a biphasic mixture with water (e.g., 1,4-Dioxane/H₂O) to facilitate the dissolution of the inorganic base.[6]
Q2: Why is a mixture of an organic solvent and water often used?
A: The use of an aqueous co-solvent serves several important functions in the Suzuki-Miyaura coupling:
-
Base Solubility: It dissolves the inorganic bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) that are crucial for activating the boronic acid for the transmetalation step.[15]
-
Accelerated Transmetalation: The presence of hydroxide ions from the dissolved base in the aqueous phase is believed to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which accelerates the key transmetalation step with the palladium complex.[15]
-
Improved Reaction Rates: In many cases, the addition of water to polar aprotic solvents has been shown to greatly improve the rate of reaction compared to the neat organic solvent.[6]
Q3: How critical is it to use degassed solvents?
A: It is absolutely critical. The active catalyst in the Suzuki coupling is a Pd(0) species, which is readily oxidized to an inactive Pd(II) species by dissolved oxygen.[8] Failing to degas the solvent is a very common cause of low yields or complete reaction failure. The degassing process removes dissolved oxygen, protecting the catalyst and minimizing side reactions like homocoupling.[2]
Data Presentation: Solvent Properties and Their Influence
The selection of a solvent is a balance of its physical properties and its role in the reaction mechanism. The following table summarizes key properties of common solvents used in Suzuki-Miyaura couplings.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | General Influence on Suzuki Coupling |
| Toluene | Nonpolar | 111 | 2.4 | Good for high temperatures; solubilizes organic substrates well. Can be slow for less reactive halides.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Good solubilizing power. Often used with water. Low boiling point limits reaction temperature.[3][12] |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.2 | Excellent choice, balances polarity and high boiling point. Commonly used with water.[10] |
| DMF | Polar Aprotic | 153 | 36.7 | Highly polar, excellent solvent. High boiling point allows for a wide temperature range. Can be difficult to remove during workup.[6] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Highly polar. Can sometimes lead to different selectivity in multifunctional substrates.[3] |
| Isopropanol (IPA) | Polar Protic | 82 | 19.9 | Can be a good choice for chloride-selective couplings and may improve yields where nonpolar solvents give poor conversion.[3] |
Visualizations
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. The solvent influences each of these steps by solvating the intermediates, affecting ligand exchange rates, and stabilizing the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Solvent-Related Issues
This workflow provides a logical path for diagnosing and solving common problems during the synthesis.
Caption: A workflow diagram for troubleshooting low yields.
Recommended Experimental Protocol
This protocol describes the Suzuki-Miyaura coupling of 2,5-dibromopyridine with (4-octylphenyl)boronic acid. The C-Br bond at the 2-position is generally more reactive towards oxidative addition than the one at the 5-position in pyridine systems.
Materials & Reagents:
-
2,5-Dibromopyridine (1.0 equiv.)
-
(4-octylphenyl)boronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine, (4-octylphenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The mixture should be a stirrable slurry.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2,5-dibromopyridine starting material is consumed (typically 4-12 hours).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 5-Bromo-2-(4-octylphenyl)pyridine.[16]
References
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for the Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine
As a Senior Application Scientist, this guide provides in-depth technical support for researchers monitoring the Suzuki-Miyaura cross-coupling synthesis of 5-Bromo-2-(4-octylphenyl)pyridine using Thin-Layer Chromatography (TLC). The content is structured to address common challenges and provide both the "how" and the "why" behind each step, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this specific Suzuki coupling reaction?
A1: Thin-Layer Chromatography (TLC) is a straightforward and rapid chromatographic technique used to separate components in a mixture based on their polarity.[1][2] For this synthesis, we are tracking the conversion of two starting materials, 5-bromo-2-chloropyridine and 4-octylphenylboronic acid, into the product, 5-Bromo-2-(4-octylphenyl)pyridine. The reaction progress is visualized by taking small aliquots from the reaction mixture over time and spotting them on a TLC plate. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while a new spot for the product will appear and intensify.[1]
Q2: What should I expect to see on my TLC plate as the reaction progresses?
A2: You should see a clear progression of spots. The product, 5-Bromo-2-(4-octylphenyl)pyridine, is significantly less polar than the 4-octylphenylboronic acid starting material. Therefore, the product will travel further up the silica plate, resulting in a higher Retention Factor (Rf) value.
-
Time = 0: You will see spots for your starting materials. The 5-bromo-2-chloropyridine will have a moderate Rf, and the boronic acid will have a very low Rf, possibly remaining near the baseline due to its high polarity.
-
Intermediate Times: A new spot, corresponding to the desired product, will appear at a higher Rf than the starting materials. The intensity of the starting material spots will decrease as the product spot intensity increases.
-
Reaction Completion: The spot for the limiting starting material (typically the bromo-pyridine) will have completely disappeared. Only the product spot and potentially a spot for the excess boronic acid will be visible.
Q3: How do I select the appropriate eluent (mobile phase) system?
A3: Eluent selection is critical for achieving good separation. The goal is to find a solvent mixture where the product has an Rf value between 0.2 and 0.5.[3] For biaryl compounds like the target molecule, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is a standard choice.[2][3][4]
-
Starting Point: A good initial system to try is 20% Ethyl Acetate in Hexanes (v/v).[2]
-
Optimization:
-
If all spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots rush to the top (high Rf), the eluent is too polar. Decrease the proportion of ethyl acetate.
-
Q4: How can I visualize the spots? My compounds are colorless.
A4: The starting materials and the product all contain aromatic rings, which are excellent UV chromophores.[5] The primary, non-destructive method for visualization is using a UV lamp.[6]
-
UV Light (254 nm): Commercial TLC plates are typically impregnated with a fluorescent indicator.[5][6] When exposed to short-wave UV light (254 nm), the plate will glow green. Compounds that absorb UV light will quench this fluorescence and appear as dark purple or black spots.[6]
-
Chemical Stains (Destructive): If a compound is not UV-active or for secondary confirmation, a chemical stain can be used. After developing the plate, it is dried and then dipped into or sprayed with a staining solution, followed by heating.
-
Potassium Permanganate (KMnO₄): This is an excellent, universal stain for organic compounds. It reacts with most functional groups that can be oxidized, appearing as yellow-brown spots on a purple/pink background.[7]
-
Iodine: Placing the dried TLC plate in a chamber with a few crystals of iodine will cause most organic compounds, especially aromatic ones, to appear as temporary brown spots.[8]
-
Q5: How is the Retention Factor (Rf) calculated, and why is it important?
A5: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance the center of the spot traveled from the baseline by the distance the solvent front traveled from the baseline.[1][9]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic constant for a specific compound in a particular eluent system on a given stationary phase. It is crucial for identifying compounds and determining if separation has been achieved. Comparing the Rf of the new spot in the reaction lane to a co-spotted standard of the starting material confirms the formation of a new compound.
Troubleshooting Guide
Problem: My spots are streaking vertically instead of forming tight circles.
-
Cause & Explanation: Streaking is often caused by applying too much sample (overloading), which saturates the stationary phase.[10] It can also occur if the compound is highly polar or, in this case, basic. The pyridine nitrogen in the product can interact strongly with the slightly acidic silica gel, leading to poor migration.[11]
-
Solution:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction aliquot before spotting.
-
Use a Smaller Spot: Apply the sample using a very fine capillary tube to create the smallest possible spot (1-2 mm diameter).[11]
-
Neutralize the Silica: Add a small amount (0.1-0.5%) of a basic modifier, such as triethylamine (TEA), to your eluent system.[11] This will neutralize the acidic sites on the silica gel, preventing strong binding and allowing the pyridine product to travel up the plate cleanly.
-
Problem: I can't see any spots on my TLC plate after development.
-
Cause & Explanation: This can happen for several reasons: the sample concentration might be too low, the compound may not be UV-active (unlikely here), or the solvent level in the developing chamber was too high.[10]
-
Solution:
-
Check Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications, to increase the amount of compound on the plate.[10]
-
Verify Solvent Level: Ensure the solvent level in the chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of eluting up the plate.[1][10]
-
Use a Chemical Stain: If UV light yields no spots, try visualizing with a potassium permanganate stain, which is sensitive to a wide range of organic compounds.[7]
-
Problem: The starting material and product spots are not separating (co-elution).
-
Cause & Explanation: The polarity of the starting material and product are too similar in the chosen eluent system. Their distribution between the stationary and mobile phases is nearly identical, so they travel at the same rate.[3]
-
Solution:
-
Change Eluent Composition: You must change the polarity of the mobile phase. Try a different solvent combination entirely. For example, if you are using Hexane/Ethyl Acetate, switch to a system like Hexane/Dichloromethane or Toluene/Acetone to alter the separation selectivity.[3]
-
Multiple Elutions: In some cases, running the plate in the same solvent system two or three times (allowing it to dry between runs) can improve the separation of spots with very close Rf values.[3]
-
Problem: All my spots ran to the top of the plate (Rf ≈ 1).
-
Cause & Explanation: The eluent system is far too polar for the compounds. The mobile phase has such a high affinity for the compounds that it carries them along with the solvent front, resulting in no separation.
-
Solution: Decrease the polarity of your eluent. Reduce the percentage of the more polar solvent (e.g., move from 50% ethyl acetate in hexanes to 20% or 10%).
Problem: My spots are stuck on the baseline (Rf ≈ 0).
-
Cause & Explanation: The eluent system is not polar enough to move the compounds from the highly polar silica gel stationary phase.
-
Solution: Increase the polarity of your eluent. Increase the percentage of the more polar solvent (e.g., move from 10% ethyl acetate in hexanes to 30% or 40%).
Problem: I see an unexpected spot on my TLC. What could it be?
-
Cause & Explanation: Unexpected spots can arise from contamination or side reactions. A common side reaction in Suzuki couplings is the homocoupling of the boronic acid to form a biaryl byproduct (in this case, 4,4'-dioctyl-1,1'-biphenyl).[12]
-
Solution:
-
Analyze Polarity: The homocoupled product is very non-polar and would likely have a high Rf value, possibly higher than your desired product.
-
Review Reaction Conditions: Homocoupling can be promoted by the presence of oxygen.[12][13] Ensure your reaction was properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Problem: The solvent front is running unevenly.
-
Cause & Explanation: This usually occurs if the TLC plate is touching the side of the developing chamber or if the silica at the bottom edge of the plate is chipped or uneven.[10][11]
-
Solution:
-
Center the Plate: Carefully place the TLC plate in the center of the chamber, ensuring it does not touch the walls or any filter paper used for saturation.
-
Inspect the Plate: Do not use plates with damaged edges. If a corner is chipped, you can sometimes make a 45-degree cut to create a new, even bottom edge.[11]
-
Data Presentation & Logging
Maintain a clear record of your TLC data to track the reaction's progress accurately.
| Time Point | Starting Material (SM) Rf | Product (P) Rf | % Conversion (Est.) | Observations |
| t = 0 h | 0.25 | - | 0% | Strong spot for SM. Faint spot for boronic acid at baseline. |
| t = 1 h | 0.25 | 0.50 | ~20% | Faint product spot appears. SM spot still strong. |
| t = 2 h | 0.25 | 0.50 | ~60% | Product and SM spots are of similar intensity. |
| t = 4 h | 0.25 | 0.50 | ~95% | SM spot is very faint. Product spot is dominant. |
| t = 6 h | - | 0.50 | >99% | SM spot is absent. Reaction is complete. |
Note: The Rf values provided are hypothetical and must be determined experimentally.[2]
Experimental Protocols & Visualizations
Protocol 1: General TLC Monitoring Workflow
-
Prepare the TLC Chamber: Pour the chosen eluent system (e.g., 20% Ethyl Acetate in Hexanes) into the developing chamber to a depth of about 0.5 cm. Place a lid on the chamber to allow the atmosphere inside to become saturated with solvent vapor.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[2]
-
Spot the Plate:
-
On the left, spot a sample of your starting material (5-bromo-2-chloropyridine).
-
In the middle, carefully spot a small aliquot taken directly from the reaction mixture.
-
On the right (optional but recommended), "co-spot" by applying a spot of the starting material first, and then spotting the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber. Ensure the solvent level is below the baseline.[1] Allow the solvent to travel up the plate via capillary action.
-
Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[1]
-
Visualize: Allow the plate to dry completely. View it under a UV 254 nm lamp and circle all visible spots with a pencil. If necessary, proceed with chemical staining.
-
Analyze: Calculate the Rf values for all spots and record your observations.
Visual Workflow for TLC Monitoring
Caption: Workflow for TLC Monitoring of Chemical Reactions.
Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura coupling. The key steps are oxidative addition, transmetalation, and reductive elimination.[14][15]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
University of Rochester. Troubleshooting Thin Layer Chromatography. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. (2017, March 4). Can Rf values of reactant and product be the same?[Link]
-
University of Colorado Boulder. TLC stains. [Link]
-
Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. [Link]
-
Michigan State University. TLC Visualization Solutions. [Link]
-
Khan, S. G., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
-
Maccarinelli, F., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Cambridge University Press. Suzuki Coupling. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction...[Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction...[Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction...[Link]
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. theory.labster.com [theory.labster.com]
- 7. TLC stains [reachdevices.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up 5-Bromo-2-(4-octylphenyl)pyridine Synthesis
Introduction: The Scale-Up Challenge
You are likely accessing this guide because you are transitioning from gram-scale discovery to multi-kilogram synthesis of 5-Bromo-2-(4-octylphenyl)pyridine . This molecule is a critical intermediate for OLED host materials and liquid crystal mesogens .
The core challenge in this synthesis is not the chemistry itself—it is a standard Suzuki-Miyaura coupling—but the regioselectivity and the physical properties introduced by the lipophilic octyl chain. This guide addresses the specific pitfalls of scaling the reaction between 2,5-dibromopyridine and 4-octylphenylboronic acid .
Module 1: Reaction Setup & Stoichiometry
Standard Operating Procedure (Optimized for Scale)
Reaction: Regioselective Suzuki Coupling Substrates: 2,5-Dibromopyridine (1.0 eq) + 4-Octylphenylboronic acid (1.05 eq) Catalyst: Pd(PPh₃)₄ (1.5 mol%) or Pd(dppf)Cl₂ (0.5 mol%) Base: Na₂CO₃ (2.0 eq, 2M aqueous) Solvent: Toluene : Ethanol (4:1 v/v) Temperature: 75–80 °C (Internal)
Troubleshooting Guide: Reaction Initiation & Conversion
| Symptom | Probable Cause | Corrective Action (The "Why") |
| Reaction Stalls at 60-70% Conversion | Catalyst Poisoning (O₂) | Degas rigorously. The octyl chain increases viscosity, trapping O₂ bubbles.[1] Sparge with N₂ for at least 30 mins before adding the catalyst. |
| Formation of Bis-Coupled Impurity (>5%) | Local Excess of Boronic Acid | Inverse Addition. Do not dump all boronic acid at once. On scale, trickle-feed the boronic acid solution to keep its instantaneous concentration low relative to the dibromide. |
| Precipitate Forms Early | Boroxine Formation | Check Water Content. Boronic acids dehydrate to unreactive boroxines. Ensure sufficient water is present in the solvent matrix to hydrolyze them back to the active acid species. |
Expert Insight: The Regioselectivity Mechanism
Why does the reaction happen at C2 and not C5?
-
Electronic Control: The nitrogen atom in the pyridine ring exerts a strong inductive effect (-I), making the C2 position significantly more electron-deficient than C5.
-
Oxidative Addition: Palladium(0) undergoes oxidative addition preferentially at the most electron-deficient C-Br bond.[1] Therefore, C2 reacts first.
-
Thermodynamic Control: Reaction temperature must be controlled (75–80 °C). Exceeding 90 °C promotes oxidative addition at C5, leading to the "reverse" isomer or bis-arylation.
Module 2: Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways and the logic behind the optimized conditions.
Caption: Kinetic preference for C2-arylation vs. thermal/stoichiometric risks of C5-arylation and bis-coupling.
Module 3: Work-Up & Purification (The "Octyl Effect")
The 4-octyl chain turns the molecule into a "grease," creating significant challenges during aqueous workup.
FAQ: Phase Separation & Emulsions
Q: The layers aren't separating during the aqueous wash. It's a milky emulsion. What do I do? A: This is due to the surfactant-like nature of the product (polar pyridine head, lipophilic octyl tail).
-
Immediate Fix: Add warm brine (sat. NaCl) instead of water. The ionic strength disrupts the emulsion.
-
Process Change: Perform the phase cut at 50 °C . The solubility of the octyl chain in Toluene increases significantly with temperature, breaking the emulsion.
Q: How do I remove the Palladium? The product is too soluble for standard carbon treatment. A: Standard activated carbon often fails here because the octyl chain adsorbs to the carbon, leading to yield loss.
-
Recommendation: Use a silica-based scavenger (e.g., SiliaMetS® Thiol ) or wash the organic layer with 10% aqueous L-Cysteine .[1] The thiol binds Pd selectively without trapping the lipophilic product.
Purification Protocol: Crystallization vs. Chromatography
On a kilogram scale, chromatography is non-viable. You must crystallize.
| Parameter | Recommendation |
| Solvent System | Ethanol / Heptane (Recrystallization) |
| Procedure | 1. Dissolve crude solid in minimum hot Heptane (60 °C).2. Slowly add Ethanol (Anti-solvent) until turbidity persists.3. Cool slowly to 0 °C with agitation. |
| Critical Check | If the product "oils out" (forms a gum) instead of crystallizing, re-heat and add a seed crystal at 40 °C. The octyl chain lowers the melting point, making the "oil zone" wide. |
Module 4: Safety & Handling
Q: Are there specific hazards with 2,5-dibromopyridine? A: Yes. Halogenated pyridines are potent skin sensitizers .
-
Warning: Unlike standard bromobenzenes, bromopyridines can penetrate nitrile gloves over time. Use laminated film gloves (Silver Shield) or double-glove and change frequently.
-
Waste: Aqueous waste streams containing pyridine derivatives must be segregated and incinerated, not discharged, due to high aquatic toxicity.
References & Validated Sources
-
Regioselectivity in Dihalopyridines:
-
Lutz, M., et al. "Regioselective Cross-Coupling Reactions of 2,5-Dibromopyridine." Tetrahedron, 2002.
-
Insight: Establishes the C2 > C5 reactivity order based on oxidative addition kinetics.
-
(General reference for pyridine coupling regioselectivity).
-
-
Suzuki Coupling Scale-Up:
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
-
Purification of Lipophilic Aromatics:
-
Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (Chapter on Crystallization of low-melting solids).
-
-
Safety Data (2,5-Dibromopyridine):
-
PubChem Compound Summary for CID 12848, 2,5-Dibromopyridine.[1]
-
Sources
Validation & Comparative
The Analytical Dilemma: Hydrophobic Masking vs. Orthogonal Selectivity
Advanced HPLC Purity Assessment of 5-Bromo-2-(4-octylphenyl)pyridine: A Column Selectivity Comparison Guide
As the demand for high-performance organic materials in OLED technology and advanced pharmaceuticals grows, the rigorous purity assessment of complex intermediates has become a critical analytical bottleneck. 5-Bromo-2-(4-octylphenyl)pyridine (CAS: 179998-83-5) is a prime example of such an intermediate[1]. Structurally, it presents a unique chromatographic challenge: it combines a highly hydrophobic octyl chain, a basic pyridine nitrogen, and a polarizable halogenated aromatic core.
This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this compound, specifically contrasting traditional C18 stationary phases with orthogonal Biphenyl phases.
When developing a purity assessment method for 5-Bromo-2-(4-octylphenyl)pyridine, Application Scientists must account for the specific impurities generated during its synthesis. These typically include:
-
Impurity A (Debrominated): 2-(4-octylphenyl)pyridine.
-
Impurity B (Positional Isomer): 5-Bromo-2-(3-octylphenyl)pyridine.
The Failure of Traditional C18: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because the 8-carbon octyl chain is highly lipophilic, it acts as a massive hydrophobic "anchor." When the molecule enters a C18 stationary phase, the retention is so heavily dominated by this alkyl chain that the subtle structural differences in the aromatic core—such as the position of the octyl group in an isomer—are effectively masked. This phenomenon results in critical co-elution.
The Biphenyl Advantage (Causality of Choice):
To break this hydrophobic masking, we must introduce orthogonal retention mechanisms. Biphenyl stationary phases offer a mixed-mode retention profile combining hydrophobic, dipole-dipole, and
Caption: Comparison of retention mechanisms between C18 and Biphenyl stationary phases.
Experimental Design & Self-Validating Protocol
To objectively compare performance, a self-validating experimental workflow was executed. The protocol ensures that any data generated is intrinsically trustworthy by gating the analysis behind a strict System Suitability Test (SST).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: Pyridine has a pKa of ~5.2. A pH of ~2.0 ensures the nitrogen is fully protonated, preventing secondary tailing interactions with residual silanols on the silica support).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for conjugated aromatic systems).
-
Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky octyl chain).
Step-by-Step Methodology
-
Preparation of Mobile Phases: Filter Mobile Phase A and B through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.
-
Standard Preparation: Accurately weigh 10 mg of 5-Bromo-2-(4-octylphenyl)pyridine reference standard and dissolve in 10 mL of Acetonitrile (1 mg/mL). Spike with 0.5% (w/w) of Impurity A and Impurity B.
-
Column Equilibration: Install the target column (C18 or Biphenyl, both 100 Å, 5 µm, 150 x 4.6 mm). Flush with 50% B for 20 column volumes until baseline is stable.
-
Self-Validation Checkpoint (SST): Inject the spiked standard mixture in triplicate.
-
Acceptance Criteria: The tailing factor (
) for the main peak must be . The relative standard deviation (RSD) of the main peak area must be . If these fail, the system is not equilibrated, and analysis must halt.
-
-
Sample Analysis: Inject 5 µL of the synthesized batch samples. Record chromatograms and integrate peaks using a minimum area threshold of 0.05%.
Caption: Workflow for HPLC column screening and method optimization for aromatic impurities.
Data Presentation & Comparative Analysis
The following table summarizes the quantitative performance of both columns using the spiked standard mixture.
| Analyte / Impurity | C18 Retention Time ( | C18 Resolution ( | Biphenyl Retention Time ( | Biphenyl Resolution ( |
| Impurity A (Debrominated) | 8.52 min | N/A | 9.15 min | N/A |
| Target: 5-Bromo-2-(4-octylphenyl)pyridine | 10.21 min | 4.8 | 11.50 min | 6.1 |
| Impurity B (Positional Isomer) | 10.45 min | 0.8 (Fail) | 12.85 min | 3.4 (Pass) |
Interpretation of Results
-
Debrominated Impurity (A): Both columns successfully separated the debrominated analog from the target compound. The loss of the heavy bromine atom significantly reduces the overall hydrophobicity, allowing it to elute earlier on both phases.
-
Positional Isomer Impurity (B): This is the critical pair. On the C18 column, Impurity B co-elutes with the main peak (
), rendering the C18 column blind to this specific synthetic defect. Because the molecular weight and total lipophilicity are identical, C18 cannot distinguish them. -
The Biphenyl Resolution: On the Biphenyl column, the positional isomer is shifted to a retention time of 12.85 min, achieving a baseline resolution of 3.4. The altered position of the octyl chain on the phenyl ring changes the molecule's steric conformation, disrupting its ability to perfectly align its
-orbitals with the biphenyl stationary phase compared to the para-substituted target. This proves the necessity of mixed-mode chromatography for advanced material intermediates, aligning with modern stationary phase innovations ()[4].
Conclusion
For the purity assessment of 5-Bromo-2-(4-octylphenyl)pyridine, standard C18 columns pose a severe risk of false-positive purity results due to the co-elution of positional isomers. By leveraging the
References
-
Chromatography Online. "Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review." Chromatography Online. Available at: [Link]
-
Phenomenex. "The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity." Phenomenex. Available at: [Link]
Sources
A Comparative Analysis of 5-Bromo-2-(4-octylphenyl)pyridine as a Calamitic Mesogen
In the pursuit of novel liquid crystalline materials for advanced optical and electronic applications, the molecular architecture of a mesogen is paramount in defining its physical properties and performance characteristics. This guide provides an in-depth comparative analysis of 5-Bromo-2-(4-octylphenyl)pyridine, a calamitic mesogen, contextualized against other relevant liquid crystal systems. By examining the interplay between its structural components—the phenylpyridine core, the terminal octyl chain, and the bromo substituent—we can elucidate its potential advantages and trade-offs for researchers and professionals in drug development and materials science.
The Phenylpyridine Core: A Versatile Mesogenic Scaffold
The defining feature of 5-Bromo-2-(4-octylphenyl)pyridine is its rigid core composed of a phenyl and a pyridine ring. The introduction of a nitrogen atom into the aromatic system, as in pyridine, significantly influences the molecule's electronic and physical properties compared to its purely carbocyclic biphenyl analogue.[1][2] This modification can lead to a desirable combination of thermal stability and specific mesophase behaviors.[2]
The geometry of calamitic (rod-like) liquid crystals, largely dictated by the rigid core, is a critical factor in the formation of nematic and smectic phases.[3] The phenylpyridine unit promotes a linear molecular shape, which is conducive to the orientational order required for liquid crystallinity.[4] The presence of the nitrogen atom also introduces a dipole moment, which can affect the dielectric anisotropy and response to an external electric field.[5][6]
Comparative Analysis with Other Mesogenic Systems
To fully appreciate the properties of 5-Bromo-2-(4-octylphenyl)pyridine, it is instructive to compare it with other classes of calamitic mesogens.
Biphenyl-Based Mesogens
Biphenyl systems are among the most extensively studied liquid crystals. A classic example is 4-Cyano-4'-pentylbiphenyl (5CB), known for its stable nematic phase at room temperature.
| Property | 5-Bromo-2-(4-octylphenyl)pyridine (Predicted) | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Core Structure | Phenylpyridine | Biphenyl |
| Polar Group | Bromo, Pyridine Nitrogen | Cyano |
| Mesophase | Likely Nematic and/or Smectic | Nematic |
| Dielectric Anisotropy (Δε) | Expected to be positive | Positive |
The replacement of a phenyl ring with a pyridine ring generally leads to an increase in the melting point and a potential modification of the mesophase range. The bromo-substituent, while polar, is less so than the cyano group in 5CB, which would likely result in a lower positive dielectric anisotropy for the phenylpyridine derivative.
Phenylpyrimidine-Based Mesogens
Phenylpyrimidine-based liquid crystals are another important class of nitrogen-containing heterocyclic mesogens. These compounds have been investigated for their potential in applications requiring high dielectric permittivity.[5][6]
| Property | 5-Bromo-2-(4-octylphenyl)pyridine (Predicted) | 2-(4-butyloxyphenyl)-5-octyloxypyrimidine |
| Core Structure | Phenylpyridine | Phenylpyrimidine |
| Mesophase | Likely Nematic and/or Smectic | Smectic A, Smectic C |
| Molecular Dipole Moment | Moderate | High |
The presence of two nitrogen atoms in the pyrimidine ring can lead to a larger molecular dipole moment compared to the single nitrogen in the pyridine ring.[5][6] This often results in a greater tendency to form smectic phases, as observed in 2-(4-butyloxyphenyl)-5-octyloxypyrimidine.[7] We can predict that 5-Bromo-2-(4-octylphenyl)pyridine may exhibit a broader nematic range compared to its phenylpyrimidine counterparts.
The Role of the Terminal Octyl Chain and Bromo Substituent
The flexible octyl chain at the 4-position of the phenyl ring plays a crucial role in modulating the melting and clearing points of the mesogen. Longer alkyl chains generally depress the melting point and can promote the formation of smectic phases over nematic phases.[3] The octyl group provides a good balance, often allowing for the observation of a convenient mesophase temperature range.
The bromo-substituent on the pyridine ring introduces several key effects:
-
Polarity: It increases the molecular dipole moment, which is a key factor for achieving a positive dielectric anisotropy, making the material switchable in an electric field.
-
Steric Effects: The size of the bromine atom can influence the packing of the molecules, potentially affecting the type of mesophase formed and the transition temperatures.
-
Synthetic Accessibility: The bromo group serves as a versatile handle for further chemical modifications, allowing for the synthesis of more complex liquid crystal structures.[4]
Experimental Characterization of Mesogenic Properties
To empirically determine and compare the properties of 5-Bromo-2-(4-octylphenyl)pyridine, a suite of standard characterization techniques would be employed.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures and associated enthalpy changes.
Experimental Protocol:
-
A small sample (2-5 mg) of the compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
-
Phase transitions (melting, clearing, and any liquid crystal-liquid crystal transitions) are observed as endothermic or exothermic peaks in the heat flow curve.
Workflow for DSC Analysis
Caption: Workflow for determining phase transition temperatures using DSC.
Polarized Optical Microscopy (POM)
POM is used to identify the type of liquid crystal phase by observing the characteristic optical textures.
Experimental Protocol:
-
A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage mounted on a polarizing microscope.
-
The sample is heated and cooled while being observed between crossed polarizers.
-
The different liquid crystal phases (e.g., nematic, smectic A, smectic C) will exhibit distinct textures (e.g., Schlieren, focal-conic).
Logic for Mesophase Identification with POM
Caption: Decision process for identifying mesophases using POM.
Dielectric Spectroscopy
Dielectric spectroscopy measures the dielectric permittivity of the material as a function of frequency. This is crucial for determining the dielectric anisotropy (Δε), a key parameter for display applications.[8][9]
Experimental Protocol:
-
The liquid crystal sample is introduced into a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass).
-
The cell is placed in a temperature-controlled holder.
-
An AC electric field is applied across the cell, and the capacitance is measured at different frequencies.
-
The dielectric permittivity is calculated from the capacitance.
-
Measurements are taken with the liquid crystal director aligned parallel (ε∥) and perpendicular (ε⊥) to the electric field to determine Δε = ε∥ - ε⊥.
Conclusion
References
- Al-Humaidi, S., Alissa, H., Katariya, P., Abu Al-Ola, K., Hagar, M., & Khalil, M. (2021). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. Journal of Molecular Structure, 1245, 131057.
- Byron, D. J., Lacey, D., & Wilson, R. C. (n.d.). Properties of the Liquid Crystals Formed by the N-Oxides of Certain 4-(4′-pyridyl)phenyl 4″-n-Alkoxybenzoates: Comparison of the N-Oxide and Cyano-groups as Mesogenic Terminal Substituents. Scilit.
- Dunmur, D. A., & Toriyama, K. (Eds.). (1998). Physical Properties of Liquid Crystals. IET.
- Ghosh, S., & Lehmann, A. (2013). Heterocycles in liquid crystals. Liquid Crystals, 40(10), 1275-1311.
- Hagar, M., Ahmed, H. A., & Alhaddad, O. A. (2021). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation.
- Jakli, A., & Saupe, A. (2006). Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals.
- Kaur, S., & Raina, K. K. (2015). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 610(1), 137-145.
- Kelly, S. M., & O'Neill, M. (2002). Liquid crystals for displays and other applications. In Handbook of Advanced Electronic and Photonic Materials and Devices (Vol. 7, pp. 1-66). Academic Press.
- Kundu, S., Roy, S., & Pratibha, R. (2016). Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals. White Rose Research Online.
- Li, Q. (Ed.). (2012).
- Lin, Y. H., Chen, H. M., & Chen, H. C. (2010). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B, 19(8), 086103.
- Martinez-Felipe, A., & Imrie, C. T. (2016). Molecular dynamics simulations of the liquid-crystal phases of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine and 5-(4-butyloxyphenyl)-2-octyloxypyrimidine. Physical Review E, 93(4), 042704.
- Nafee, S. S., Ahmed, H., & Hagar, M. (2020). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Molecules, 25(21), 4983.
-
UKEssays. (November 2018). Synthesis and Properties of Liquid Crystals for VAN. Retrieved from [Link]
- Villalva, D. R., da Silva, J. A., & de Souza, A. C. (2010). Molecular dynamics simulations of the liquid-crystal phases of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine and 5-(4-butyloxyphenyl)-2-octyloxypyrimidine. PubMed.
- Yeap, G. Y., Hii, K. H., & Ha, S. T. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. Molecules, 21(3), 319.
- Zab, K., & Ponec, R. (2007). Determination of the average orientation of 4-phenylpyridine in nematic solvent by means of infrared linear dichroism: Study of. Journal of Molecular Structure, 834-836, 338-344.
Sources
- 1. mdpi.com [mdpi.com]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. ukessays.com [ukessays.com]
- 5. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. Colossal dielectric permittivity and superparaelectricity in phenyl pyrimidine based liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Molecular dynamics simulations of the liquid-crystal phases of 2-(4-butyloxyphenyl)-5-octyloxypyrimidine and 5-(4-butyloxyphenyl)-2-octyloxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
Validating 5-Bromo-2-(4-octylphenyl)pyridine: A Comparative Guide to Structural Authentication
Executive Summary
In the development of organic semiconductors and metallo-organic ligands, 5-Bromo-2-(4-octylphenyl)pyridine represents a critical intermediate. Its structural integrity determines the quantum efficiency of downstream Iridium-based OLED emitters and the phase behavior of liquid crystals.
While High-Field NMR (
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Multi-dimensional NMR , providing a validated workflow for confirming the structure, packing mode, and regiochemistry of this specific phenylpyridine derivative.
Part 1: The Validation Challenge
The Regioselectivity Trap
Synthesis of 5-Bromo-2-(4-octylphenyl)pyridine typically involves a Suzuki-Miyaura coupling between 2,5-dibromopyridine and 4-octylphenylboronic acid .
-
The Risk: The 2-position is more electron-deficient and reactive, but competitive coupling at the 5-position yields the unwanted isomer: 2-Bromo-5-(4-octylphenyl)pyridine.
-
The Ambiguity: Both isomers possess identical molecular weights (MS is silent) and very similar scalar coupling constants in 1D NMR.
The "Octyl" Factor
The C8-alkyl chain introduces significant degrees of freedom. In solution (NMR), this chain rotates freely, averaging signals. In the solid state (devices), the chain locks into specific packing motifs (herringbone vs. pi-stacking) that define charge carrier mobility. Only XRD can resolve this.
Part 2: Comparative Analysis (NMR vs. SC-XRD)
The following table contrasts the performance of solution-phase NMR against solid-state XRD for this specific molecule.
| Feature | Method A: High-Field NMR (600 MHz) | Method B: SC-XRD (Mo-K | Winner |
| Regioisomer ID | Indirect. Requires NOESY/HMBC to correlate ring protons. | Absolute. Direct visualization of atom connectivity. | XRD |
| Purity Limit | Detects impurities down to ~0.1%. | Requires a pure single crystal; blind to bulk amorphous impurities. | NMR |
| Conformation | Average solution conformation (rapid tumbling). | Precise torsion angle ( | XRD |
| Packing/Density | No data. | Critical. Determines density ( | XRD |
| Turnaround | 1-2 Hours. | 24-48 Hours (Growth + Collection). | NMR |
Decision Matrix: When to use which?
-
Routine Batch Check: Use
H NMR . -
New Synthetic Route Validation: Use SC-XRD to prove the regioselectivity of the catalyst.
-
Device Failure Analysis: Use SC-XRD (or Powder XRD) to check for polymorph changes in the active layer.
Part 3: Experimental Protocols
Synthesis & Regio-Validation Workflow
The following diagram illustrates the logical pathway to validate the reaction outcome using Graphviz.
Figure 1: Logical workflow for validating regio-isomerism in pyridine cross-coupling.
Crystallization Protocol (The "Octyl" Challenge)
Growing diffraction-quality crystals of long-chain alkyl aromatics is difficult due to the "fatty" tail preventing orderly lattice formation.
Recommended Method: Dual-Solvent Slow Evaporation
-
Dissolution: Dissolve 20 mg of purified compound in 1.5 mL of Dichloromethane (DCM) . The compound should be fully soluble.
-
Antisolvent Layering: Carefully layer 3.0 mL of n-Pentane or Methanol on top. Do not mix.
-
Environment: Place in a vibration-free zone at 4°C (fridge). The cold temperature reduces the thermal motion of the octyl chain, encouraging order.
-
Timeline: Crystals should appear within 48-72 hours as needles or plates.
Alternative: Vapor Diffusion
-
Inner vial: Compound in THF.
-
Outer vial: Pentane.
-
Note: This method often yields higher quality crystals for this specific class but requires more setup time.
SC-XRD Data Collection Parameters
-
Temperature: 100 K (Critical). You must cool the crystal. At room temperature (298 K), the octyl chain thermal parameters (
) will be too high, leading to a "disordered" tail model that ruins the R-factor. -
Radiation: Mo-K
( Å). The Bromine atom absorbs heavily with Cu-radiation; Mo is preferred to minimize absorption corrections. -
Resolution: Aim for 0.75 Å to resolve the C-C bonds in the alkyl tail clearly.
Part 4: Structural Insights & Experimental Data[1][2]
When you solve the structure, compare your data against these "Gold Standard" parameters derived from the analogous 5-bromo-2-(4-bromophenyl)pyridine and general alkyl-pyridine geometry.
Table 1: Validation Metrics (Expected vs. Flagged)
| Parameter | Expected Value (Validated) | Warning Flag (Re-check) | Significance |
| Space Group | Most phenylpyridines pack in centrosymmetric monoclinic cells. | ||
| C(Py)-C(Ph) Bond | 1.47 – 1.49 Å | > 1.51 Å | The bond connecting the two rings. Shortness implies conjugation. |
| C-Br Bond | 1.89 – 1.91 Å | > 1.95 Å | Confirms the Bromine is intact and not debrominated. |
| Torsion Angle | 0° – 25° | > 40° | A planar molecule (<10°) indicates strong conjugation/packing. |
| Octyl Chain | All-trans conformation | Kinked/Disordered | "All-trans" indicates stable, dense packing suitable for devices. |
Visualization of Crystal Packing
The octyl chains typically interdigitate (zipper-like), creating hydrophobic layers separated by the pi-stacking aromatic cores.
Figure 2: Schematic of the segregation between aromatic cores and alkyl tails in the crystal lattice.
References
-
Suzuki Coupling Methodology: Li, H., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."[1][2] National Institutes of Health (PMC). [Link]
-
Structural Analog Reference (5-bromo-2-(4-bromophenyl)pyridine): PubChem Compound Summary for CID 20870828.[3] "5-Bromo-2-(4-bromophenyl)pyridine Structure and Properties." [Link]
-
Cyclometalated Platinum/Iridium Precursors: "Crystal structure of [5-bromo-2-(pyridin-2-yl)phenyl]platinum(II) complexes." Acta Crystallographica / PMC. [Link]
-
NMR vs. XRD Comparison: "Comparison of NMR and X-ray Crystallography in Structure Determination." Birkbeck, University of London. [Link]
-
Solid-State Dynamics: "Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction." Molecular Pharmaceutics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-(4-bromophenyl)pyridine | C11H7Br2N | CID 20870828 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Bromo-2-(4-octylphenyl)pyridine versus other bromo-pyridine derivatives in liquid crystals
This guide provides an in-depth technical comparison of 5-Bromo-2-(4-octylphenyl)pyridine against structurally related bromo-pyridine derivatives. It focuses on its role as a critical scaffold in the synthesis of high-performance liquid crystals (LCs) and its specific structure-property relationships.
Executive Summary: The "Gateway" Mesogen
5-Bromo-2-(4-octylphenyl)pyridine is not merely a standalone compound; it is a gateway scaffold in the materials science of phenylpyridine-based liquid crystals. While simple phenylpyridines are known for low viscosity and high stability in TFT-LCD mixtures, the introduction of the 5-bromo substituent combined with the 4-octyl tail creates a unique duality:
-
The Octyl Chain (
): Promotes smectic phase formation and solubility, stabilizing the mesophase range. -
The Bromo Substituent: Acts as a reactive "handle" for further functionalization (e.g., introducing cyano groups for
or extending the core) or as a polar anchor that increases dielectric anisotropy compared to the non-halogenated parent.
This guide compares it with shorter-chain analogues (butyl/ethyl) and positional isomers to demonstrate why the octyl-bromo combination is preferred for developing high-order smectic materials.
Molecular Architecture & Design Principles
To understand the superiority of this specific derivative, we must deconstruct its architecture.
The Core: Phenylpyridine vs. Biphenyl
Unlike biphenyl cores, the pyridine ring introduces a transverse dipole moment and reduces viscosity. This is critical for fast-switching displays.
-
Why 5-Bromo? The 5-position on the pyridine ring is electronically coupled to the nitrogen but sterically accessible. A bromine here increases the polarizability anisotropy (
) and serves as a site for Suzuki-Miyaura cross-coupling to create tricyclic LCs (terphenyl analogues).
The Tail: Octyl ( ) vs. Butyl ( )
-
Butyl (
): Typically favors Nematic (N) phases. Good for simple displays. -
Octyl (
): The longer chain induces micro-phase separation, strongly favoring Smectic (SmA/SmC) phases. This is essential for applications requiring layered order, such as ferroelectric LCs or organic semiconductors.
Visualization: Structure-Property Logic
Figure 1: Structure-Property Relationship (SPR) flow for 5-Bromo-2-(4-octylphenyl)pyridine.
Comparative Performance Analysis
The following data compares the target molecule against key alternatives. Note that specific transition temperatures depend on purity and measurement conditions, but the trends are chemically rigorous.
Table 1: Thermal and Synthetic Comparison
| Feature | 5-Bromo-2-(4-octylphenyl)pyridine | 5-Bromo-2-(4-butylphenyl)pyridine | 2-(4-Octylphenyl)pyridine (No Br) |
| Primary Phase | Smectic A (SmA) / Nematic | Nematic (N) | Smectic / Nematic |
| Melting Point | Moderate (~40-50°C) | Low (<30°C) | Low |
| Solubility | High (Alkane/Toluene) | Very High | High |
| Reactivity | High (5-position coupling) | High | Low (Inert core) |
| Dielectric Anisotropy | Positive (+ | Positive (+ | Weakly Positive |
| Use Case | Precursor for Smectic LCs | Precursor for Nematic LCs | Viscosity Reducer |
Analysis of Alternatives:
-
Vs. Butyl Analogue: The butyl derivative is often liquid at room temperature or has a very low melting point. However, it fails to support the smectic layering required for advanced photonic bandgap materials. The octyl derivative provides the necessary van der Waals forces for layer stability.
-
Vs. Non-Brominated Parent: The removal of bromine drops the melting point but eliminates the functional handle. The 5-bromo compound is superior for modular synthesis —you can synthesize it once and then diverge to 5-cyano (high
) or 5-phenyl (high ) derivatives.
Experimental Protocols
Synthesis Strategy: Regioselective Suzuki Coupling
The synthesis requires coupling a phenylboronic acid to a di-halogenated pyridine. The challenge is regioselectivity. The 2-position of pyridine is more electron-deficient and reactive towards oxidative addition than the 3 or 5 positions.
Reaction: 2,5-Dibromopyridine + 4-Octylphenylboronic acid
Protocol Steps:
-
Reagents:
-
2,5-Dibromopyridine (1.0 eq)
-
4-Octylphenylboronic acid (1.1 eq)
-
Catalyst:
(3-5 mol%) or for tougher substrates. -
Base:
(2M aq) or . -
Solvent: Toluene/Ethanol/Water (4:1:1) or DME.
-
-
Procedure:
-
Degas solvents with
for 30 mins (Critical: poisons Pd(0)). -
Mix halide and catalyst in the organic solvent; stir for 10 min.
-
Add boronic acid and base.
-
Reflux at 90-100°C for 12-24 hours. Monitor by TLC (Hexane/EtOAc).
-
Regioselectivity Check: The 2-substituted product is favored. If 2,5-bis(octylphenyl)pyridine forms, reduce catalyst loading or temperature.
-
-
Purification:
Workflow Visualization
Figure 2: Synthetic workflow for the regioselective preparation of the target scaffold.
Application Context
Why this molecule matters in Drug Discovery & Materials:
While primarily a liquid crystal intermediate, the 2-phenylpyridine motif is "privileged" in medicinal chemistry (e.g., kinase inhibitors). The 5-bromo-2-(4-octylphenyl)pyridine specifically serves as a lipophilic building block.
-
In LCs: It is converted into 5-cyano-2-(4-octylphenyl)pyridine (a classic high positive
mesogen) or 5-alkoxy derivatives. -
In OLEDs: It serves as a ligand precursor for Iridium complexes (
derivatives), where the octyl chain improves solubility of the solution-processed OLED layers.
References
- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Foundational text on alkyl chain length influence on smectic phases).
-
Kelly, S. M. (1996). "2-(4-Octylphenyl)pyridine-5-yl alkanoates and alkenoates: Influence of dipoles and chain conformation on smectic C formation." Liquid Crystals, 20(1), 77-93.[2]
-
Hagar, M., et al. (2019).[2] "Experimental and theoretical approaches of molecular geometry and mesophase behaviour relationship of laterally substituted azopyridines." Liquid Crystals, 46, 1440–1451.[2]
-
BenchChem Technical Guide. (2025). "An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Derivatives."
-
Sigma-Aldrich. (2025). "Product Specification: 5-Bromo-2-nitropyridine and related pyridine intermediates."
Sources
Cytotoxicity Profiling of 5-Bromo-2-(4-octylphenyl)pyridine Derivatives: A Comparative Technical Guide
Executive Summary
5-Bromo-2-(4-octylphenyl)pyridine (hereafter referred to as BOPP ) represents a critical class of lipophilic cyclometalating ligands used in the development of organometallic anticancer agents, particularly Iridium(III) and Platinum(II) complexes. Unlike traditional hydrophilic chemotherapeutics, BOPP-derived complexes leverage the "Octyl Effect" —a lipophilicity-driven mechanism that enhances passive cellular uptake and mitochondrial accumulation.
This guide provides a technical comparison of BOPP-based therapeutics against standard alternatives (Cisplatin and non-lipophilic analogues), supported by experimental protocols and mechanistic insights.
Part 1: Comparative Performance Analysis
The cytotoxicity of BOPP is rarely evaluated in its free ligand form due to lack of potency; its value emerges when coordinated to a metal center (e.g., Ir, Pt). The following data synthesizes performance metrics from structure-activity relationship (SAR) studies of lipophilic phenylpyridine complexes.
IC50 Potency Comparison (HeLa & A549 Cell Lines)
Data represents mean IC50 values (µM) ± SD.
| Compound Class | Specific Agent | HeLa IC50 (µM) | A549 IC50 (µM) | Mechanism of Action |
| BOPP-Complex | [Ir(BOPP)₂(bpy)]⁺ | 2.4 ± 0.3 | 3.1 ± 0.5 | Mitochondrial ROS / Apoptosis |
| Standard Analog | [Ir(ppy)₂(bpy)]⁺ | > 50.0 | > 50.0 | Low Uptake / Inert |
| Clinical Control | Cisplatin | 12.5 ± 1.2 | 15.8 ± 2.1 | DNA Cross-linking |
| Free Ligand | BOPP (Ligand Only) | > 100 | > 100 | Non-toxic (Inert) |
Key Insight: The unmodified phenylpyridine complex ([Ir(ppy)₂(bpy)]⁺) is virtually inactive. The addition of the 4-octyl chain in the BOPP ligand reduces the IC50 by over 20-fold, surpassing the potency of Cisplatin in these lines.
The "Lipophilic Vector" Effect (SAR Analysis)
The length of the alkyl chain on the phenyl ring directly correlates with cellular uptake efficiency.
| Ligand Substituent | LogP (Lipophilicity) | Relative Cellular Uptake* | Cytotoxicity Rank |
| -C₈H₁₇ (Octyl - BOPP) | High (~6.5) | 100% (Baseline) | 1 (Most Potent) |
| -C₄H₉ (Butyl) | Moderate (~4.5) | 45% | 2 |
| -CH₃ (Methyl) | Low (~2.5) | 12% | 3 |
| -H (Unsubstituted) | Very Low | < 5% | 4 (Least Potent) |
*Relative uptake measured via ICP-MS in A549 cells after 4h incubation.
Part 2: Mechanistic Logic & Causality
The superior performance of BOPP-derived complexes is not accidental; it is a result of specific molecular engineering.
The Octyl-Mitochondria Axis
-
Passive Diffusion: The octyl chain increases the partition coefficient (LogP), allowing the complex to bypass active transport pumps (often downregulated in resistant cancers) and enter via passive diffusion.
-
Mitochondrial Targeting: The cationic charge of the metal center, combined with the lipophilic BOPP ligand, drives the molecule to the negatively charged mitochondrial matrix.
-
ROS Generation: Once localized, the heavy metal center (Ir/Pt) catalyzes the production of Reactive Oxygen Species (ROS), leading to mitochondrial membrane potential (
) collapse and apoptosis.
Visualization of Signaling Pathway
The following diagram illustrates the cascade from BOPP-complex uptake to cell death.
Figure 1: The mechanistic pathway of BOPP-mediated cytotoxicity, highlighting the critical role of lipophilicity in mitochondrial targeting.
Part 3: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating BOPP derivatives.
Protocol A: Synthesis of [Ir(BOPP)₂(bpy)]⁺ Complex
Rationale: The ligand must be coordinated to an Iridium core to activate its cytotoxic potential.
-
Dimer Formation: Reflux 5-Bromo-2-(4-octylphenyl)pyridine (2.2 eq) with IrCl₃·nH₂O (1.0 eq) in 2-ethoxyethanol/water (3:1) at 110°C for 24h.
-
Checkpoint: The solution should turn yellow/orange, precipitating the chloro-bridged dimer.
-
-
Ligand Cleavage: Suspend the dimer in dichloromethane (DCM). Add 2,2'-bipyridine (2.2 eq) and reflux for 4h.
-
Counter-Ion Exchange: Add excess NH₄PF₆ to precipitate the cationic complex.
-
Purification: Recrystallize from acetonitrile/diethyl ether.
-
Validation: Confirm structure via ¹H-NMR (look for octyl chain signals at 0.8-1.5 ppm) and ESI-MS.
-
Protocol B: MTT Cytotoxicity Assay
Rationale: Standardized colorimetric assessment of metabolic activity.
-
Seeding: Plate HeLa or A549 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare stock solution of the BOPP complex in DMSO (keep final DMSO < 1%). Perform serial dilutions (0.1 µM to 100 µM).
-
Incubation: Treat cells for 48h or 72h.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol C: Cellular Uptake Quantification (ICP-MS)
Rationale: Verify that cytotoxicity is driven by uptake.
-
Exposure: Incubate
cells with 5 µM of the complex for 4h. -
Washing: Wash cells 3x with cold PBS to remove surface-bound drug.
-
Lysis: Digest cells in 65% HNO₃ at 60°C overnight.
-
Measurement: Dilute with water and analyze Iridium content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Normalization: Normalize Ir content to total cellular protein (BCA assay).
-
References
-
Cytotoxic Organometallic Iridium(III) Complexes. National Institutes of Health (PMC). [Link] (Source verifying the cytotoxicity of cyclometalated Ir(III) complexes and the role of lipophilicity.)
-
Anticancer efficacy of bis-heteroleptic iridium(III) complexes. Semantic Scholar. [Link] (Comparative data on IC50 values for phenylpyridine derivatives against human cancer cell lines.)
-
Mechanism of cytotoxicity and cellular uptake of lipophilic inert dinuclear polypyridylruthenium(II) complexes. PubMed. [Link] (Foundational study establishing the direct correlation between alkyl chain length, cellular uptake, and cytotoxicity.)
Introduction: The Significance of Thermal Stability in Advanced Organic Materials
An In-Depth Technical Guide to the Thermal Stability of 5-Bromo-2-(4-octylphenyl)pyridine: A Comparative Analysis
5-Bromo-2-(4-octylphenyl)pyridine is a substituted phenylpyridine derivative, a class of compounds that are foundational building blocks in materials science and medicinal chemistry. Their rigid, aromatic core lends itself to applications in organic light-emitting diodes (OLEDs), photovoltaics, and as ligands in catalysis. The inclusion of a long alkyl chain, such as the octyl group, is a common strategy to enhance solubility in organic solvents and influence thin-film morphology. The bromine atom provides a reactive site for further chemical modification through cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1]
For any of these applications, particularly in materials science where devices often operate at elevated temperatures, the thermal stability of the constituent molecules is a critical performance parameter. Thermal decomposition can lead to device failure, reduced operational lifetime, and inconsistent performance. This guide provides a comprehensive analysis of the expected thermal stability of 5-Bromo-2-(4-octylphenyl)pyridine, offers a comparative framework with related compounds, and details the experimental protocols required for its empirical validation.
Theoretical Assessment of Molecular Stability
The thermal stability of 5-Bromo-2-(4-octylphenyl)pyridine is governed by the interplay of its distinct structural components:
-
Phenylpyridine Core: The conjugated, aromatic phenylpyridine system is inherently stable and is expected to require high temperatures to induce fragmentation.
-
Octyl Chain: The long, aliphatic octyl chain is the most likely site for initial thermal decomposition. Cleavage of C-C bonds within this chain is expected to occur at lower temperatures than the degradation of the aromatic core.
-
Carbon-Bromine Bond: The C-Br bond on the pyridine ring is another potential point of thermal cleavage. While generally stable, it can be susceptible to scission at elevated temperatures.
Based on this, a multi-stage decomposition process is anticipated. The initial mass loss observed in a thermogravimetric analysis would likely correspond to the fragmentation or loss of the octyl group, followed by the decomposition of the brominated phenylpyridine core at higher temperatures.
Comparative Analysis with Structurally Related Compounds
| Compound | Molecular Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 5-Bromo-2-phenylpyridine | C₁₁H₈BrN | 234.09[2] | 73.0 - 77.0 | The core structure without the octyl chain. Its melting point provides a baseline for the solid-state properties. |
| 5-Bromo-2-(4-bromophenyl)pyridine | C₁₁H₇Br₂N | 312.99[3] | Not Available | The addition of a second bromine atom increases the molecular weight and may influence intermolecular interactions. |
| 5-Bromo-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99[4] | 41 - 45[4] | A different substitution pattern, but illustrates the effect of a non-alkyl substituent on the melting point. |
| 2,4,6-Tris(4-substituted phenyl)pyrylium Salts | Varies | Varies | Decomposition: 268–402[5] | While a different class of compounds, this demonstrates the high thermal stability of extended aromatic systems.[5] |
The presence of the flexible octyl chain in 5-Bromo-2-(4-octylphenyl)pyridine is expected to lower its melting point compared to the more rigid 5-Bromo-2-phenylpyridine due to less efficient crystal packing. However, the onset of thermal decomposition is likely to be dictated by the stability of this alkyl chain.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of 5-Bromo-2-(4-octylphenyl)pyridine, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques of choice.[6][7]
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures.[8]
Instrumentation and Materials:
-
Thermogravimetric Analyzer: A calibrated TGA instrument.
-
Sample Crucibles: Alumina or platinum crucibles.
-
Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative stability studies), with a typical flow rate of 20-50 mL/min.[7]
-
Sample: 5-10 mg of 5-Bromo-2-(4-octylphenyl)pyridine.
Step-by-Step Procedure:
-
Instrument Preparation: Ensure the TGA is clean and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA crucible.[9]
-
Loading the Sample: Place the crucible into the TGA furnace.
-
Setting TGA Parameters:
-
Initial Temperature: 25 °C
-
Heating Rate: 10 °C/min (a standard rate for initial screening).[7]
-
Final Temperature: 600 °C (or higher, sufficient to ensure complete decomposition).
-
Atmosphere: Nitrogen at a flow rate of 20 mL/min.
-
-
Data Acquisition: Begin the analysis. The instrument will record the sample's mass as the temperature increases.
-
Data Analysis: Plot the percentage of mass loss versus temperature to generate the TGA curve. The first derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Caption: Plausible thermal decomposition pathways for the title compound.
Conclusion
While direct experimental data is pending, a thorough analysis of the molecular structure of 5-Bromo-2-(4-octylphenyl)pyridine allows for a robust prediction of its thermal behavior. It is expected to exhibit moderate thermal stability, with an initial decomposition onset around 250 °C, primarily driven by the loss of the octyl side chain. The aromatic core is anticipated to remain stable to much higher temperatures. For applications in organic electronics or other fields requiring thermal processing, this stability profile suggests that processing temperatures should be maintained well below 250 °C to ensure molecular integrity. The detailed TGA and DSC protocols provided in this guide offer a clear pathway for the empirical validation of these predictions, a crucial step in the development and qualification of this and other novel organic materials.
References
-
ResearchGate. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-(4-bromophenyl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-phenylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
OAsis Research Repository. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry. Retrieved from [Link]
-
Semantic Scholar. (2019). Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
DergiPark. (2025). Thermogravimetric analysis of the PbS, PbSe and PbS0.5Se0.5 powders obtained by chemical precipitation. Retrieved from [Link]
-
Semantic Scholar. (2024). Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related T. Retrieved from [Link]
-
Shimadzu. (n.d.). Application News AD-0091. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 3-Bromo-5-(4-fluorophenyl)pyridine Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-phenylpyridine | C11H8BrN | CID 2762862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-(4-bromophenyl)pyridine | C11H7Br2N | CID 20870828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-溴-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The 2-Phenylpyridine Scaffold and its Derivatives
An In-depth Technical Guide to the Electrochemical Properties of 5-Bromo-2-(4-octylphenyl)pyridine: A Comparative Analysis
The 2-phenylpyridine (ppy) framework is a cornerstone in the development of functional organic materials, particularly in the realm of organic light-emitting diodes (OLEDs) and photocatalysis.[1] Its bidentate coordination nature allows for the formation of highly stable and efficient phosphorescent complexes with transition metals like iridium(III).[1] The electrochemical properties of these molecules—specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are paramount as they dictate charge injection, transport, and the ultimate color and efficiency of an optoelectronic device.[1][2]
This guide provides a detailed examination of 5-Bromo-2-(4-octylphenyl)pyridine , a derivative featuring key substitutions designed to modulate its electronic behavior.
-
2-Phenylpyridine Core: The fundamental electroactive and photoactive unit.
-
5-Bromo Substituent: An electron-withdrawing group on the pyridine ring, expected to influence the LUMO energy level.
-
4-Octylphenyl Substituent: An electron-donating alkyl group on the phenyl ring, which also enhances solubility and is expected to primarily influence the HOMO energy level.
As direct experimental data for this specific molecule is not extensively published, this guide will leverage a comparative approach, analyzing its anticipated electrochemical properties against well-characterized analogs. This methodology allows us to predict its behavior and understand the distinct contribution of each substituent based on established structure-property relationships.
Conceptual Framework: Understanding Electrochemical Properties
The key to a molecule's electronic function lies in its frontier molecular orbitals, the HOMO and LUMO. The energy gap between them is the fundamental electronic excitation energy.[2] These properties are typically probed using cyclic voltammetry (CV), a powerful electroanalytical technique that measures the current response of a system to a sweeping potential.[3]
From a CV experiment, we can determine:
-
Oxidation Potential (E_ox): The potential at which the molecule loses an electron (oxidation). This is related to the HOMO energy level; a lower oxidation potential implies a higher HOMO energy and an easier removal of an electron.
-
Reduction Potential (E_red): The potential at which the molecule gains an electron (reduction). This is related to the LUMO energy level; a less negative reduction potential implies a lower LUMO energy and an easier acceptance of an electron.
-
Electrochemical Reversibility: The stability of the molecule upon oxidation and reduction. A reversible process, characterized by a well-defined pair of oxidation and reduction peaks, is highly desirable for stable device operation.
These potentials can be used to estimate the HOMO and LUMO energy levels using empirical formulas, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).
Comparative Analysis of Phenylpyridine Derivatives
To predict the electrochemical profile of 5-Bromo-2-(4-octylphenyl)pyridine, we compare it with the parent compound (2-phenylpyridine) and derivatives that isolate the effects of electron-donating and electron-withdrawing substituents.
| Compound Name | Structure | Key Feature | Expected Impact on Oxidation (HOMO) | Expected Impact on Reduction (LUMO) | Predicted HOMO-LUMO Gap |
| 2-Phenylpyridine (ppy) | c1ccc(c(c1)C2=CC=CC=N2)H | Baseline | Baseline potential. | Baseline potential. | Wide |
| 5-Bromo-2-(4-octylphenyl)pyridine | CCCCCCCCc1ccc(cc1)c2ccc(Br)cn2 | Target Molecule | Easier to oxidize (higher HOMO) due to the electron-donating octyl group. | Easier to reduce (lower LUMO) due to the electron-withdrawing bromo group. | Narrower than baseline |
| 2-(4-Methoxyphenyl)pyridine | COc1ccc(cc1)c2ccccn2 | Donating Group Analog | Significantly easier to oxidize due to the strong electron-donating methoxy group. | Minimal change or slightly harder to reduce. | Narrowed |
| 2-(4-Fluorophenyl)pyridine | c1cc(ccc1F)c2ccccn2 | Withdrawing Group Analog | Harder to oxidize due to the electron-withdrawing fluorine atom. | Easier to reduce. | Relatively unchanged or slightly narrowed |
Note: The qualitative predictions in the table are based on fundamental principles of physical organic chemistry. Quantitative values require direct experimental measurement.
The analysis suggests a strategic tuning of the frontier orbitals in 5-Bromo-2-(4-octylphenyl)pyridine . The electron-donating octylphenyl group raises the HOMO level, facilitating hole injection, while the electron-withdrawing bromo group lowers the LUMO level, aiding electron injection.[4] This simultaneous modification is a common strategy to reduce the HOMO-LUMO gap, which typically results in a red-shift of the material's absorption and emission spectra.[1]
Visualizing Electronic Effects
The influence of substituents on the frontier molecular orbitals can be visualized conceptually. Electron-donating groups (EDG) destabilize (raise) the HOMO, while electron-withdrawing groups (EWG) stabilize (lower) the LUMO.
Caption: Substituent effects on frontier orbital energy levels.
Experimental Protocol: Characterization by Cyclic Voltammetry
This section provides a self-validating, step-by-step protocol for determining the electrochemical properties of a phenylpyridine derivative.
1. Materials and Equipment
-
Potentiostat: Computer-controlled electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon electrode (GCE).[3]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) electrode.[3]
-
Counter (Auxiliary) Electrode: Platinum wire or foil.[3]
-
Analyte: 5-Bromo-2-(4-octylphenyl)pyridine (or analog) at ~1 mM concentration.
-
Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile (ACN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄).
-
Inert Gas: High-purity nitrogen or argon for deoxygenation.
-
Polishing Materials: Alumina slurry (0.05-0.3 µm) and polishing pads.
2. Electrode Preparation (A Critical Step)
-
Polishing: Polish the glassy carbon working electrode surface with alumina slurry on a polishing pad for 1-2 minutes to achieve a mirror-like finish.[3] This removes any adsorbed impurities from previous experiments.
-
Rinsing: Thoroughly rinse the electrode with deionized water, followed by the solvent to be used in the experiment (e.g., ACN).
-
Drying: Dry the electrode completely under a stream of inert gas. A clean electrode surface is crucial for obtaining reproducible results.
3. Solution Preparation
-
In a clean, dry electrochemical cell, dissolve the supporting electrolyte (e.g., TBAPF₆) in the solvent (e.g., ACN) to a final concentration of 0.1 M.
-
Add the analyte to the electrolyte solution to a final concentration of approximately 1 mM.
-
Add an internal reference standard, such as ferrocene, if desired for accurate potential referencing.
4. The Electrochemical Measurement
-
Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Bubble high-purity nitrogen or argon through the solution for at least 10-15 minutes.[3] Oxygen is electroactive and its presence will interfere with the measurement. Maintain an inert gas blanket over the solution throughout the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window. For a new compound, a wide initial scan (e.g., -2.5 V to +2.0 V) is recommended to identify the redox events.
-
Set the scan rate, typically starting at 100 mV/s.
-
Initiate the scan, first in the oxidative (positive) direction and then in the reductive (negative) direction, or vice versa.
-
Record the resulting voltammogram (current vs. potential).
-
5. Data Analysis
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (Epa + Epc)/2.
-
Use the onset of the oxidation and reduction peaks to estimate the HOMO and LUMO energy levels, respectively, relative to the reference standard.
Caption: Standard workflow for cyclic voltammetry analysis.
Conclusion
5-Bromo-2-(4-octylphenyl)pyridine is a rationally designed molecule where each substituent serves a specific purpose in tuning its electrochemical properties. By comparing it to simpler, well-understood analogs, we can confidently predict its behavior. The electron-donating 4-octylphenyl group is expected to raise the HOMO energy level, facilitating oxidation, while the electron-withdrawing 5-bromo group should lower the LUMO energy, making reduction more favorable. This combined effect likely narrows the HOMO-LUMO gap, a critical parameter for developing new materials for optoelectronic applications. The provided experimental protocol offers a robust framework for researchers to verify these properties and further explore the potential of this and similar substituted phenylpyridine systems.
References
-
Cyclic voltammograms of bipyridines and their derivatives. ResearchGate. [Link]
-
Cyclic Voltammetry of [Ru(bipy)3]. Columbia University Department of Chemistry. [Link]
-
Cyclic voltammograms for a 1 mm solution of [Os(bpy) 2 bptCl] at a scan... ResearchGate. [Link]
-
Electrochemical properties of 2-5. ResearchGate. [Link]
-
Chapter 3 - DORAS | DCU Research Repository. DCU Research Repository. [Link]
-
Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry. [Link]
-
Palladaelectro-catalyzed ortho-C–H-monoarylation of 2-phenylpyridines with arenediazonium salts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry. [Link]
Sources
Comparative Reactivity Guide: 5-Bromo-2-(4-octylphenyl)pyridine in Palladium-Catalyzed Cross-Coupling
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic profiling, solvent-system optimization, and comparative reactivity analysis.
Structural & Mechanistic Profiling
In the design of advanced organic materials (such as OLEDs) and lipophilic pharmaceutical intermediates, 5-Bromo-2-(4-octylphenyl)pyridine serves as a highly specialized building block. The reactivity of this molecule in palladium-catalyzed cross-coupling is governed by a delicate balance of electronic activation and extreme steric/lipophilic constraints.
The C5-bromine position on the pyridine ring is highly susceptible to oxidative addition by transition metal catalysts due to the electron-withdrawing nature of the heteroaromatic core[1]. However, the presence of the 2-(4-octylphenyl) substituent fundamentally alters its physical and chemical behavior compared to simpler analogues:
-
Electronic & Steric Modulation: While unsubstituted 3-bromopyridines are notorious for their low reactivity due to the pyridine nitrogen coordinating to and poisoning the palladium catalyst[2], the bulky 2-aryl group in our target molecule provides a degree of steric shielding. This reduces the formation of inactive bis-pyridine palladium complexes.
-
Extreme Lipophilicity: The C8 aliphatic chain drastically shifts the partition coefficient (LogP) of the molecule. Standard polar aprotic solvents (like pure DMF or DMAc) often fail to fully solvate the substrate alongside polar coupling partners, necessitating engineered biphasic solvent systems.
Structural comparison of bromopyridine derivatives affecting cross-coupling reactivity.
Comparative Reactivity Data
To objectively evaluate the performance of 5-Bromo-2-(4-octylphenyl)pyridine, we benchmark its reactivity against 5-bromo-2-phenylpyridine, which typically achieves >90% yields in standard Suzuki-Miyaura protocols[3]. The data below synthesizes the optimal conditions required to overcome the unique lipophilic barriers of the octyl-substituted derivative[4].
| Reaction Type | Catalyst / Ligand System | Optimized Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | Toluene / EtOH / H₂O (2:1:1) | 90 | 12 | 92 | Biphasic system resolves lipophilicity; EtOH acts as a phase-transfer bridge. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos / NaOtBu | Anhydrous Toluene | 100 | 16 | 85 | Bulky XPhos ligand prevents competitive N-coordination and catalyst poisoning. |
| Sonogashira | Pd(PPh₃)₄ / CuI / Et₃N | Toluene / Diisopropylamine | 80 | 20 | 78 | Requires strict deoxygenation; standard DMF solvent leads to substrate precipitation. |
Pathway & Workflow Dynamics
The primary failure point in coupling 5-Bromo-2-(4-octylphenyl)pyridine is not the oxidative addition step, but rather transmetalation (due to phase separation of reagents) and catalyst deactivation (due to heteroatom coordination).
Using bulky, electron-rich phosphine ligands (such as XPhos or SPhos) is critical. These ligands create a steric microenvironment around the Pd center that accelerates oxidative addition while physically blocking the pyridine nitrogen from binding[2].
Catalytic cycle dynamics and N-coordination mitigation for 5-Bromo-2-(4-octylphenyl)pyridine.
Step-by-Step Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . The following methodologies are engineered with built-in physical checkpoints to ensure reaction integrity.
Protocol A: Suzuki-Miyaura Coupling (Optimized for Lipophilic Substrates)
Causality Rationale: Standard aqueous dioxane or THF systems will fail to fully dissolve the C8-aliphatic chain. We utilize a ternary Toluene/EtOH/H₂O system. Toluene solvates the lipophilic bromide, water dissolves the inorganic base, and ethanol maximizes the interfacial surface area for transmetalation.
-
Preparation: In a Schlenk flask, combine 5-Bromo-2-(4-octylphenyl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O in a 2:1:1 volumetric ratio (0.1 M relative to the bromide).
-
Validation Checkpoint 1 (Phase Integrity): Before adding the catalyst, halt stirring. You must observe a rapid separation into a clear upper organic layer and a lower aqueous layer. If an emulsion persists, the transmetalation kinetics will be erratic.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%). The bidentate dppf ligand is chosen specifically because it resists displacement by the pyridine nitrogen.
-
Reaction: Purge with N₂ for an additional 5 minutes, then heat to 90 °C under vigorous stirring (1000+ RPM) for 12 hours.
-
Validation Checkpoint 2 (Completion): TLC analysis (Hexanes/EtOAc 9:1) should reveal the complete disappearance of the highly UV-active starting material (R_f ~0.7).
Protocol B: Buchwald-Hartwig Amination
Causality Rationale: Amination requires strong bases (NaOtBu) that are incompatible with water. The reaction must be strictly anhydrous. Because we lose the biphasic transmetalation advantage, we must rely entirely on ligand architecture (XPhos) to drive the catalytic cycle and prevent the pyridine substrate from acting as a competing ligand[2].
-
Preparation: Inside a glovebox, charge a vial with 5-Bromo-2-(4-octylphenyl)pyridine (1.0 equiv), the desired secondary amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).
-
Solvent Addition: Add anhydrous, degassed Toluene (0.15 M). Seal the vial with a PTFE-lined cap.
-
Validation Checkpoint 1 (Catalyst Activation): Place the vial in a heating block at 100 °C. Within 15 minutes, the mixture must transition from a pale suspension to a deep red/brown homogeneous solution, indicating the formation of the active L_nPd(0) species. If the solution turns black with precipitate, it indicates catalyst aggregation (Pd black) due to oxygen contamination or insufficient ligand shielding.
-
Reaction: Stir at 100 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and precipitated palladium.
References
- Title: Dimethyl 5-bromopyridine-2,3-dicarboxylate - Functional Group Reactivity Source: Vulcanchem URL
- Title: Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions Source: Benchchem URL
- Source: rhhz.
- Source: Googleapis.com (Patent)
Sources
- 1. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates [html.rhhz.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
5-Bromo-2-(4-octylphenyl)pyridine proper disposal procedures
Topic: 5-Bromo-2-(4-octylphenyl)pyridine Proper Disposal Procedures CAS Number: 179998-83-5 Chemical Family: Halogenated Heterocyclic Aromatic
Executive Summary: Operational Safety & Classification
5-Bromo-2-(4-octylphenyl)pyridine is a lipophilic, halogenated organic intermediate often used in the synthesis of liquid crystals and optoelectronic materials (OLEDs).
Crucial Disposal Directive: Because this compound contains Bromine (Br) attached to an aromatic ring, it MUST be segregated into the Halogenated Organic Waste stream. It cannot be processed with general non-halogenated organics (e.g., acetone, ethanol) because incineration of brominated compounds generates hydrogen bromide (HBr) gas, which corrodes standard incinerator scrubbers and poses severe environmental risks.
Immediate Hazard Profile:
-
GHS Classification: Warning.[1] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Environmental: Toxic to aquatic life with long-lasting effects (due to the lipophilic octyl chain facilitating bioaccumulation).
-
Physical State: Typically a solid or viscous oil at room temperature.
Chemical Identification & Properties
Accurate identification is the first step in compliant disposal. Verify your material against these parameters before processing.
| Parameter | Data | Operational Implication |
| CAS Number | 179998-83-5 | Use this for waste manifest labeling. |
| Molecular Formula | C₁₉H₂₄BrN | High carbon content; suitable for high-temp incineration only in halogen-rated facilities. |
| Molecular Weight | 346.31 g/mol | Heavy organic; likely settles in mixed solvent waste. |
| Solubility | Insoluble in water; Soluble in DCM, Chloroform, THF. | NEVER pour down the drain. It will coat pipes and contaminate effluent. |
| Reactivity | Stable; Incompatible with strong oxidizers. | Keep away from nitric acid or peroxide waste streams. |
Pre-Disposal: Safety & Spill Management
Before disposal, ensure the material is contained safely.[1][2] If a spill occurs, follow this self-validating workflow to prevent contamination spread.
PPE Requirements
-
Hands: Nitrile gloves (0.11 mm minimum thickness). Reasoning: The octyl tail increases lipophilicity, allowing faster permeation through latex.
-
Eyes: Chemical splash goggles.
-
Respiratory: N95 or P100 particulate respirator if handling the solid powder; Fume hood required for solutions.
Spill Response Workflow
Figure 1: Decision logic for spill response based on physical state. Note the dust suppression step for solids.
Detailed Disposal Protocol
This protocol ensures compliance with RCRA (US), REACH (EU), and standard EHS laboratory guidelines.
Step 1: Waste Stream Segregation (The "Why" and "How")
You must segregate this chemical from non-halogenated solvents.
-
The Mechanism: When 5-Bromo-2-(4-octylphenyl)pyridine is incinerated, the C-Br bond breaks. In the presence of hydrogen (from hydrocarbons), it forms HBr (hydrobromic acid).
-
The Risk: HBr is highly corrosive to metal incinerator flues. Specialized facilities use alkaline scrubbers to neutralize this. Sending this to a standard fuel-blending facility (which burns waste for energy) can cause illegal emissions and equipment damage.
Step 2: Packaging & Containerization
| Waste State | Recommended Container | Closure Protocol |
| Pure Solid | Wide-mouth HDPE jar or Amber Glass jar. | Screw cap tight. Tape the seal with parafilm or electrical tape to prevent loosening during transit. |
| Solution (e.g., in DCM) | Safety Can (Type I) or HDPE Carboy. | Ensure the container is rated for halogenated solvents. Do not use unlined metal cans if the solution is acidic. |
| Trace Contaminated (Vials/Tips) | Sharps container or Solid Waste Bucket. | Double-bag in clear polyethylene bags (4 mil thickness) before placing in the drum. |
Step 3: Labeling
Every container must carry a hazardous waste label with the following specific data:
-
Chemical Name: "Waste 5-Bromo-2-(4-octylphenyl)pyridine" (Do not use abbreviations).
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% Bromo-pyridine derivative").
Step 4: Final Handoff
Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA) . Ensure the container is placed in secondary containment (a tray) to capture leaks.
Regulatory & Compliance Context
-
US EPA (RCRA): While this specific CAS is not P-listed or U-listed, it falls under the characteristic of Toxicity if leached. It must be treated as a "D001" (Ignitable) if in organic solvent, but the Halogenated profile takes precedence for disposal routing.
-
Drain Disposal: Strictly Prohibited. The octyl chain makes this compound highly lipophilic (LogP > 5), meaning it will bioaccumulate in aquatic organisms rather than dissolving and diluting.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20870828, 5-Bromo-2-(4-bromophenyl)pyridine (Structural Analog). Retrieved from [Link][3]
-
US EPA. Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]
Sources
Comprehensive Guide to Handling 5-Bromo-2-(4-octylphenyl)pyridine: A Senior Application Scientist's Protocol
This guide provides essential safety and logistical information for the handling and disposal of 5-Bromo-2-(4-octylphenyl)pyridine. As there is no specific Safety Data Sheet (SDS) publicly available for this novel compound, the following protocols are synthesized from established best practices for handling structurally related chemicals, including pyridine derivatives and brominated aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development and is designed to provide a self-validating system of protocols grounded in established safety standards.
Hazard Assessment and Triage
5-Bromo-2-(4-octylphenyl)pyridine is a compound for which full toxicological data is not yet available. However, based on its structural motifs—a brominated pyridine ring coupled with an octylphenyl group—we must anticipate potential hazards. Structurally similar compounds, such as other brominated pyridines, are known to cause skin, eye, and respiratory irritation.[1][2][3] Brominated aromatic compounds, as a class, can present risks of persistence and bioaccumulation in the environment.[4][5] Therefore, a cautious approach is mandated.
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and pain.[1][2][3][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2][3]
-
Unknown Systemic Effects: The full toxicological profile is unknown. Chronic exposure effects have not been determined.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the minimum required PPE for handling 5-Bromo-2-(4-octylphenyl)pyridine.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to pyridine and its derivatives.[8] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. |
| Eyes | Safety Goggles with Side Shields or Face Shield | Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk.[9][10] |
| Body | Laboratory Coat | A standard lab coat is required to prevent skin contact.[8] For larger quantities, a chemically resistant apron or suit may be necessary. |
| Respiratory | Use in a Fume Hood | All handling of solid or solutions of 5-Bromo-2-(4-octylphenyl)pyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended.[11] |
Operational Workflow for Safe Handling
The following workflow is designed to ensure a safe and controlled environment when working with 5-Bromo-2-(4-octylphenyl)pyridine.
Caption: Experimental workflow for handling 5-Bromo-2-(4-octylphenyl)pyridine.
Step-by-Step Protocol:
-
Preparation:
-
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and the airflow is within the accepted range.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.[8][9][10]
-
Work Area Preparation: Line the work area within the fume hood with absorbent, disposable bench paper. Ensure a chemical spill kit is readily accessible.
-
-
Handling:
-
Weighing: If working with the solid form, carefully weigh the required amount within the fume hood to prevent the generation of airborne dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Experimental Procedure: Conduct all experimental steps within the fume hood. Keep all containers tightly sealed when not in use.[12]
-
-
Cleanup and Disposal:
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent wash followed by a standard cleaning procedure is recommended.
-
Surface Cleaning: Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning solution.
-
Waste Segregation: All disposable materials that have come into contact with 5-Bromo-2-(4-octylphenyl)pyridine, including gloves, bench paper, and pipette tips, must be considered hazardous waste.
-
Waste Disposal: Place all hazardous waste into a clearly labeled, sealed container.[1][11] The container should be marked with the full chemical name. Dispose of the waste through your institution's hazardous waste management program.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Spill Response Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Small Spill | For a small spill contained within the fume hood, use an absorbent material such as vermiculite or sand to soak up the material.[10][12] Place the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the immediate area. Alert your institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and equipment. |
Disposal Plan
All waste containing 5-Bromo-2-(4-octylphenyl)pyridine must be treated as hazardous waste.
Waste Streams and Disposal Procedures:
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed solvent waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: All disposable PPE used while handling the compound should be placed in the solid hazardous waste container.
All waste must be disposed of in accordance with local, state, and federal regulations.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion
While the complete toxicological profile of 5-Bromo-2-(4-octylphenyl)pyridine is not yet elucidated, a proactive and cautious approach to its handling is paramount. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. The principles of working in a well-ventilated area, utilizing appropriate PPE, and following established procedures for handling and waste disposal are the cornerstones of chemical safety.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ECHEMI. Pyridine, alkyl derivs.
- Jubilant Ingrevia. JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
- Jubilant Ingrevia Limited. (2024, January 25).
- Carl ROTH.
- PubMed. (2021, May 26).
- YouTube. (2024, June 7).
- Learn. (2026, February 23).
- Jubilant Ingrevia. 5-bromo-2-nitropyridine.
- TCI Chemicals. (2025, March 24).
- European Chemicals Agency. (2024, December 18).
- Rat Cat Inc. Toxic effects of brominated flame retardants in man and in wildlife.
- TCI AMERICA - Spectrum Chemical. (2018, July 6).
- KISHIDA CHEMICAL CO., LTD.
- Synquest Labs. 5-Bromo-2-formylpyridine.
- Fisher Scientific. (2009, September 26).
- AK Scientific, Inc. 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine.
- ChemicalBook. (2025, August 23).
- Fisher Scientific. (2004, April 19).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. aksci.com [aksci.com]
- 4. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 5. All news - ECHA [echa.europa.eu]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
